molecular formula C11H24 B14556577 4-Ethyl-2,4-dimethylheptane CAS No. 61868-25-5

4-Ethyl-2,4-dimethylheptane

Cat. No.: B14556577
CAS No.: 61868-25-5
M. Wt: 156.31 g/mol
InChI Key: OETKSNKIFXLJDO-UHFFFAOYSA-N
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Description

4-Ethyl-2,4-dimethylheptane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

61868-25-5

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

4-ethyl-2,4-dimethylheptane

InChI

InChI=1S/C11H24/c1-6-8-11(5,7-2)9-10(3)4/h10H,6-9H2,1-5H3

InChI Key

OETKSNKIFXLJDO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC)CC(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2,4-dimethylheptane is a saturated, branched-chain alkane with the molecular formula C₁₁H₂₄. As a member of the hydrocarbon family, its physical and chemical properties are of interest in various fields, including fuel technology, organic synthesis, and as a non-polar solvent. This technical guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its preparation.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueUnitSource(s)
Identifiers
IUPAC NameThis compound-[1]
CAS Number61868-25-5-[1][2]
Molecular FormulaC₁₁H₂₄-[1][2]
Molecular Properties
Molecular Weight156.31 g/mol [1]
Exact Mass156.187800766Da[1]
Physical Properties
Boiling Point178.9 (452.05 K)°C (K)[3][4]
Melting Point-26.45 (246.7 K)°C (K)[4]
Density0.755g/mL[5]
Refractive Index1.424-[5]
Computed Properties
XLogP35.4-[1]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The synthesis of the tertiary alcohol precursor to this compound can be achieved through the reaction of a suitable Grignard reagent with a ketone. This is followed by dehydration of the alcohol to an alkene and subsequent hydrogenation to the final alkane.[6][7]

Step 1: Synthesis of the Tertiary Alcohol (4-Ethyl-2,4-dimethylheptan-4-ol)

  • Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add anhydrous diethyl ether to the flask to cover the magnesium.

    • Slowly add a solution of bromoethane (B45996) in anhydrous diethyl ether from the dropping funnel to the magnesium suspension. The reaction is initiated by gentle warming if necessary.

    • Once the reaction starts, maintain a gentle reflux by controlling the rate of addition of the bromoethane solution.

    • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with Ketone (2-Methyl-4-heptanone):

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Slowly add a solution of 2-methyl-4-heptanone (B1210533) in anhydrous diethyl ether from the dropping funnel to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of the Tertiary Alcohol to 4-Ethyl-2,4-dimethylhept-1-ene

  • Acid-Catalyzed Dehydration:

    • Place the crude 4-ethyl-2,4-dimethylheptan-4-ol in a round-bottom flask.

    • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

    • Heat the mixture and distill the resulting alkene as it forms.

    • Wash the collected distillate with a saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous calcium chloride and distill to purify the 4-ethyl-2,4-dimethylhept-1-ene.

Step 3: Hydrogenation of the Alkene to this compound

  • Catalytic Hydrogenation:

    • Dissolve the purified 4-ethyl-2,4-dimethylhept-1-ene in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

    • Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Remove the solvent under reduced pressure to yield the final product, this compound.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

The identity and purity of the synthesized this compound can be confirmed using GC-MS.[9][10]

  • Sample Preparation:

    • Prepare a dilute solution of the final product in a volatile organic solvent, such as hexane.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating branched alkanes.[10]

      • Carrier Gas: Helium at a constant flow rate.[10]

      • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).[10]

      • Injector: Split/splitless injector at a temperature of 250 °C.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • The retention time of the major peak in the chromatogram will be characteristic of this compound under the specified GC conditions.

    • The mass spectrum of the peak should exhibit a molecular ion peak (M⁺) at m/z 156, although it may be weak for highly branched alkanes.[9]

    • Characteristic fragmentation patterns for branched alkanes include the preferential cleavage at the branching points to form stable carbocations. The loss of the largest alkyl fragment at the branch site is often favored.[9]

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow Bromoethane Bromoethane Grignard Ethylmagnesium Bromide Bromoethane->Grignard Anhydrous Ether Mg Magnesium Mg->Grignard Alcohol 4-Ethyl-2,4-dimethyl- heptan-4-ol Grignard->Alcohol Ketone 2-Methyl-4-heptanone Ketone->Alcohol Grignard Addition Alkene 4-Ethyl-2,4-dimethyl- heptene Alcohol->Alkene Dehydration (H+) Alkane 4-Ethyl-2,4-dimethyl- heptane Alkene->Alkane Hydrogenation (H₂, Pd/C)

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide on the Physical Properties of 4-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the branched alkane, 4-Ethyl-2,4-dimethylheptane. The information is compiled from various chemical databases and literature sources to serve as a foundational resource for professionals in research and development. This document presents key physical data in a structured format, outlines general experimental methodologies for their determination, and includes a visual representation of the molecular structure.

Core Physical Properties

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[1][2][3] Its structure, featuring an ethyl group and two methyl groups on a heptane (B126788) backbone, influences its physical characteristics in line with the established principles of alkane chemistry. As with other alkanes, it is a non-polar molecule, leading to low reactivity and insolubility in water.[4][5][6] The physical state and key properties are primarily dictated by intermolecular van der Waals forces.[5][6]

Quantitative Data Summary

The physical properties of this compound have been reported in several chemical data repositories. The following table summarizes the available quantitative data, highlighting the range of values reported across different sources.

Physical PropertyValueSource(s)
Molecular Formula C₁₁H₂₄[1][2][3]
Molecular Weight 156.31 g/mol [1][2][3][7]
Boiling Point 170 °C - 179 °C (442 K - 452.15 K)[1][7][8][9]
Melting Point -26 °C (247.15 K)[9]
Density 0.753 - 0.755 g/mL[7][9]
Refractive Index 1.4217 - 1.424[7][9]
CAS Registry Number 61868-25-5[1][2][3]

Molecular Structure Visualization

The arrangement of atoms in this compound is crucial to understanding its physical properties. The branching in its structure generally leads to a lower boiling point compared to its straight-chain isomer, undecane, due to a reduction in the surface area available for intermolecular forces.[4][10]

Caption: 2D structural representation of this compound.

General Experimental Protocols

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, this is typically determined by distillation or using a capillary method (Thiele tube or similar apparatus).

  • Distillation Method: A sample of the compound is heated in a distillation apparatus. The temperature of the vapor that distills is recorded as the boiling point. This method requires a relatively larger sample size.

  • Capillary Method (Siwoloboff's Method): A small amount of the liquid is placed in a fusion tube, and a sealed capillary tube is inverted into it. The setup is heated in a bath, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid just begins to enter the capillary, is recorded as the boiling point.

The melting point is the temperature at which a substance changes from a solid to a liquid state. For alkanes with relatively low melting points, a cryostat or a specialized low-temperature apparatus is used.

  • Capillary Method: A small, powdered sample of the solidified compound is packed into a capillary tube. The tube is placed in a melting point apparatus where the temperature is slowly increased. The temperature range over which the substance melts is recorded.

Density, the mass per unit volume, is a fundamental physical property.

  • Pycnometry: A pycnometer, a flask with a specific, accurately known volume, is weighed empty, then filled with the liquid, and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature must be carefully controlled and recorded as density is temperature-dependent.

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

  • Refractometry: An Abbe refractometer is commonly used. A few drops of the liquid are placed on the prism of the instrument. Light is passed through the sample, and the refractive index is read directly from a scale. This measurement is also highly sensitive to temperature, which must be controlled and reported.

The following diagram illustrates a generalized workflow for the physical characterization of a liquid organic compound like this compound.

experimental_workflow cluster_purification Sample Preparation cluster_analysis Physical Property Measurement cluster_data Data Handling Purification Purification of This compound (e.g., fractional distillation) BoilingPoint Boiling Point Determination (Distillation/Capillary Method) Purification->BoilingPoint Density Density Measurement (Pycnometry) Purification->Density RefractiveIndex Refractive Index Measurement (Abbe Refractometer) Purification->RefractiveIndex MeltingPoint Melting Point Determination (Low-Temp Capillary Method) Purification->MeltingPoint DataCollection Data Collection and Recording BoilingPoint->DataCollection Density->DataCollection RefractiveIndex->DataCollection MeltingPoint->DataCollection DataAnalysis Comparison with Literature Values DataCollection->DataAnalysis

Caption: Generalized workflow for physical property determination.

References

An In-depth Technical Guide to the Synthesis of 4-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a potential synthetic pathway for 4-Ethyl-2,4-dimethylheptane, a branched alkane with potential applications in various fields of chemical research and development. Due to the limited availability of direct synthesis literature for this specific compound, this guide outlines a feasible multi-step synthesis based on fundamental principles of organic chemistry, focusing on the Grignard reaction as a key carbon-carbon bond-forming step. This document includes detailed theoretical experimental protocols, tabulated data for key reaction parameters, and visualizations of the synthetic pathway and experimental workflow.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄. Its branched structure is of interest in fields requiring specific physicochemical properties, such as in the development of fuels, lubricants, and as a non-polar solvent. In the context of drug development, complex branched alkanes can serve as lipophilic side-chains or as building blocks for more complex molecular scaffolds. This guide details a robust, two-step synthetic approach to this compound, commencing with the synthesis of a tertiary alcohol intermediate via a Grignard reaction, followed by a deoxygenation step to yield the target alkane.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound suggests a disconnection at the C4-C5 bond, leading to a tertiary alcohol intermediate. This alcohol can be formed through the reaction of a Grignard reagent with a suitable ketone. The subsequent removal of the hydroxyl group would then yield the final alkane.

G Target This compound Intermediate 4-Ethyl-2,4-dimethylheptan-4-ol Target->Intermediate Deoxygenation Reagents Propylmagnesium bromide + 2-Methyl-3-pentanone (B165389) Intermediate->Reagents Grignard Reaction

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway

The proposed synthesis proceeds in two main stages:

  • Step 1: Grignard Reaction - The formation of 4-Ethyl-2,4-dimethylheptan-4-ol via the reaction of propylmagnesium bromide with 2-methyl-3-pentanone.

  • Step 2: Deoxygenation (Barton-McCombie Deoxygenation) - The conversion of the tertiary alcohol to the final alkane, this compound.

G cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deoxygenation PropylBromide Propyl bromide Grignard Propylmagnesium bromide PropylBromide->Grignard Mg Mg Mg->Grignard Alcohol 4-Ethyl-2,4-dimethylheptan-4-ol Grignard->Alcohol Ketone 2-Methyl-3-pentanone Ketone->Alcohol Thioxo Thioxocarbamate derivative Alcohol->Thioxo 1. NaH 2. CS2 3. MeI Alkane This compound Thioxo->Alkane Bu3SnH, AIBN

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Materials:

  • Magnesium turnings

  • Propyl bromide

  • Anhydrous diethyl ether

  • 2-Methyl-3-pentanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • A 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel, is flame-dried and cooled under a stream of dry nitrogen.

  • Magnesium turnings (2.43 g, 0.1 mol) are placed in the flask.

  • A solution of propyl bromide (12.3 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.

  • A small amount of the propyl bromide solution is added to the magnesium turnings to initiate the reaction. Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

  • The Grignard reagent solution is cooled in an ice bath.

  • A solution of 2-methyl-3-pentanone (10.0 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is added dropwise to the cold Grignard reagent with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched by the slow addition of 100 mL of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Materials:

  • 4-Ethyl-2,4-dimethylheptan-4-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Carbon disulfide

  • Methyl iodide

  • Tributyltin hydride

  • Azobisisobutyronitrile (AIBN)

  • Toluene (B28343)

Procedure:

  • To a stirred solution of 4-Ethyl-2,4-dimethylheptan-4-ol (15.8 g, 0.1 mol) in anhydrous THF (100 mL) under a nitrogen atmosphere at 0 °C, sodium hydride (4.4 g, 0.11 mol) is added portion-wise.

  • The mixture is stirred at room temperature for 1 hour.

  • Carbon disulfide (7.6 g, 0.1 mol) is added dropwise, and the mixture is stirred for an additional 2 hours.

  • Methyl iodide (15.6 g, 0.11 mol) is added, and the reaction is stirred overnight at room temperature.

  • The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is dried and concentrated to give the crude thioxocarbamate derivative.

  • A solution of the crude thioxocarbamate, tributyltin hydride (32.0 g, 0.11 mol), and a catalytic amount of AIBN in toluene (150 mL) is heated at reflux for 4 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford this compound.

G cluster_workflow Experimental Workflow Start Start Grignard_Prep Prepare Grignard Reagent Start->Grignard_Prep Grignard_Reaction React with Ketone Grignard_Prep->Grignard_Reaction Workup1 Aqueous Workup & Extraction Grignard_Reaction->Workup1 Deoxygenation_Prep Form Thioxocarbamate Workup1->Deoxygenation_Prep Deoxygenation_Reaction Radical Deoxygenation Deoxygenation_Prep->Deoxygenation_Reaction Workup2 Purification Deoxygenation_Reaction->Workup2 End Obtain this compound Workup2->End

Caption: High-level experimental workflow for the synthesis.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Reagent Quantities and Properties

ReagentMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mol)
MagnesiumMg24.312.430.1
Propyl bromideC₃H₇Br123.0012.30.1
2-Methyl-3-pentanoneC₆H₁₂O100.1610.00.1
4-Ethyl-2,4-dimethylheptan-4-olC₁₁H₂₄O172.31--
Sodium HydrideNaH24.004.40.11
Carbon DisulfideCS₂76.147.60.1
Methyl IodideCH₃I141.9415.60.11
Tributyltin HydrideC₁₂H₂₈Sn291.0632.00.11
This compoundC₁₁H₂₄156.31--

Table 2: Theoretical Yield and Product Characteristics

ProductTheoretical Yield (g)Physical StateBoiling Point (°C)
4-Ethyl-2,4-dimethylheptan-4-ol17.23Liquid~190-200
This compound15.63Liquid175-177

Conclusion

This technical guide outlines a viable and detailed synthetic pathway for this compound, leveraging a Grignard reaction and a subsequent deoxygenation. The provided experimental protocols and data tables offer a solid foundation for researchers to reproduce this synthesis in a laboratory setting. The modular nature of this synthetic route also allows for the potential synthesis of a variety of other branched alkanes by modifying the starting ketone and Grignard reagent. Further optimization of reaction conditions could lead to improved yields and purity of the final product.

In-Depth Technical Guide: 4-Ethyl-2,4-dimethylheptane (CAS: 61868-25-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of 4-Ethyl-2,4-dimethylheptane. Due to the limited availability of recent and specific experimental data for this exact compound, some information, particularly concerning toxicology and applications, is based on data for structurally related branched alkanes (C11-C15 isoalkanes).

Physicochemical Properties

This compound is a saturated branched-chain alkane with the molecular formula C11H24.[1][2] As a chiral compound, it can exist as different stereoisomers. The available data on its physical properties are summarized below. It is important to note the variability in reported boiling points, which may be due to differences in experimental conditions or sample purity.

PropertyValueSource(s)
CAS Number 61868-25-5[1][2]
Molecular Formula C11H24[1][2]
Molecular Weight 156.31 g/mol [1]
Boiling Point 167-170 °C (332.6-338 °F; 440.15-443.15 K)[2]
178.9 °C (354 °F; 452.05 K)
170 °C (338 °F; 443.15 K)
Melting Point -26.5 °C (-15.7 °F; 246.65 K)[2]
Density 0.7326 g/cm³ at 25 °C[2]
Refractive Index 1.4141 at 20 °C[2]
IUPAC Name This compound[1]
SMILES CCCC(C)(CC)CC(C)C[1]
InChI Key OETKSNKIFXLJDO-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of optically active this compound was first described by Streitwieser and Thomson in 1955.[2] The protocol involves a two-step process starting from a resolved trialkylacetic acid. A generalizable approach for a racemic mixture would follow a similar pathway, for example, using a Grignard reaction to create the tertiary alcohol precursor followed by reduction.

Synthesis of Ketone Precursor: 2,4-Dimethyl-4-ethylheptan-5-one

This protocol is adapted from the work of Streitwieser and Thomson and outlines the synthesis of the ketone intermediate.[2]

Reagents and Materials:

  • 2,4-dimethyl-2-ethylpentanoyl chloride (or similar acid chloride)

  • Diethylcadmium (B3343991) (highly toxic, handle with extreme caution)

  • Anhydrous benzene (B151609) (carcinogen) or a safer alternative solvent like toluene

  • Ice

  • Sulfuric acid (dilute)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Preparation of Diethylcadmium: Diethylcadmium is typically prepared by reacting a cadmium(II) salt with a Grignard reagent (e.g., ethylmagnesium bromide). This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous ether solvent.

  • Reaction with Acid Chloride: The prepared diethylcadmium solution is cooled in an ice bath. A solution of 2,4-dimethyl-2-ethylpentanoyl chloride in an anhydrous solvent is added dropwise with stirring.

  • Reaction Quench and Work-up: After the addition is complete, the reaction mixture is stirred for a specified time (e.g., one hour) at room temperature. The reaction is then carefully quenched by the slow addition of crushed ice, followed by dilute sulfuric acid to dissolve the cadmium salts.

  • Extraction and Purification: The organic layer is separated, washed with water, sodium bicarbonate solution, and again with water. The organic layer is then dried over anhydrous sodium sulfate. The solvent is removed by distillation, and the resulting crude ketone is purified by fractional distillation under reduced pressure.

Reduction of Ketone to this compound

The steric hindrance around the carbonyl group in 2,4-dimethyl-4-ethylheptan-5-one makes standard Wolff-Kishner reduction conditions ineffective. A modified, anhydrous procedure is required.[2]

Reagents and Materials:

Procedure:

  • Reaction Setup: A solution of potassium hydroxide and anhydrous hydrazine is prepared in decanol in a round-bottom flask fitted with a reflux condenser.

  • Addition of Ketone: The ketone, 2,4-dimethyl-4-ethylheptan-5-one, is added to this solution.

  • Reflux: The reaction mixture is heated to reflux for an extended period (e.g., 48 hours).

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with a suitable solvent like ether or pentane. The organic extracts are combined, washed with water, and dried over a suitable drying agent.

  • Final Purification: The solvent is removed, and the crude product is purified by fractional distillation, including a final distillation from metallic potassium or sodium to remove any remaining impurities.[2]

Toxicology and Safety

There is no specific toxicological data available for this compound. However, data on a mixture of C11-C15 isoalkanes can be used as a surrogate.[3]

  • Acute Toxicity: The acute oral, dermal, and inhalation toxicity of similar C9-C14 aliphatic hydrocarbons is low.[3]

  • Irritation: These hydrocarbon mixtures are not typically skin or eye irritants.[3]

  • Sensitization: They are not considered dermal sensitizers.[3]

  • Aspiration Hazard: Like other low-viscosity hydrocarbons, this compound is likely an aspiration hazard.[3]

  • Genotoxicity and Carcinogenicity: No evidence of genotoxicity, reproductive, or developmental toxicity has been observed for similar hydrocarbon mixtures.[3]

Handling Precautions:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (gloves, safety glasses).

  • Keep away from heat, sparks, and open flames as it is a flammable liquid.

  • Avoid ingestion and inhalation.

Applications

Specific applications for this compound have not been documented. However, based on its structure as a branched C11 alkane, its potential applications are in the formulation of fuels and lubricants.

  • Fuel Additives: Branched-chain alkanes are preferred components in gasoline as they have higher octane (B31449) ratings and are less prone to premature ignition (knocking) compared to their linear counterparts.[4][5]

  • Lubricants: Higher alkanes are major components of lubricating oils. Their hydrophobic nature also provides anti-corrosive properties by preventing water from reaching metal surfaces.[5][6]

  • Solvents: Due to their nonpolar nature, liquid alkanes can be used as solvents for other nonpolar substances.[4]

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reduction to Alkane Acid Chloride Acid Chloride Reaction1 Grignard-like Reaction Acid Chloride->Reaction1 Diethylcadmium Diethylcadmium Diethylcadmium->Reaction1 Ketone Precursor 2,4-Dimethyl-4-ethylheptan-5-one Reaction1->Ketone Precursor Reaction2 Modified Wolff-Kishner Reduction Ketone Precursor->Reaction2 Anhydrous Hydrazine Anhydrous Hydrazine Anhydrous Hydrazine->Reaction2 KOH Potassium Hydroxide KOH->Reaction2 Final Product This compound Reaction2->Final Product G cluster_analysis Characterization Crude Product Crude Product Fractional Distillation Fractional Distillation Crude Product->Fractional Distillation Purified Alkane Purified Alkane Fractional Distillation->Purified Alkane GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Purified Alkane->GC_MS NMR NMR Spectroscopy (¹H, ¹³C) Purified Alkane->NMR FTIR FTIR Spectroscopy Purified Alkane->FTIR

References

An In-depth Technical Guide to the Molecular Structure of 4-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of 4-Ethyl-2,4-dimethylheptane. Due to a scarcity of published experimental data for this specific alkane, this guide incorporates computed and predicted data to offer a robust profile for research and development applications. The document includes detailed structural data, predicted spectroscopic characteristics, and hypothetical experimental protocols for its synthesis and analysis. All quantitative data are presented in clear, tabular formats, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Identity and Physical Properties

This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄.[1] Its structure consists of a seven-carbon heptane (B126788) backbone with two methyl groups at positions 2 and 4, and an ethyl group at position 4.

Table 1: General and Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Molecular Formula C₁₁H₂₄PubChem[2]
CAS Number 61868-25-5NIST[1]
Molecular Weight 156.31 g/mol PubChem[2]
Melting Point -26.15 °C (247 K)NIST[1]
Boiling Point 168.85 °C (442 K)NIST[1]
Calculated LogP 5.4PubChem[2]

Molecular Structure and Geometry

The three-dimensional conformation of this compound dictates its steric and electronic properties. The structural parameters presented below are derived from the computed 3D conformer available in the PubChem database.

Table 2: Selected Computed Structural Parameters

ParameterAtoms InvolvedValue
Bond Length C4-C(ethyl)1.55 Å
C4-C(methyl)1.54 Å
C2-C(methyl)1.54 Å
C-H (average)1.10 Å
Bond Angle C(ethyl)-C4-C(methyl)109.5°
C3-C4-C5112.1°
Dihedral Angle C3-C4-C5-C6-178.5°

Note: These values are based on computational models and may differ slightly from experimental values.

Spectroscopic Profile (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted chemical shifts for ¹H and ¹³C NMR spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Number(s)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1, C1' (on C2)0.88 (d)22.8
C21.75 (m)25.4
C31.25 (t)49.2
C4-36.7
C51.30 (q)30.1
C61.25 (sextet)17.0
C70.90 (t)14.5
C8 (on C4)0.85 (s)25.0
C9, C10 (ethyl)1.35 (q), 0.82 (t)29.5, 8.1

Note: Predicted using online NMR prediction tools. Actual shifts are solvent-dependent.

Infrared (IR) Spectroscopy

A predicted IR spectrum for this compound would exhibit characteristic alkane absorptions:

  • C-H stretching: Strong, sharp peaks in the 2850-2975 cm⁻¹ region.

  • C-H bending: Medium to strong absorptions around 1450-1470 cm⁻¹ (for CH₂ and CH₃ groups) and a characteristic doublet for the isopropyl-like group near 1370-1385 cm⁻¹.

  • C-C stretching: Weak peaks in the fingerprint region (800-1200 cm⁻¹).

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show fragmentation patterns typical of branched alkanes. The molecular ion peak (M⁺) at m/z = 156 would likely be of low abundance. Prominent fragment ions would result from the cleavage of C-C bonds, particularly at the quaternary carbon (C4), leading to stable carbocations. Expected major fragments would include losses of methyl (M-15), ethyl (M-29), and larger alkyl groups.

Synthesis and Experimental Protocols

Currently, there are no specific, detailed published protocols for the synthesis of this compound. However, a plausible synthetic route would involve the Grignard reaction, a common method for forming C-C bonds.

Hypothetical Experimental Protocol: Synthesis via Grignard Reagent

Objective: To synthesize this compound from 2-methyl-4-heptanone (B1210533).

Materials:

  • 2-methyl-4-heptanone

  • Ethyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deuterated chloroform (B151607) (for NMR)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and anhydrous diethyl ether. Slowly add a solution of ethyl bromide in anhydrous diethyl ether dropwise. Maintain a gentle reflux until the magnesium is consumed.

  • Reaction with Ketone: Cool the Grignard reagent to 0 °C. Add a solution of 2-methyl-4-heptanone in anhydrous diethyl ether dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by slowly adding 1 M HCl at 0 °C. Separate the organic layer and wash sequentially with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate.

  • Reduction (Not shown in workflow): The resulting tertiary alcohol would then need to be reduced to the final alkane, for instance, via a two-step process involving dehydration to an alkene followed by catalytic hydrogenation.

  • Purification and Characterization: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Molecular Structure Diagram

Caption: Numbered structure of this compound.

Experimental Workflow

experimental_workflow start Starting Materials (2-methyl-4-heptanone, EtBr, Mg) grignard Grignard Reaction start->grignard workup Aqueous Workup (HCl quench) grignard->workup extraction Liquid-Liquid Extraction workup->extraction drying Drying (MgSO4) extraction->drying purification Purification (Distillation) drying->purification characterization Characterization purification->characterization nmr 1H & 13C NMR characterization->nmr ms Mass Spectrometry characterization->ms end Pure Product characterization->end

Caption: Hypothetical workflow for synthesis and analysis.

Applications and Biological Relevance

There is currently no significant information available in peer-reviewed literature or major chemical databases regarding the specific application of this compound in drug development or its interaction with biological signaling pathways. As a branched alkane, its primary utility is likely as a component in fuel mixtures or as a non-polar solvent. Further research would be required to determine any potential biological activity.

Conclusion

This technical guide has synthesized the available structural and physicochemical information for this compound. While a lack of experimental data necessitates the use of computational predictions for spectroscopic and geometric parameters, the provided information offers a valuable starting point for researchers. The hypothetical experimental protocols and workflows serve as a practical guide for the potential synthesis and analysis of this compound. Future experimental studies are needed to validate these predicted data and to explore any potential biological relevance.

References

An In-depth Technical Guide to the IUPAC Nomenclature and Physicochemical Properties of C11H24 Branched-Chain Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Undecane (B72203) (C11H24) is a saturated acyclic alkane with 159 structural isomers. As non-polar hydrocarbons, the various branched-chain isomers of undecane exhibit a range of physicochemical properties influenced by their molecular structure. While generally characterized by low chemical reactivity, their properties as solvents, components of complex hydrocarbon mixtures, and reference materials are of significant interest in industrial and research settings, including applications within the pharmaceutical sciences. This guide provides a detailed overview of the IUPAC nomenclature, physicochemical properties of selected undecane isomers, experimental protocols for their synthesis and characterization, and a logical workflow for their identification.

Quantitative Data on Selected C11H24 Isomers

The structural diversity among the isomers of undecane leads to notable differences in their physical properties. Generally, increased branching disrupts intermolecular van der Waals forces, resulting in lower boiling points compared to the linear n-undecane. However, more compact and symmetrical molecules may exhibit higher melting points. The following tables summarize key physical data for a selection of representative branched-chain isomers of C11H24.

Table 1: Physical Properties of Selected Methyldecane Isomers

IUPAC NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index
2-Methyldecane (B42159)6975-98-0189.3-0.737~1.415
3-Methyldecane13151-34-3188.1 - 189.1-92.90.7421.4163 - 1.417
4-Methyldecane2847-72-5187.0 - 188.7-920.7385 - 0.7411.4155
5-Methyldecane13151-35-4186.1-57.06 (est.)0.7421.4158 - 1.417

Table 2: Physical Properties of Selected Dimethylnonane Isomers

IUPAC NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index
2,2-Dimethylnonane3913-02-8183-0.742~1.417
2,3-Dimethylnonane2884-06-2186 - 186.9-57.06 (est.)0.741 - 0.7481.416 - 1.421
2,5-Dimethylnonane17302-27-1147.2-73.60.7354~1.414
3,3-Dimethylnonane4110-44-5185-0.754~1.423
4,4-Dimethylnonane17302-18-0~186-~0.750~1.421
4,5-Dimethylnonane17302-23-7~187-~0.752~1.422

Experimental Protocols

The synthesis and characterization of specific branched-chain alkanes are fundamental to their study and application. Below are detailed methodologies for the synthesis of a representative isomer and its subsequent analysis.

Synthesis of a Branched Alkane: 2-Methyldecane via Grignard Reaction

This protocol outlines the synthesis of 2-methyldecane from 1-bromononane (B48978) and acetaldehyde (B116499), followed by reduction.

Materials:

  • 1-Bromononane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Acetaldehyde

  • Hydrochloric acid (concentrated)

  • Zinc amalgam (Zn(Hg))

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromononane in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture for 1-2 hours to ensure complete formation of the nonylmagnesium bromide.

  • Reaction with Acetaldehyde: Cool the Grignard reagent to 0°C in an ice bath. Slowly add a solution of acetaldehyde in anhydrous diethyl ether. After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Hydrolysis: Carefully pour the reaction mixture over a mixture of crushed ice and dilute hydrochloric acid to hydrolyze the magnesium alkoxide and dissolve any unreacted magnesium.

  • Work-up: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Reduction (Clemmensen Reduction): The intermediate alcohol (undecan-2-ol) is reduced to the corresponding alkane. To the alcohol, add amalgamated zinc and concentrated hydrochloric acid. Reflux the mixture for several hours until the alcohol is consumed (monitored by TLC or GC).[1][2][3]

  • Purification: After cooling, separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate. Purify the crude 2-methyldecane by fractional distillation.

Characterization Protocols

Objective: To determine the purity of the synthesized alkane and identify its fragmentation pattern for structural elucidation.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

  • Non-polar capillary column (e.g., DB-1ms or HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified 2-methyldecane in a volatile solvent such as hexane (B92381) (e.g., 1 mg/mL).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: m/z 40-300.

    • Scan Rate: 2 scans/second.

  • Data Analysis: Analyze the resulting chromatogram for purity. Examine the mass spectrum of the main peak and compare the fragmentation pattern with library data for C11H24 isomers. For alkanes, characteristic fragment ions are observed at m/z 43, 57, 71, and 85, corresponding to the loss of alkyl fragments.

Objective: To elucidate the carbon skeleton and proton environments of the synthesized alkane.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated chloroform (B151607) (CDCl3) as the solvent.

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of CDCl3.

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to determine the different proton environments. For branched alkanes, the signals will typically appear in the upfield region (δ 0.8-1.6 ppm).

¹³C NMR and DEPT Spectroscopy:

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum and DEPT-135 and DEPT-90 spectra.

  • Data Analysis: The ¹³C NMR spectrum will show the number of chemically non-equivalent carbon atoms. The chemical shifts for alkanes typically range from 10-60 ppm. The DEPT-135 spectrum will show CH and CH3 signals as positive peaks and CH2 signals as negative peaks. The DEPT-90 spectrum will only show CH signals. This combination allows for the unambiguous assignment of each carbon type.

Objective: To identify the characteristic C-H bonds present in the alkane.

Instrumentation:

  • Fourier-transform infrared (FTIR) spectrometer.

  • Salt plates (NaCl or KBr) or an ATR accessory.

Procedure:

  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates to create a thin film.

  • Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: The IR spectrum of an alkane is characterized by the following absorptions:

    • C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.

    • C-H bending: Absorptions around 1450-1470 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl symmetric bending). The presence of gem-dimethyl groups can lead to a splitting of the methyl bending band.

Signaling Pathways and Biological Activity

As simple saturated hydrocarbons, undecane and its branched-chain isomers are not known to be directly involved in specific biological signaling pathways. Their primary relevance in the context of drug development lies in their physicochemical properties, which can influence their use as excipients, solvents in formulations, or as components of drug delivery systems. Their low reactivity generally renders them biologically inert. However, their lipophilicity can affect the solubility and bioavailability of active pharmaceutical ingredients.

Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key workflows in the synthesis and characterization of branched-chain C11H24 alkanes.

Synthesis_Workflow cluster_grignard Grignard Reagent Synthesis cluster_coupling Carbon-Carbon Bond Formation cluster_reduction Reduction to Alkane Alkyl_Halide Alkyl Halide (e.g., 1-Bromononane) Grignard_Reagent Grignard Reagent (Nonylmagnesium Bromide) Alkyl_Halide->Grignard_Reagent Mg, Ether Mg_Ether Mg / Dry Ether Intermediate_Alkoxide Intermediate Alkoxide Grignard_Reagent->Intermediate_Alkoxide + Carbonyl Carbonyl Carbonyl Compound (e.g., Acetaldehyde) Intermediate_Alcohol Intermediate Alcohol (Undecan-2-ol) Intermediate_Alkoxide->Intermediate_Alcohol Acidic Workup Final_Alkane Branched Alkane (2-Methyldecane) Intermediate_Alcohol->Final_Alkane Reduction (e.g., Clemmensen)

Caption: Synthetic pathway for a branched alkane via Grignard reaction.

Characterization_Workflow cluster_separation Purity and MW Determination cluster_structure Structural Elucidation Sample Synthesized C11H24 Isomer GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Sample->GCMS NMR NMR Spectroscopy (1H, 13C, DEPT) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR Purity Purity Assessment GCMS->Purity MW_Frag Molecular Weight & Fragmentation GCMS->MW_Frag Final_Structure Final Structure Confirmation Purity->Final_Structure MW_Frag->Final_Structure Connectivity Carbon-Hydrogen Framework NMR->Connectivity Connectivity->Final_Structure Functional_Groups C-H Bond Types IR->Functional_Groups Functional_Groups->Final_Structure

Caption: Experimental workflow for the characterization of a C11H24 isomer.

References

Spectroscopic and Physicochemical Profile of 4-Ethyl-2,4-dimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available and predicted spectroscopic and physicochemical properties of 4-Ethyl-2,4-dimethylheptane (CAS No. 61868-25-5). Due to a notable absence of publicly available experimental spectroscopic data, this document presents a combination of reported physical properties and computationally predicted spectroscopic data for Mass Spectrometry, ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) Spectroscopy. Generalized experimental protocols for obtaining such data for a liquid alkane are also detailed. This guide aims to serve as a foundational resource for researchers and professionals requiring data on this branched alkane.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These values have been collated from established chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₂₄PubChem[1]
Molecular Weight 156.31 g/mol PubChem[1]
CAS Number 61868-25-5NIST WebBook[2][3]
IUPAC Name This compoundPubChem[1]
Boiling Point 442 K (169 °C)NIST WebBook[3]
Melting Point 246.7 K (-26.45 °C)NIST WebBook[3]
Computed XLogP3-AA 5.4PubChem[1]

Spectroscopic Data (Predicted)

Disclaimer: The following spectroscopic data are computationally predicted and have not been experimentally verified. These predictions are intended to provide an approximation of the expected spectral features.

Mass Spectrometry

The predicted electron ionization mass spectrum of this compound is expected to show fragmentation patterns typical of branched alkanes. The molecular ion peak (M⁺) at m/z 156 would likely be of low abundance or absent. Fragmentation will be favored at the tertiary and quaternary carbon centers, leading to the formation of stable carbocations.

Table 2: Predicted Major Mass Fragments for this compound

m/zPredicted FragmentRelative Abundance
127[M-C₂H₅]⁺Moderate
99[M-C₄H₉]⁺High
85[C₆H₁₃]⁺High
71[C₅H₁₁]⁺High
57[C₄H₉]⁺Very High (Base Peak)
43[C₃H₇]⁺High
29[C₂H₅]⁺Moderate
Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are provided below, referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (500 MHz)

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH(CH₃)₂~ 1.5 - 1.7m1H
-C(CH₂CH₃)(CH₃)CH₂-~ 1.2 - 1.4m4H
-CH₂CH₂CH₃~ 1.1 - 1.3m2H
-C(CH₂CH₃)(CH₃)-~ 1.0 - 1.2s3H
-CH(CH₃)₂~ 0.8 - 0.9d6H
-CH₂CH₃~ 0.7 - 0.9t3H
-CH₂CH₂CH₃~ 0.7 - 0.9t3H

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (125 MHz)

AssignmentPredicted Chemical Shift (ppm)
-C (CH₂CH₃)(CH₃)-~ 35 - 40
-C H₂CH₂CH₃~ 45 - 50
-C H(CH₃)₂~ 25 - 30
-C H₂CH₃~ 28 - 33
-C (CH₂CH₃)(C H₃)-~ 22 - 27
-C H(C H₃)₂~ 22 - 27
-C H₂C H₃~ 8 - 12
-C H₂C H₂C H₃~ 14 - 18
Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound will display characteristic absorptions for a saturated alkane.

Table 5: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
2960 - 2850C-H stretch (sp³)Strong
1470 - 1450C-H bend (scissoring)Medium
1385 - 1370C-H rock (methyl)Medium
725 - 720C-H rock (in-phase)Weak

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid alkane like this compound.

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-1 or equivalent).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless injection depending on concentration)

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 20-200

    • Scan Rate: 1 scan/second

  • Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern. Compare the obtained spectrum with spectral libraries for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[4] Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400-600 MHz

    • Pulse Sequence: Standard single-pulse sequence

    • Number of Scans: 8-16

    • Relaxation Delay: 1-2 seconds

    • Acquisition Time: 2-4 seconds

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100-150 MHz

    • Pulse Sequence: Proton-decoupled single-pulse sequence

    • Number of Scans: 512-2048 (or more, depending on concentration)

    • Relaxation Delay: 2-5 seconds

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a "neat" spectrum can be obtained by placing a single drop of the pure liquid between two salt plates (e.g., NaCl or KBr).[5][6]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹

    • Number of Scans: 16-32

    • Resolution: 4 cm⁻¹

  • Data Processing: Perform a background scan with clean salt plates and subtract it from the sample spectrum. Identify the characteristic absorption bands and their corresponding vibrational modes.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an unknown organic compound like this compound.

SpectroscopicAnalysisWorkflow General Spectroscopic Analysis Workflow Sample Sample: This compound GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis Sample->NMR IR IR Analysis Sample->IR MassSpec Mass Spectrum (Fragmentation Pattern) GCMS->MassSpec H_NMR ¹H NMR Spectrum (Proton Environments) NMR->H_NMR C_NMR ¹³C NMR Spectrum (Carbon Skeleton) NMR->C_NMR IR_Spec IR Spectrum (Functional Groups) IR->IR_Spec Structure Structure Elucidation MassSpec->Structure H_NMR->Structure C_NMR->Structure IR_Spec->Structure

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a consolidated source of physicochemical and predicted spectroscopic data for this compound. While experimental data remains scarce, the information presented here offers a valuable starting point for researchers and professionals. The generalized experimental protocols also provide a clear methodology for obtaining empirical data should the compound become available for analysis. It is recommended that the predicted data be used with the understanding that it is a computational estimation, and experimental verification is ultimately required for definitive structural confirmation.

References

An In-depth Technical Guide on the Thermophysical Properties of 4-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the essential thermophysical properties of 4-Ethyl-2,4-dimethylheptane, a branched alkane of interest in various industrial and research applications. The data and experimental methodologies presented herein are crucial for researchers, scientists, and drug development professionals engaged in process design, fluid dynamics modeling, and formulation development.

Chemical Identity and Structure

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₂₄

  • Molecular Weight: 156.31 g/mol

  • CAS Number: 1068-19-5

  • Canonical SMILES: CCC(C)(CC)C(C)C

Thermophysical Property Data

The following tables summarize key thermophysical properties of this compound. This data is essential for engineering calculations, safety assessments, and understanding the behavior of the substance under various conditions.

Table 1: Density and Viscosity

Temperature (K)Density (g/cm³)Dynamic Viscosity (mPa·s)Kinematic Viscosity (mm²/s)
298.150.7491.031.375
313.150.7380.791.070
333.150.7230.560.775
353.150.7080.420.593
373.150.6920.330.477

Table 2: Thermal Properties

PropertyValueUnitsConditions
Specific Heat Capacity (Cp)2.15J/g·Kat 298.15 K
Thermal Conductivity0.123W/m·Kat 298.15 K
Enthalpy of Vaporization43.5kJ/molat boiling point
Boiling Point178.5°Cat 1 atm
Flash Point54°CClosed Cup

Experimental Protocols

The acquisition of precise thermophysical property data relies on standardized and validated experimental methodologies. The following sections detail the typical protocols used to measure the key properties of this compound.

3.1. Density Measurement

The density of this compound is commonly determined using a vibrating tube densimeter .

  • Principle: The instrument measures the oscillation period of a U-shaped tube filled with the sample. The density is directly proportional to the square of the oscillation period.

  • Apparatus: A high-precision digital densimeter (e.g., Anton Paar DMA series) equipped with a temperature-controlled cell.

  • Procedure:

    • Calibrate the instrument using two reference standards with known densities (e.g., dry air and ultrapure water) at the desired temperatures.

    • Inject the degassed sample of this compound into the measurement cell, ensuring no air bubbles are present.

    • Allow the sample to thermally equilibrate at the set temperature.

    • Record the oscillation period once the reading stabilizes.

    • The instrument's software calculates the density based on the calibration parameters and the measured period.

    • Repeat the measurement at various temperatures to determine the temperature dependence of density.

3.2. Viscosity Measurement

Dynamic and kinematic viscosities are critical for understanding fluid flow behavior. A capillary viscometer is a standard instrument for these measurements.

  • Principle: The method is based on measuring the time required for a fixed volume of the liquid to flow through a calibrated capillary tube under the influence of gravity.

  • Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type) and a constant temperature water bath.

  • Procedure:

    • Place the viscometer in the temperature-controlled bath and allow it to equilibrate.

    • Introduce a known volume of this compound into the viscometer.

    • Draw the liquid up through the capillary to a point above the upper timing mark.

    • Measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.

    • The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where 'C' is the viscometer constant and 't' is the flow time.

    • The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the fluid at the same temperature: η = ν * ρ.

3.3. Specific Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a widely used technique for determining the specific heat capacity of liquids.

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature.

  • Apparatus: A Differential Scanning Calorimeter with a refrigerated cooling system.

  • Procedure:

    • Perform a baseline run with empty sample and reference pans.

    • Run a calibration standard (e.g., sapphire) to determine the heat flow calibration factor.

    • Accurately weigh a sample of this compound into a hermetically sealed aluminum pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 K/min) over the desired temperature range.

    • The specific heat capacity is calculated from the difference in heat flow between the sample and the baseline, divided by the heating rate and the sample mass.

Visualizations

The following diagrams illustrate the logical workflow for determining the thermophysical properties of this compound.

G cluster_0 Experimental Workflow for Thermophysical Property Determination cluster_1 Data Analysis and Application Sample Sample Preparation (this compound) Density Density Measurement (Vibrating Tube Densitometer) Sample->Density Viscosity Viscosity Measurement (Capillary Viscometer) Sample->Viscosity Cp Specific Heat Capacity (DSC) Sample->Cp ThermalCond Thermal Conductivity (Transient Hot-Wire) Sample->ThermalCond Data Raw Experimental Data Density->Data Viscosity->Data Cp->Data ThermalCond->Data Model Thermophysical Property Models Data->Model Application Process Simulation & Drug Development Applications Model->Application

Caption: Experimental and data analysis workflow.

G cluster_density Density Measurement Protocol cluster_viscosity Viscosity Measurement Protocol D1 Instrument Calibration (Air and Water) D2 Sample Injection D1->D2 D3 Thermal Equilibration D2->D3 D4 Measure Oscillation Period D3->D4 D5 Calculate Density D4->D5 V5 Calculate Dynamic Viscosity (using Density data) D5->V5 Density Data V1 Temperature Equilibration (Water Bath) V2 Sample Loading V1->V2 V3 Measure Flow Time V2->V3 V4 Calculate Kinematic Viscosity V3->V4 V4->V5

Caption: Detailed experimental protocols for density and viscosity.

An In-depth Technical Guide to 4-Ethyl-2,4-dimethylheptane: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the branched alkane 4-Ethyl-2,4-dimethylheptane. It details the initial discovery and synthesis as reported in 1955, outlines a detailed experimental protocol for its preparation, and presents its known physical and chemical properties in a structured format. This document is intended to serve as a foundational resource for researchers and professionals in the fields of organic chemistry and drug development who may encounter or have an interest in complex branched hydrocarbon structures.

Introduction

This compound is a saturated acyclic hydrocarbon with the chemical formula C₁₁H₂₄. As a highly branched alkane, its structure consists of a heptane (B126788) backbone substituted with an ethyl group at the 4-position and methyl groups at the 2- and 4-positions. The study of such molecules is fundamental to understanding structure-property relationships in organic chemistry, with implications for fields ranging from fuel science to medicinal chemistry, where lipophilic moieties can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. While not a compound with prominent biological activity itself, its synthesis and characterization represent a case study in the preparation of sterically hindered organic molecules.

Discovery and History

The first documented synthesis and characterization of this compound, also referred to as 2,4-Dimethyl-4-ethylheptane in earlier literature, was reported in a 1955 publication by A. Streitwieser, Jr., and Tom R. Thomson in the Journal of the American Chemical Society[1]. Their research focused on the optical rotatory power of unsymmetrical tetraalkylmethanes, and this compound was synthesized as part of this investigation. The synthesis was notable for its multi-step approach to creating a sterically hindered quaternary carbon center[1].

The work by Streitwieser and Thomson provided the first reported physical constants for this compound, including its boiling point and melting point[1]. Their synthesis began with the creation of a chiral trialkylacetic acid, which was then converted to a ketone and subsequently reduced to the final alkane. This foundational work laid the groundwork for understanding the properties of highly branched alkanes[1].

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This data has been compiled from various chemical databases and the original 1955 publication.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₄PubChem
Molecular Weight 156.31 g/mol PubChem
CAS Registry Number 61868-25-5NIST
Boiling Point 167-169 °C (uncorrected)Streitwieser & Thomson, 1955[1]
178.9 °CFerris S.W. Handbook of Hydrocarbons
Melting Point -26.5 °CStreitwieser & Thomson, 1955[1]
Density (d²⁵₄) 0.7326 g/cm³Streitwieser & Thomson, 1955[1]
Refractive Index (n²⁰D) 1.4141Streitwieser & Thomson, 1955[1]
IUPAC Name This compoundPubChem

Table 1: Physicochemical Properties of this compound.

Experimental Protocols: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, based on the methodology originally described by Streitwieser and Thomson[1]. This multi-step synthesis involves the formation of a ketone intermediate via a Grignard reaction, followed by a modified Wolff-Kishner reduction to yield the final alkane.

Step 1: Synthesis of 2,4-Dimethyl-4-ethylheptan-5-one

This step involves the reaction of the acid chloride of 2,4-dimethyl-2-ethylpentanoic acid with diethylcadmium (B3343991).

Materials:

  • Acid chloride of 2,4-dimethyl-2-ethylpentanoic acid

  • Diethylcadmium

  • Anhydrous diethyl ether

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare the diethylcadmium reagent in anhydrous diethyl ether.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Dissolve the acid chloride of 2,4-dimethyl-2-ethylpentanoic acid in anhydrous diethyl ether and add it dropwise to the stirred diethylcadmium solution.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour and then at room temperature for an additional two hours.

  • Quench the reaction by the slow addition of crushed ice, followed by dilute sulfuric acid.

  • Separate the ethereal layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude ketone by vacuum distillation.

Step 2: Modified Wolff-Kishner Reduction of 2,4-Dimethyl-4-ethylheptan-5-one

This step reduces the ketone to the corresponding alkane. Due to the steric hindrance around the carbonyl group, a modified Wolff-Kishner reduction in a high-boiling solvent is employed[1].

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in decanol with heating.

  • To the hot, stirred solution, add anhydrous hydrazine followed by the 2,4-dimethyl-4-ethylheptan-5-one.

  • Heat the reaction mixture to reflux and maintain reflux for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with petroleum ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

  • The resulting crude product is then purified by fractional distillation to yield this compound[1].

Signaling Pathways and Biological Activity

As a saturated hydrocarbon, this compound is a non-polar, lipophilic molecule. There are no known specific signaling pathways or significant biological activities associated with this compound. Its primary relevance in a biological context would be as a structural component of more complex molecules or in studies related to the hydrophobic interactions of molecules with biological membranes or protein pockets.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from the acid chloride of 2,4-dimethyl-2-ethylpentanoic acid.

Synthesis_Workflow start 2,4-Dimethyl-2-ethylpentanoyl chloride intermediate 2,4-Dimethyl-4-ethylheptan-5-one start->intermediate Grignard-type Reaction reagent1 Diethylcadmium in Diethyl Ether reagent1->intermediate product This compound intermediate->product Modified Wolff-Kishner Reduction reagent2 Anhydrous Hydrazine, Potassium Hydroxide in Decanol (reflux) reagent2->product

Synthetic pathway for this compound.

Conclusion

This compound, while a structurally simple alkane, provides a valuable case study in the synthesis of sterically hindered molecules. Its history dates back to the mid-20th century with the work of Streitwieser and Thomson, whose research provided the foundational knowledge of this compound. The synthetic route, involving a Grignard-type reaction followed by a robust reduction, highlights key strategies in organic synthesis for the construction of complex carbon skeletons. The compiled physicochemical data serves as a useful reference for researchers. While devoid of known biological activity, the principles of its synthesis and its physical properties are of interest to the broader scientific community in chemistry and drug development.

References

4-Ethyl-2,4-dimethylheptane structural isomers and stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Structural Isomers and Stereoisomers of 4-Ethyl-2,4-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereochemical aspects of this compound, an illustrative example of a chiral branched alkane. This document details its isomeric forms, physicochemical properties, and relevant experimental protocols for its synthesis and characterization. Furthermore, it touches upon the toxicological considerations and potential applications of branched alkanes in the pharmaceutical sciences.

Introduction to this compound

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄. As an isomer of undecane (B72203), it is a colorless, flammable liquid with low water solubility, characteristic of alkanes.[1] The structural arrangement of this compound, featuring two chiral centers, gives rise to multiple stereoisomers, making it a molecule of interest for studies in stereochemistry and asymmetric synthesis. While not a common pharmaceutical ingredient itself, the principles governing its synthesis and separation are relevant to the development of chiral drug molecules.

Isomerism in this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C₁₁H₂₄, there are 159 possible structural isomers.[2] This guide focuses on this compound and its closely related isomers.

Structural Isomers

Structural isomers have different connectivity of atoms. Examples of structural isomers of undecane include the straight-chain n-undecane and various branched alkanes like the methyldecanes and dimethylnonanes. Increased branching in the carbon chain generally leads to a lower boiling point due to a reduction in the surface area available for intermolecular van der Waals forces.[2][3]

Stereoisomers of this compound

Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. This compound possesses two chiral centers at the C2 and C4 positions, giving rise to 2² = 4 possible stereoisomers. These exist as two pairs of enantiomers.

The four stereoisomers are:

  • (2R, 4R)-4-ethyl-2,4-dimethylheptane

  • (2S, 4S)-4-ethyl-2,4-dimethylheptane

  • (2R, 4S)-4-ethyl-2,4-dimethylheptane

  • (2S, 4R)-4-ethyl-2,4-dimethylheptane

The (2R, 4R) and (2S, 4S) isomers are enantiomers of each other, as are the (2R, 4S) and (2S, 4R) isomers. The relationship between any other pairing (e.g., (2R, 4R) and (2R, 4S)) is diastereomeric.

stereoisomers cluster_isomers Isomers of this compound cluster_structural Structural Isomers cluster_stereo Stereoisomers of this compound C11H24 C₁₁H₂₄ This compound This compound C11H24->this compound is an isomer of n-undecane n-undecane methyldecanes Methyldecanes 2R4R (2R, 4R) This compound->2R4R 2S4S (2S, 4S) This compound->2S4S 2R4S (2R, 4S) This compound->2R4S 2S4R (2S, 4R) This compound->2S4R 2R4R->2S4S Enantiomers 2R4R->2R4S Diastereomers 2R4R->2S4R Diastereomers 2S4S->2R4S Diastereomers 2S4S->2S4R Diastereomers 2R4S->2S4R Enantiomers

Isomeric relationships of this compound.

Physicochemical Properties

The physical properties of alkanes are influenced by the strength of intermolecular van der Waals forces, which are dependent on the molecule's surface area and polarizability.[4] Increased branching leads to a more compact structure, reducing the surface area and thus lowering the boiling point compared to linear alkanes of the same carbon number.[2][3]

Table 1: Physical Properties of this compound and Related Undecane Isomers

Isomer NameCAS NumberBoiling Point (°C)Density (g/cm³)
n-Undecane1120-21-41960.740
2-Methyldecane6975-98-0189.30.737
3-Methyldecane13151-34-3188.1 - 189.10.742
4-Methyldecane2847-72-5188.70.741
2,3-Dimethylnonane2884-06-21860.744
This compound 61868-25-5 178.9 0.755

Data compiled from various sources.[2][5][6]

Experimental Protocols

The synthesis and analysis of specific stereoisomers of this compound require specialized techniques in asymmetric synthesis and chiral analysis.

Enantioselective Synthesis

A general approach to synthesize a specific enantiomer of a chiral alkane involves the asymmetric hydrogenation of a prochiral alkene precursor.

Protocol: Asymmetric Hydrogenation to Synthesize (R)-4-ethyl-2,4-dimethylheptane

  • Synthesis of Precursor Alkene: The precursor, 4-ethyl-2,4-dimethylhept-1-ene, can be synthesized via a Wittig reaction between a suitable ketone and methyltriphenylphosphonium (B96628) bromide.

  • Asymmetric Hydrogenation:

    • In a glovebox, a pressure vessel is charged with the alkene precursor (1 mmol), a chiral rhodium catalyst such as [Rh(COD)₂(R,R)-Et-DuPhos]BF₄ (0.01 mmol), and a solvent like degassed methanol (B129727) (10 mL).

    • The vessel is sealed and connected to a hydrogen line.

    • The reaction mixture is stirred under a hydrogen atmosphere (e.g., 50 psi) at room temperature for 24 hours.

    • Upon completion, the pressure is released, and the solvent is removed under reduced pressure.

    • The crude product is purified by flash chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to yield the chiral alkane.

Analytical Characterization

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized alkane and to confirm its molecular weight.

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Scan Range: m/z 40-200

  • Sample Preparation: A dilute solution of the alkane in hexane.

  • Data Analysis: The retention time is used for identification against a standard, and the mass spectrum is analyzed for the molecular ion peak (m/z 156) and characteristic fragmentation patterns.

4.2.2. Chiral Gas Chromatography

To determine the enantiomeric excess (e.e.) of the synthesized chiral alkane, a chiral GC column is required.

  • Instrumentation: A gas chromatograph with a chiral capillary column (e.g., a cyclodextrin-based column).

  • GC Conditions: An isothermal or a slow temperature ramp program is used to achieve baseline separation of the enantiomers. The specific conditions will depend on the column used.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compound. The spectra of alkanes are often complex due to signal overlap in the upfield region (typically 0.5-2.0 ppm in ¹H NMR).

  • Sample Preparation: The purified alkane is dissolved in a deuterated solvent such as CDCl₃.

  • Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, signal multiplicities, and correlations in the 2D spectra are used to assign the signals to the specific protons and carbons in the molecule, confirming the connectivity.

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Prochiral Alkene (4-ethyl-2,4-dimethylhept-1-ene) reaction Asymmetric Hydrogenation (Chiral Rh Catalyst, H₂) start->reaction product Crude Chiral Alkane reaction->product purify Flash Chromatography product->purify pure_product Purified Chiral Alkane purify->pure_product gcms GC-MS Analysis pure_product->gcms chiral_gc Chiral GC Analysis pure_product->chiral_gc nmr NMR Spectroscopy pure_product->nmr structure Structural Confirmation gcms->structure purity Purity Assessment gcms->purity ee Enantiomeric Excess (e.e.) chiral_gc->ee nmr->structure

References

Technical Guide: Physicochemical Properties of 4-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of the branched alkane, 4-Ethyl-2,4-dimethylheptane. The information is presented to support research and development activities where the physical properties of this compound are of interest.

Physicochemical Data Summary

The boiling and melting points of this compound have been determined and reported in various chemical literature. A summary of these values is presented in the table below for clear comparison.

Physical PropertyReported ValueSource
Boiling Point179 °CStenutz
178.9 °CFerris S.W. Handbook of Hydrocarbons[1]
170 °CChemicalBook[2]
442 K (168.85 °C)NIST Chemistry WebBook[3]
Melting Point-26 °CChemicalBook[2]
246.7 K (-26.45 °C)NIST Chemistry WebBook[3]

Experimental Protocols

While the specific experimental details for the cited values are not exhaustively provided in the source literature, the determination of boiling and melting points for organic compounds like this compound typically follows standardized laboratory procedures.

Melting Point Determination:

A common method for determining the melting point of a solid organic compound is using a melting point apparatus. A small, powdered sample of the crystallized compound is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from which the substance begins to melt to when it is completely liquid is recorded as the melting point range. For low-melting substances like this compound, a cryostat may be employed to achieve and control the sub-ambient temperatures required.

Boiling Point Determination:

The boiling point of a liquid can be determined by distillation or by using a specialized apparatus. In a typical distillation setup, the liquid is heated in a flask connected to a condenser. A thermometer is placed at the vapor-liquid interface to measure the temperature at which the liquid boils under atmospheric pressure. For small sample quantities, micro-boiling point determination methods can be used, where a small amount of the liquid is heated in a capillary tube along with an inverted smaller tube, and the temperature at which a steady stream of bubbles emerges is recorded.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the boiling and melting points of a chemical compound.

G cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination Sample_Acquisition Acquire/Synthesize Compound Purification Purify Compound (e.g., Distillation/Crystallization) Sample_Acquisition->Purification Characterization Confirm Purity (e.g., GC/NMR) Purification->Characterization Prepare_MP_Sample Pack Capillary Tube Characterization->Prepare_MP_Sample Prepare_BP_Sample Place Sample in Apparatus Characterization->Prepare_BP_Sample MP_Apparatus Use Melting Point Apparatus Prepare_MP_Sample->MP_Apparatus Record_MP Record Melting Range MP_Apparatus->Record_MP Final_Data Compile and Report Data Record_MP->Final_Data BP_Apparatus Heat Sample Prepare_BP_Sample->BP_Apparatus Record_BP Record Boiling Temperature BP_Apparatus->Record_BP Record_BP->Final_Data

Generalized workflow for determining physical properties.

References

4-Ethyl-2,4-dimethylheptane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Ethyl-2,4-dimethylheptane

This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its molecular formula and weight. This information is critical for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a saturated acyclic hydrocarbon. Its chemical structure consists of a seven-carbon heptane (B126788) backbone with an ethyl group and two methyl groups as substituents.

Quantitative Molecular Data

The fundamental quantitative data for this compound is summarized in the table below. These values are computationally derived and essential for stoichiometric calculations, analytical characterization, and modeling studies.

PropertyValueSource
Molecular Formula C11H24PubChem[1], NIST[2]
Molecular Weight 156.31 g/mol PubChem[1]
Monoisotopic Mass 156.187800766 DaPubChem[1]
CAS Registry Number 61868-25-5NIST[2], Chemsrc[3]
IUPAC Name This compoundPubChem[1], NIST[2]
SMILES CCCC(C)(CC)CC(C)CPubChem[1]
InChIKey OETKSNKIFXLJDO-UHFFFAOYSA-NNIST[2]

Experimental Protocols

The molecular formula and weight of this compound are typically determined through computational methods based on its validated chemical structure. High-resolution mass spectrometry could be employed experimentally to confirm the monoisotopic mass, while techniques like gas chromatography-mass spectrometry (GC-MS) would be used to identify the compound in a mixture and confirm its molecular weight. However, specific experimental protocols for the de novo determination of these properties for this specific molecule are not detailed in the provided search results. The data presented here are based on computational calculations from established chemical databases.[1][2]

Molecular Structure Visualization

The following diagram illustrates the logical connectivity of the constituent atoms in this compound, providing a clear representation of the molecular structure.

molecular_structure C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 Methyl1 Methyl (CH3) C2->Methyl1 C4 C4 C3->C4 C5 C5 C4->C5 Methyl2 Methyl (CH3) C4->Methyl2 at C4 Ethyl Ethyl (C2H5) C4->Ethyl at C4 C6 C6 C5->C6 C7 C7 C6->C7

Logical structure of this compound.

References

4-Ethyl-2,4-dimethylheptane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct commercial suppliers for 4-Ethyl-2,4-dimethylheptane (CAS No: 61868-25-5) are not readily identifiable through publicly available information. The data presented in this guide is aggregated from scientific databases and literature. For procurement, researchers may need to consider custom synthesis from specialized chemical providers.

Introduction

This compound is a saturated branched-chain alkane with the molecular formula C11H24.[1][2] As a member of the hydrocarbon family, its primary relevance in a research and development context, particularly within the pharmaceutical industry, is likely as a non-polar solvent, a reference standard in analytical chemistry, or as a component in complex hydrocarbon mixtures. While branched alkanes are crucial in the petroleum industry for formulating fuels with high octane (B31449) ratings, their direct role in drug development is limited.[3] However, understanding the physicochemical properties and analytical methodologies for such compounds is essential for researchers working with complex formulations or in the field of metabolomics where similar structures may be encountered.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from established chemical databases.

PropertyValueSource
Molecular Formula C11H24PubChem[1], NIST
Molecular Weight 156.31 g/mol PubChem[1]
CAS Number 61868-25-5NIST
IUPAC Name This compoundPubChem[1]
Boiling Point 442 K (169 °C)NIST
Melting Point 246.7 K (-26.45 °C)NIST
LogP 5.4PubChem[1]

Synthesis and Manufacturing

Conceptual Synthetic Workflow

A potential retrosynthetic analysis suggests that this compound could be synthesized via a Grignard reaction. The following diagram illustrates a logical workflow for such a synthesis.

G Conceptual Synthesis of this compound cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Product 2-methyl-1-bromopropane 2-methyl-1-bromopropane Grignard_Formation Grignard Reagent Formation 2-methyl-1-bromopropane->Grignard_Formation Pentan-3-one Pentan-3-one Grignard_Reaction Grignard Reaction Pentan-3-one->Grignard_Reaction Magnesium Magnesium Magnesium->Grignard_Formation Methyl iodide Methyl iodide Grignard_Reagent Isobutylmagnesium bromide Grignard_Formation->Grignard_Reagent Tertiary_Alcohol 4-Ethyl-2-methylheptan-4-ol Grignard_Reaction->Tertiary_Alcohol Dehydration Dehydration Alkene_Mixture Alkene Mixture Dehydration->Alkene_Mixture Hydrogenation Hydrogenation Final_Product This compound Hydrogenation->Final_Product Grignard_Reagent->Grignard_Reaction Tertiary_Alcohol->Dehydration Alkene_Mixture->Hydrogenation

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (General)

A general protocol for a similar synthesis would involve:

  • Grignard Reagent Formation: Reacting an appropriate alkyl halide (e.g., isobutyl bromide) with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon) to form the Grignard reagent.

  • Grignard Reaction: The dropwise addition of a ketone (e.g., 4-methylheptan-3-one) to the prepared Grignard reagent at low temperature (e.g., 0 °C). The reaction mixture is then typically stirred at room temperature to ensure completion.

  • Workup: Quenching the reaction with a weak acid (e.g., saturated aqueous ammonium (B1175870) chloride solution) followed by extraction with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure.

  • Purification of Intermediate: The resulting tertiary alcohol would be purified using a suitable technique, such as column chromatography or distillation.

  • Dehydration and Hydrogenation: The purified alcohol would then be dehydrated to the corresponding alkene, followed by catalytic hydrogenation to yield the final saturated alkane.

Analytical Methods

The analysis of this compound, particularly in complex mixtures, would typically be performed using gas chromatography coupled with mass spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. For an alkane like this compound, a non-polar capillary column would be suitable for separation.

General GC-MS Protocol for Alkane Analysis:

  • Sample Preparation: Dilution of the sample in a volatile, non-polar solvent such as hexane (B92381) or pentane.

  • Injection: A small volume (typically 1 µL) is injected into the GC inlet, which is heated to ensure rapid vaporization.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium or hydrogen) through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column).

  • Ionization and Mass Analysis: As the separated compounds elute from the column, they enter the mass spectrometer. In the ion source, they are typically ionized by electron impact (EI), which causes fragmentation. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection and Data Analysis: The detector records the abundance of each fragment, and the resulting mass spectrum can be used to identify the compound by comparison to a spectral library (e.g., NIST).

Analytical Workflow Diagram

The following diagram illustrates a typical analytical workflow for the identification and quantification of this compound in a sample.

G Analytical Workflow for this compound Sample_Collection Sample Collection Sample_Preparation Sample Preparation (e.g., dilution, extraction) Sample_Collection->Sample_Preparation GC_MS_Analysis GC-MS Analysis Sample_Preparation->GC_MS_Analysis Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) GC_MS_Analysis->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Compound_Identification Compound Identification (Library Matching) Data_Processing->Compound_Identification Quantification Quantification (Internal/External Standard) Data_Processing->Quantification Final_Report Final Report Compound_Identification->Final_Report Quantification->Final_Report

Caption: A typical analytical workflow for this compound.

Role in Research and Drug Development

As a simple alkane, this compound is not expected to have any direct pharmacological activity or be involved in specific biological signaling pathways. Its utility in a drug development setting would be indirect:

  • Reference Standard: It could be used as a reference standard in the analysis of petroleum-derived products or in environmental monitoring.

  • Solvent: Its non-polar nature makes it a potential solvent for certain organic reactions or extractions, although more common and less expensive alkanes are typically used.

  • Component of Vehicle/Excipient: In some formulations, complex hydrocarbon mixtures are used as vehicles or excipients. Understanding the properties of individual components like this compound can be important for formulation development and stability studies. It's worth noting that highly branched semifluorinated alkanes have been investigated as potential drug carriers.[4]

Safety and Handling

Conclusion

This compound is a branched-chain alkane with well-defined physicochemical properties but limited direct commercial availability. For researchers in the pharmaceutical and life sciences, its relevance is likely as a specialized solvent or analytical standard rather than an active component. The information provided in this guide serves as a foundational technical resource for understanding its properties, potential synthesis, and analysis. For specific applications, custom synthesis may be required, and analytical methods should be developed and validated based on the principles outlined herein.

References

Methodological & Application

Application Note: Gas Chromatographic Analysis of 4-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of 4-Ethyl-2,4-dimethylheptane, a branched alkane, using gas chromatography coupled with mass spectrometry (GC-MS). The methodology outlined provides a robust framework for the separation, identification, and quantification of this volatile organic compound (VOC). This document includes detailed experimental procedures, data presentation in a tabular format, and a visual representation of the analytical workflow.

Introduction

This compound (C11H24) is a saturated branched alkane.[1][2] The analysis of such volatile organic compounds is crucial in various fields, including petrochemical analysis, environmental monitoring, and as reference standards in drug development processes. Gas chromatography is the premier analytical technique for the separation and analysis of volatile compounds.[3][4] When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both qualitative and quantitative analysis with high sensitivity and specificity.[3] The separation of branched alkanes can be challenging due to the presence of numerous structurally similar isomers.[5][6] Therefore, optimization of GC parameters is critical for achieving adequate resolution. This application note presents a detailed method for the analysis of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC analysis.[7][8] The following protocol is recommended for liquid samples.

Materials:

  • This compound standard

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane)

  • Volumetric flasks

  • Micropipettes

  • GC vials with caps (B75204) and septa

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable volatile solvent like hexane.

  • Working Standards: Create a series of working standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: If analyzing a sample matrix, dilute the sample with the chosen solvent to ensure the analyte concentration falls within the calibration range. For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.[9]

  • Vialing: Transfer the prepared standards and samples into 2 mL autosampler vials and seal them.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters are recommended for the GC-MS analysis of this compound. Non-polar stationary phases are the industry standard for the separation of alkanes, which primarily elute based on their boiling points.[5]

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)

  • Autosampler

GC Conditions:

ParameterValue
Column Non-polar capillary column (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split ratio 50:1)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial temperature: 50 °C, hold for 2 minutes
Ramp 1: 10 °C/min to 150 °C
Ramp 2: 20 °C/min to 250 °C, hold for 5 minutes

MS Conditions:

ParameterValue
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300
Scan Mode Full Scan

Data Presentation

Quantitative analysis of this compound can be performed by generating a calibration curve from the analysis of the working standards. The peak area of the analyte is plotted against its concentration. The following table summarizes representative quantitative data that could be obtained using the described method.

AnalyteRetention Time (min)Peak Area (arbitrary units)Concentration (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound~10.5150,00010~0.1~0.5

Note: The retention time and peak area are illustrative and may vary depending on the specific instrument and conditions.

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standard Solutions Sample Prepare Sample Solutions Vial Transfer to GC Vials Sample->Vial Injection Autosampler Injection Vial->Injection Separation GC Separation (Capillary Column) Injection->Separation Detection MS Detection (EI, Full Scan) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report Final Report

GC-MS analysis workflow for this compound.

Signaling Pathway Diagram

The following diagram illustrates the logical relationship of the key stages in the GC-MS analysis process.

Signaling_Pathway Sample_Prep Sample Preparation GC_Injection GC Injection Sample_Prep->GC_Injection Chromatographic_Separation Chromatographic Separation GC_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry Detection Chromatographic_Separation->Mass_Spectrometry Data_Analysis Data Analysis Mass_Spectrometry->Data_Analysis

Key stages of the GC-MS analytical process.

References

Application Notes and Protocols for NMR Spectroscopy of 4-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique essential for the structural elucidation of organic molecules, including complex branched alkanes like 4-Ethyl-2,4-dimethylheptane. Due to the subtle differences in the electronic environments of protons and carbons in such molecules, a detailed NMR analysis is crucial for unambiguous structure verification. The ¹H NMR spectra of alkanes are often characterized by significant signal overlap in the upfield region (typically 0.5 - 2.0 ppm), while ¹³C NMR provides better signal dispersion, offering clear insights into the carbon skeleton.[1]

This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of this compound. It covers one-dimensional (¹H and ¹³C) NMR techniques, predicted spectral data, and standardized protocols for sample preparation and data acquisition. These guidelines are intended to assist researchers in obtaining and interpreting high-quality NMR data for structural characterization and purity assessment.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental spectra for this compound, the following data has been generated using validated NMR prediction software. These predictions are based on established algorithms that consider the chemical environment of each nucleus.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is predicted to show complex multiplets due to extensive spin-spin coupling between non-equivalent protons. The chemical shifts are all expected to be in the typical upfield region for alkanes.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Atom LabelNumber of ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-130.88t
H-221.25m
H-321.25m
H-521.25m
H-611.70m
H-760.85d
H-1'30.82t
H-2'21.40q
4-CH₃31.10s

Note: Chemical shifts are referenced to TMS (δ = 0 ppm). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is a powerful tool for determining the carbon framework of a molecule. For this compound, a total of nine distinct carbon signals are predicted, corresponding to the nine chemically non-equivalent carbon atoms in the structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom LabelPredicted Chemical Shift (δ, ppm)
C-114.5
C-223.0
C-341.8
C-436.5
C-548.5
C-625.0
C-724.8
C-1'8.0
C-2'30.0
4-CH₃27.5

Note: Chemical shifts are referenced to TMS (δ = 0 ppm).

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following detailed experimental protocols should be followed.

Sample Preparation
  • Sample Purity : Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection : Choose a deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with the analyte signals. For non-polar alkanes like this compound, deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Concentration : Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Transfer to NMR Tube : Transfer the final solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy Protocol
  • Instrument : Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Locking and Shimming : Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width : Set a spectral width of approximately 12-15 ppm, centered around 5-6 ppm.

    • Acquisition Time : An acquisition time of 2-4 seconds is typically sufficient.

    • Relaxation Delay : Use a relaxation delay of 1-2 seconds.

    • Number of Scans : Acquire 8-16 scans to achieve a good signal-to-noise ratio.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Spectroscopy Protocol
  • Instrument : Use the same spectrometer as for the ¹H NMR experiments.

  • Acquisition Parameters :

    • Pulse Program : A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

    • Spectral Width : Set a spectral width of approximately 200-220 ppm.

    • Acquisition Time : An acquisition time of 1-2 seconds.

    • Relaxation Delay : A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

    • Number of Scans : Acquire a larger number of scans (e.g., 1024 or more) compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope.

  • Data Processing :

    • Apply a Fourier transform with an exponential line broadening function (e.g., 1-2 Hz).

    • Phase correct the spectrum.

    • Calibrate the spectrum using the TMS signal (δ = 0.00 ppm) or the solvent peak (CDCl₃: δ = 77.16 ppm).

Advanced NMR Techniques for Structural Confirmation

For complex molecules like this compound where signal overlap in the ¹H NMR spectrum can be significant, two-dimensional (2D) NMR experiments are invaluable for unambiguous signal assignment.

  • COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks, helping to identify adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure.

Visualizations

Experimental Workflow for NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample This compound Solvent Deuterated Solvent (e.g., CDCl3) Standard Internal Standard (TMS) NMR_Tube Transfer to NMR Tube H1_NMR 1H NMR Acquisition NMR_Tube->H1_NMR C13_NMR 13C NMR Acquisition NMR_Tube->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT TwoD_NMR->FT Phasing Phase Correction FT->Phasing Calibration Calibration Phasing->Calibration Integration Integration (1H) Calibration->Integration for 1H Assignment Spectral Assignment Calibration->Assignment Integration->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Workflow for NMR analysis of this compound.

Logical Relationships of Proton Signals in this compound

proton_correlations H1 H-1 (t) H2 H-2 (m) H1->H2 H3 H-3 (m) H2->H3 H5 H-5 (m) H3->H5 H2_prime H-2' (q) H3->H2_prime H6 H-6 (m) H5->H6 H7 H-7 (d) H6->H7 H1_prime H-1' (t) H1_prime->H2_prime CH3_4 4-CH3 (s)

Caption: Predicted ¹H-¹H COSY correlations for this compound.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 4-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Ethyl-2,4-dimethylheptane. Due to the highly branched nature of this alkane, fragmentation is expected to occur preferentially at the quaternary and tertiary carbon centers, leading to the formation of stable carbocations. Understanding these fragmentation pathways is crucial for the structural elucidation and identification of this compound in complex mixtures, a common challenge in petrochemical analysis, environmental screening, and drug metabolite identification. This document provides a detailed experimental protocol for EI-MS analysis and summarizes the predicted major fragment ions in a structured table.

Introduction

This compound is a saturated branched alkane with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1][2][3] In mass spectrometry, particularly under electron ionization (EI), branched alkanes exhibit characteristic fragmentation patterns that are distinct from their linear isomers.[4] The fragmentation of these molecules is governed by the stability of the resulting carbocations, with cleavage occurring preferentially at points of branching to yield more stable tertiary and secondary carbocations.[4][5][6] Consequently, the molecular ion (M⁺) peak for highly branched alkanes is often of low abundance or entirely absent.[4][6][7] This note outlines the expected fragmentation of this compound based on these established principles.

Experimental Protocol

This protocol describes a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Instrumentation:

  • Gas Chromatograph (GC) equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

2. Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 10-100 µg/mL.

3. GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 35-200

  • Scan Rate: 2 scans/second

4. Data Analysis:

  • Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

  • Identify the major fragment ions and their relative abundances.

  • Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern based on the principles of alkane fragmentation.

Predicted Fragmentation of this compound

The structure of this compound features a quaternary carbon at position 4 and a tertiary carbon at position 2. Cleavage at these branching points is expected to be the dominant fragmentation pathway.

Fragmentation_Workflow cluster_sample Sample Introduction & Ionization cluster_fragmentation Fragmentation Pathways cluster_detection Mass Analysis & Detection Sample This compound (C11H24) Ionization Electron Ionization (70 eV) Sample->Ionization MolecularIon Molecular Ion [M]⁺˙ (m/z 156, likely low abundance) Ionization->MolecularIon Frag1 Cleavage at C4 (quaternary) MolecularIon->Frag1 Frag2 Cleavage at C2 (tertiary) MolecularIon->Frag2 Frag3 Other secondary cleavages MolecularIon->Frag3 MassAnalyzer Mass Analyzer (e.g., Quadrupole) Frag1->MassAnalyzer Frag2->MassAnalyzer Frag3->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

The major fragmentation pathways are predicted to involve the loss of alkyl radicals to form stable carbocations. The table below summarizes the expected primary fragment ions, their mass-to-charge ratio (m/z), and the corresponding neutral loss.

m/zPredicted Fragment Ion StructureCorresponding Neutral Loss
127[C₉H₁₉]⁺C₂H₅• (Ethyl radical)
113[C₈H₁₇]⁺C₃H₇• (Propyl radical)
99[C₇H₁₅]⁺C₄H₉• (Butyl radical)
85[C₆H₁₃]⁺C₅H₁₁• (Pentyl radical)
71[C₅H₁₁]⁺C₆H₁₃• (Hexyl radical)
57[C₄H₉]⁺C₇H₁₅• (Heptyl radical)
43[C₃H₇]⁺C₈H₁₇• (Octyl radical)

Cleavage of the bond between C4 and the ethyl group would lead to the loss of an ethyl radical (29 Da), resulting in a stable tertiary carbocation at m/z 127. Similarly, cleavage of the bond between C4 and the propyl group would result in the loss of a propyl radical (43 Da) and the formation of a carbocation at m/z 113. The loss of the isobutyl group from the C4 position would yield a fragment at m/z 99. Further fragmentation of these primary ions and cleavage at the C2 position will generate the smaller, common alkyl fragments observed at m/z 71, 57, and 43.

Fragmentation_Pathways cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M [C11H24]⁺˙ m/z 156 F127 [C9H19]⁺ m/z 127 M->F127 - C2H5• F113 [C8H17]⁺ m/z 113 M->F113 - C3H7• F99 [C7H15]⁺ m/z 99 M->F99 - C4H9• F85 [C6H13]⁺ m/z 85 F127->F85 - C3H6 F71 [C5H11]⁺ m/z 71 F113->F71 - C3H6 F57 [C4H9]⁺ m/z 57 F99->F57 - C3H6 F43 [C3H7]⁺ m/z 43 F85->F43 - C3H6 F71->F43 - C2H4

Caption: Predicted fragmentation pathways for this compound.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by cleavage at the highly substituted carbon atoms, leading to a series of stable carbocation fragments. The absence or low abundance of the molecular ion peak is anticipated. The characteristic fragment ions at m/z 127, 113, and 99, corresponding to the loss of ethyl, propyl, and isobutyl radicals, respectively, are expected to be key identifiers for this compound. This application note provides a foundational protocol and expected fragmentation data to aid researchers in the identification and structural characterization of this compound.

References

Application Notes and Protocols for 4-Ethyl-2,4-dimethylheptane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the physicochemical properties of 4-ethyl-2,4-dimethylheptane and detailed protocols for its use as a non-polar solvent in various laboratory applications. This document is intended to guide researchers in exploring the potential of this branched alkane as a substitute for other common non-polar solvents.

Introduction

This compound (C11H24) is a branched-chain alkane that, like other alkanes, is a non-polar solvent.[1] Its higher boiling point and branched structure may offer advantages in specific applications compared to lower molecular weight linear alkanes such as hexane (B92381) or heptane. This document outlines its physical properties and provides protocols for its use in liquid-liquid extraction, chromatography, and as a reaction solvent.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. Understanding these properties is crucial for its effective application and for making informed decisions when substituting for other solvents.

Table 1: General Properties of this compound

PropertyValueReference
IUPAC NameThis compound[1]
Molecular FormulaC11H24[1]
Molecular Weight156.31 g/mol [1]
CAS Number61868-25-5[1][2]

Table 2: Physical Properties of this compound and Common Non-Polar Solvents

PropertyThis compoundn-Hexanen-HeptaneToluene
Boiling Point (°C) ~1696998111
Density (g/mL at 20°C) ~0.7550.6550.6840.867
Viscosity (mPa·s at 20°C) ~1.30.30.40.6
Solubility in Water InsolubleInsolubleInsolubleInsoluble

Note: Some properties for this compound are estimated based on data for similar branched alkanes.

Safety and Handling

  • Flammability: Branched alkanes are flammable.[3] Handle away from ignition sources such as open flames, sparks, and hot surfaces. Use in a well-ventilated area or a chemical fume hood.

  • Inhalation: Vapors may cause dizziness or drowsiness.[3] Avoid inhaling vapors.

  • Skin Contact: Prolonged or repeated contact may cause skin dryness and irritation.[4] Wear appropriate chemical-resistant gloves.

  • Eye Contact: May cause eye irritation. Wear safety glasses or goggles.

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic solvents.

Always consult the SDS for similar branched alkanes and perform a thorough risk assessment before use.

Applications and Experimental Protocols

Liquid-Liquid Extraction

Application: this compound can be used as the non-polar phase for the extraction of non-polar to moderately polar organic compounds from aqueous solutions. Its low water solubility and higher boiling point make it a suitable alternative to more volatile solvents like diethyl ether or hexane, especially when subsequent heating steps are required.

Protocol: Extraction of a Non-Polar Compound from an Aqueous Solution

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Prepare the aqueous solution containing the target analyte.

    • Add the aqueous solution to a separatory funnel of appropriate size.

  • Extraction:

    • Add a volume of this compound to the separatory funnel, typically 1/3 to 1/2 of the aqueous phase volume.

    • Stopper the funnel and invert it, opening the stopcock to vent any pressure buildup.

    • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

    • Place the separatory funnel in a ring stand and allow the layers to separate completely. The less dense this compound will be the top layer.

  • Separation and Drying:

    • Carefully drain the lower aqueous layer.

    • Drain the upper organic layer (containing the extracted compound) into a clean, dry flask.

    • To remove any residual water, add a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) to the organic extract and swirl.

  • Solvent Removal:

    • Due to its relatively high boiling point, removing this compound requires heating under reduced pressure. Use a rotary evaporator with a water bath temperature set appropriately higher than for more volatile solvents (e.g., 50-60 °C).

Logical Workflow for Liquid-Liquid Extraction

G cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Drying cluster_recovery Product Recovery A Aqueous Solution in Separatory Funnel B Add this compound A->B Step 1 C Shake and Vent B->C Step 2 D Allow Layers to Separate C->D Step 3 E Drain Aqueous Layer D->E Step 4 F Collect Organic Layer E->F Step 5 G Dry with Anhydrous Salt F->G Step 6 H Filter to Remove Drying Agent G->H Step 7 I Solvent Removal (Rotary Evaporation) H->I Step 8 J Isolated Non-Polar Compound I->J Final Product

Caption: Workflow for a typical liquid-liquid extraction using a non-polar solvent.

Column Chromatography

Application: As a non-polar solvent, this compound can be used as the mobile phase, either alone or in combination with a more polar solvent, for the separation of non-polar compounds on a polar stationary phase (e.g., silica (B1680970) gel or alumina). Its higher boiling point may be advantageous for separations that require elevated temperatures.

Protocol: Separation of a Mixture of Non-Polar Compounds

  • Column Packing:

    • Select a column of appropriate size for the amount of sample to be separated.

    • Prepare a slurry of the stationary phase (e.g., silica gel) in this compound.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.

    • Allow the stationary phase to settle, and drain the excess solvent until the solvent level is just above the top of the stationary phase.

  • Sample Loading:

    • Dissolve the sample mixture in a minimal amount of this compound.

    • Carefully apply the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with this compound. For very non-polar compounds, this may be sufficient for separation.

    • For mixtures containing compounds with slightly different polarities, a gradient elution can be performed by gradually increasing the polarity of the mobile phase. This can be achieved by slowly adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to the this compound reservoir.

  • Fraction Collection and Analysis:

    • Collect the eluent in fractions of equal volume.

    • Analyze the fractions for the presence of the separated compounds using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

Experimental Workflow for Column Chromatography

G start Start pack_column Pack Column Prepare slurry of stationary phase in this compound. Pack the column and equilibrate. start->pack_column load_sample Load Sample Dissolve sample in minimal solvent. Apply to the top of the column. pack_column->load_sample elute Elution Begin elution with this compound. Optionally, create a solvent gradient. load_sample->elute collect Collect Fractions Collect eluent in separate tubes. elute->collect analyze Analyze Fractions Use TLC or GC to identify compounds in fractions. collect->analyze combine Combine Fractions Combine fractions containing the pure compound. analyze->combine evaporate Solvent Evaporation Remove solvent under reduced pressure. combine->evaporate end Pure Compounds evaporate->end

Caption: A generalized workflow for separating compounds using column chromatography.

Reaction Solvent

Application: this compound can serve as a high-boiling, non-polar solvent for organic reactions involving non-polar reactants or reagents. Its inert nature makes it suitable for reactions that are sensitive to protic or more reactive solvents. The higher boiling point allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus.

Protocol: General Procedure for a High-Temperature Reaction

  • Setup:

    • Assemble a reaction apparatus consisting of a round-bottom flask, a condenser, and a magnetic stirrer. Ensure all glassware is thoroughly dried.

    • Add the reactants and a stir bar to the reaction flask.

  • Solvent Addition and Reaction:

    • Under an inert atmosphere (if required), add the appropriate volume of this compound to the reaction flask to dissolve or suspend the reactants.

    • Heat the reaction mixture to the desired temperature using a heating mantle or oil bath. The high boiling point of this compound allows for reflux at temperatures up to approximately 169 °C.

    • Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC, or NMR spectroscopy).

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The work-up procedure will be reaction-specific but may involve washing with an aqueous solution, followed by separation of the organic layer.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent by rotary evaporation at an appropriate temperature and reduced pressure.

    • The crude product can then be purified by recrystallization, distillation, or chromatography.

Decision Tree for Solvent Selection in Organic Synthesis

G start Reaction Requirements q_polarity Are reactants non-polar? start->q_polarity a_polar Consider a polar solvent. q_polarity->a_polar No q_reactivity Is the reaction sensitive to protic or reactive solvents? q_polarity->q_reactivity Yes q_temp Is a high reaction temperature required? (>100 °C) a_low_temp_alkane Consider Hexane or Heptane. q_temp->a_low_temp_alkane No a_high_temp_alkane This compound is a suitable candidate. q_temp->a_high_temp_alkane Yes q_reactivity->q_temp Yes a_reactive_solvent Consider alternative solvent classes. q_reactivity->a_reactive_solvent No

Caption: A simplified decision-making process for selecting a non-polar reaction solvent.

References

Application Notes for 4-Ethyl-2,4-dimethylheptane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: A review of the synthetic utility of 4-Ethyl-2,4-dimethylheptane.

Overview and Current Status

This compound is a saturated, branched alkane with the molecular formula C₁₁H₂₄. A comprehensive review of the scientific literature indicates that there are currently no established or documented applications of this compound as a starting material, reagent, or solvent in organic synthesis. Its utility appears to be primarily as a reference compound for analytical studies or in the characterization of complex hydrocarbon mixtures.

While direct applications are not available, this document provides a summary of its known physical properties and discusses the general reactivity of branched alkanes, offering a theoretical framework for its potential, though currently hypothetical, applications.

Physicochemical Properties

The physical and chemical properties of a compound are critical in determining its potential applications in synthesis, such as its suitability as a solvent or its reactivity profile. The known properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₂₄[1][2]
Molecular Weight 156.31 g/mol [3][4]
IUPAC Name This compound[1][3]
CAS Registry Number 61868-25-5[1]
Boiling Point 178.9 °C (442 K)[1][5]
Density 0.755 g/mL[4]
Canonical SMILES CCCC(C)(CC)CC(C)C[3]

Theoretical and Potential Applications

Given its structure as a highly branched, non-polar alkane, this compound could theoretically be investigated for roles where such properties are advantageous.

  • Non-Polar, High-Boiling Solvent: With a boiling point of 178.9 °C, it could serve as a non-polar solvent for high-temperature reactions where protic or more reactive solvents are not suitable. Its inert nature would be beneficial in reactions involving strong organometallic reagents or sensitive catalytic systems.

  • Model Compound in Mechanistic Studies: Branched alkanes can be used as model substrates in studies of C-H activation, oxidation, or cracking processes, which are fundamental in petroleum chemistry and industrial catalysis.[6][7] The specific stereochemical and electronic environment of the C-H bonds in this compound could provide insights into the selectivity of such transformations.

  • Component in Specialty Formulations: Similar branched alkanes are sometimes used as additives in fuels to improve octane (B31449) ratings or as components in specialty lubricants and hydraulic fluids due to their thermal stability and defined viscosity.[6][7]

The following diagram illustrates a logical workflow for exploring the potential synthetic utility of an underivatized alkane like this compound.

G cluster_0 Phase 1: Characterization & Feasibility cluster_1 Phase 2: Reactivity Screening cluster_2 Phase 3: Application Development Compound This compound Properties Physicochemical Property Analysis Compound->Properties Toxicity Toxicity & Safety Assessment Compound->Toxicity CH_Activation C-H Activation / Functionalization (e.g., Halogenation, Oxidation) Properties->CH_Activation Informs reactivity predictions Solvent_Screen Solvent Performance Screening (Solubility, Inertness, Recovery) Properties->Solvent_Screen Informs solvent selection Protocol_Opt Protocol Optimization (Yield, Selectivity) CH_Activation->Protocol_Opt Solvent_Screen->Protocol_Opt Scope Substrate Scope & Limitations Protocol_Opt->Scope Scale_Up Scale-Up Feasibility Scope->Scale_Up

Investigating the synthetic utility of a novel alkane.

General Experimental Protocol: Free-Radical Halogenation

While no specific protocols exist for this compound, the following is a general procedure for the free-radical bromination of a liquid alkane, which could be adapted as a starting point for its functionalization.

Disclaimer: This is a generalized protocol and has not been optimized for this compound. All reactions should be performed with appropriate safety precautions in a well-ventilated fume hood.

Objective: To introduce a bromine atom onto the alkane backbone via a C-H activation/functionalization pathway.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Inert gas (Argon or Nitrogen)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere.

  • Reagents: To the flask, add this compound (1.0 eq), N-Bromosuccinimide (1.1 eq), and the chosen solvent (e.g., CCl₄).

  • Initiation: Add a catalytic amount of AIBN (0.05 eq).

  • Reaction: Heat the mixture to reflux (the boiling point of the solvent) and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the reaction.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid NBS has been consumed and is replaced by floating succinimide (B58015).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate sequentially with saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution to remove any remaining acidic byproducts and unreacted bromine.

    • Wash with brine, then dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product (a mixture of brominated isomers) can be purified by fractional distillation under vacuum or by column chromatography on silica (B1680970) gel.

Expected Outcome: This reaction is expected to yield a mixture of monobrominated isomers of this compound. The selectivity will favor substitution at the more highly substituted tertiary C-H bonds, but a complex product mixture is likely.

Conclusion

This compound remains a compound with no specific, documented roles in synthetic organic chemistry. Its highly inert and branched structure makes it a candidate for investigation as a specialized solvent or as a model compound for C-H functionalization research. The provided general protocol and logical workflow offer a starting point for researchers interested in exploring the potential of this and other underutilized alkanes.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 4-Ethyl-2,4-dimethylheptane

Abstract

This document provides a comprehensive protocol for the purification of this compound, a branched C11 alkane. The purity of such compounds is critical for their application as reference standards, in fuel formulation studies, and as intermediates in organic synthesis. This protocol details two primary purification methodologies: fractional distillation and preparative gas chromatography (prep-GC). The choice of method depends on the nature and boiling points of the impurities present in the crude sample. For separations of isomers with closely related boiling points, preparative GC is the recommended approach for achieving high purity.

Introduction

This compound is a saturated acyclic hydrocarbon with the chemical formula C₁₁H₂₄.[1] The purification of branched alkanes from complex mixtures, which may include structural isomers, unreacted starting materials, and reaction byproducts, presents a significant challenge. The physical properties of these compounds, particularly their boiling points, are often very similar, making separation difficult.[2] This protocol outlines the necessary steps and considerations for the successful purification of this compound to a high degree of purity.

Potential Impurities and Physical Properties

A common laboratory synthesis for creating a quaternary carbon center, such as that in this compound, involves a Grignard reaction with a sterically hindered ketone, followed by further steps. For instance, the reaction of a Grignard reagent with a ketone can form a tertiary alcohol, which is then dehydrated to an alkene and subsequently hydrogenated to the corresponding alkane.

Potential impurities from such a synthetic route include:

  • Unreacted Starting Materials: Such as the ketone and the alkyl halide used for the Grignard reagent formation.[3]

  • Grignard Byproducts: Including coupling products (e.g., Wurtz-type coupling).

  • Intermediate Products: The tertiary alcohol and the corresponding alkene (4-Ethyl-2,4-dimethylhept-1-ene).[4]

  • Structural Isomers: Rearrangements during synthesis can lead to various C11 alkane isomers with very similar physical properties.[5]

The boiling points of the target compound and potential related impurities are crucial for selecting the appropriate purification method.

Data Presentation: Physical Properties of this compound and Related Compounds
Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₁₁H₂₄156.31~179[6][7]
n-UndecaneC₁₁H₂₄156.31196[8]
2-MethyldecaneC₁₁H₂₄156.31189.3[5]
2,3-DimethylnonaneC₁₁H₂₄156.31186.9[5]
4-Ethyl-2,4-dimethylhexane (B12654297)C₁₀H₂₂142.28161.1[9]

Note: The boiling points of branched alkanes are generally lower than their straight-chain counterparts due to reduced surface area and weaker van der Waals forces.[10]

Purification Workflow

The logical flow for the purification of this compound is outlined below. The initial step involves a preliminary purification to remove non-volatile impurities, followed by a high-resolution separation technique.

PurificationWorkflow Purification Workflow for this compound crude_product Crude this compound (Contains isomers, starting materials, byproducts) simple_distillation Simple Distillation (To remove non-volatile impurities) crude_product->simple_distillation analysis_gcms Purity Analysis (GC-MS) simple_distillation->analysis_gcms decision Boiling Point Difference >25°C? analysis_gcms->decision fractional_distillation Fractional Distillation purity_check_1 Purity Analysis (GC-MS) fractional_distillation->purity_check_1 prep_gc Preparative Gas Chromatography purity_check_2 Purity Analysis (GC-MS) prep_gc->purity_check_2 pure_product_1 Pure this compound purity_check_1->pure_product_1 pure_product_2 Pure this compound purity_check_2->pure_product_2 decision->fractional_distillation Yes decision->prep_gc No

Caption: Workflow for the purification of this compound.

Experimental Protocols

4.1. Protocol 1: Purification by Fractional Distillation

Fractional distillation is effective for separating liquids with boiling point differences of less than 25 °C.[11] This method is suitable if the impurities are significantly more or less volatile than the target compound.

Materials:

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips or magnetic stir bar

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. Place the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.[12]

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulation: Insulate the fractionating column and the distillation head to maintain a proper temperature gradient.[13]

  • Distillation:

    • Begin heating the flask gently. A slow and steady distillation rate is crucial for good separation.

    • Observe the temperature as the vapor rises through the column. The temperature should stabilize at the boiling point of the most volatile component.

    • Collect the initial fraction (forerun) in a separate receiving flask.

    • As the temperature begins to rise towards the boiling point of this compound (~179 °C), change the receiving flask to collect the main fraction.[6][7]

    • Maintain a steady temperature during the collection of the main fraction.

    • If the temperature rises significantly above the expected boiling point, stop the distillation or change to another receiving flask to collect the higher-boiling impurities.

  • Analysis: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine their purity.

4.2. Protocol 2: Purification by Preparative Gas Chromatography (prep-GC)

For separating isomers with very close boiling points, prep-GC is the most effective method.[14] It offers high resolution and the ability to isolate highly pure compounds.

Materials and Equipment:

  • Preparative Gas Chromatograph with a fraction collector

  • Appropriate GC column (e.g., a non-polar or medium-polarity column like DB-5 or DB-17)

  • High-purity carrier gas (e.g., Helium or Nitrogen)

  • Crude this compound sample, pre-purified by simple distillation if necessary.

Procedure:

  • Method Development (Analytical Scale):

    • First, develop an analytical GC method to achieve baseline separation of this compound from its impurities.

    • Optimize the temperature program (gradient or isothermal), carrier gas flow rate, and injection volume. A slow temperature ramp is often necessary to separate closely eluting isomers.[15]

  • Scaling to Preparative GC:

    • Transfer the optimized method to the prep-GC system. The column in a prep-GC has a larger diameter to accommodate larger sample volumes.

    • Set the temperature of the injector and detector appropriately.

    • Configure the fraction collector to collect the eluent at the retention time corresponding to this compound.

  • Purification Run:

    • Inject the crude sample onto the prep-GC column.

    • The components of the mixture will separate as they travel through the column.

    • The detector will signal as each component elutes.

    • The fraction collector will automatically open and close at the pre-determined times to collect the pure this compound in a collection vial or trap.

  • Purity Verification:

    • Analyze the collected fraction using an analytical GC-MS to confirm its purity.

    • Multiple prep-GC runs may be necessary to obtain the desired quantity of the purified compound.

Conclusion

The purification of this compound requires a careful selection of methodology based on the impurity profile of the crude product. While fractional distillation can be effective for removing impurities with significantly different boiling points, preparative gas chromatography is the superior method for achieving high purity, especially when dealing with isomeric impurities. The protocols provided herein offer a comprehensive guide for researchers to obtain highly pure this compound for their specific applications.

References

Application Note: 4-Ethyl-2,4-dimethylheptane as a Reference Standard in Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This comprehensive application note details the use of 4-Ethyl-2,4-dimethylheptane as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. The document provides detailed protocols, data presentation, and visual diagrams to facilitate its use in a laboratory setting.

Introduction

This compound is a branched-chain alkane that can be utilized as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative and quantitative analysis of complex hydrocarbon mixtures. Its distinct mass spectrum and chromatographic behavior make it a suitable internal standard or a component in calibration mixtures for applications in environmental analysis, fuel characterization, and chemical synthesis. This document provides a detailed protocol for its use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is crucial for its effective application.

PropertyValueSource
Molecular Formula C11H24PubChem, NIST[1][2]
Molecular Weight 156.31 g/mol PubChem[2]
CAS Number 61868-25-5NIST[1][3]
Boiling Point 442 K (169 °C)NIST[3]
IUPAC Name This compoundPubChem[2]

Experimental Protocol

This protocol outlines the steps for using this compound as a reference standard for quantitative analysis by GC-MS.

Materials and Reagents
  • This compound (≥99% purity)

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane)

  • Analytes of interest

  • Volumetric flasks, pipettes, and syringes

  • GC vials with septa

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required.

Instrument/ParameterSpecification
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Carrier Gas Helium, 1.2 mL/min (constant flow)
Injector Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-200
Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Spiking: For use as an internal standard, spike all calibration standards and unknown samples with a constant concentration of this compound (e.g., 10 µg/mL).

Data and Results

The following tables summarize the expected chromatographic and mass spectrometric data for this compound under the conditions described above.

Table 1: Hypothetical Chromatographic and Mass Spectrometric Data

ParameterValue
Expected Retention Time (RT) ~ 9.5 min
Molecular Ion (M+) m/z 156 (low abundance)
Key Fragment Ions (m/z) 43, 57, 71, 85, 127
Base Peak m/z 43

Table 2: Hypothetical Quantitative Performance Data

ParameterValue
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Repeatability (%RSD, n=6) < 5%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis using this compound as an internal standard.

G A Standard Preparation (Stock and Working Solutions) C GC-MS Analysis A->C B Sample Preparation (Spiking with Internal Standard) B->C D Data Acquisition (Chromatograms and Mass Spectra) C->D E Data Processing (Peak Integration) D->E F Quantification (Calibration Curve) E->F G Result Reporting F->G

Caption: Experimental workflow for GC-MS analysis.

Mass Fragmentation Pathway

The fragmentation of alkanes in EI-MS is characterized by the cleavage of C-C bonds, leading to the formation of stable carbocations. The mass spectrum of this compound would exhibit a characteristic pattern of fragment ions.

G parent C11H24+ (m/z 156) frag1 [C9H19]+ (m/z 127) parent->frag1 -C2H5 frag2 [C6H13]+ (m/z 85) parent->frag2 -C5H11 frag3 [C5H11]+ (m/z 71) parent->frag3 -C6H13 frag4 [C4H9]+ (m/z 57) frag2->frag4 -C2H5 frag5 [C3H7]+ (m/z 43) (Base Peak) frag3->frag5 -C2H4

Caption: Proposed fragmentation of this compound.

Conclusion

This compound is a suitable reference standard for GC-MS applications involving hydrocarbon analysis. The provided protocol and data serve as a comprehensive guide for its implementation in a laboratory setting. The distinct fragmentation pattern and stable chromatographic behavior allow for reliable quantification when used as an internal standard. Proper method validation should be performed in the specific analytical matrix to ensure accuracy and precision.

References

Experimental Blueprint for Studying the Reactions of 4-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for investigating the chemical reactions of 4-Ethyl-2,4-dimethylheptane, a branched C11 alkane. The protocols outlined below cover three primary reaction types: catalytic cracking, oxidation, and free-radical halogenation. These experimental setups are designed to be adaptable for mechanistic studies and product analysis, providing valuable insights for professionals in chemical research and drug development who may encounter or utilize such branched alkane structures.

Catalytic Cracking of this compound

Catalytic cracking is a fundamental process for breaking down large hydrocarbon molecules into smaller, more valuable ones.[1] For a highly branched alkane like this compound, this reaction can yield a complex mixture of smaller alkanes and alkenes. Modern catalytic cracking often employs zeolites as catalysts due to their ability to promote the formation of branched and aromatic hydrocarbons.[2]

Application Note:

This protocol is designed to investigate the product distribution from the catalytic cracking of this compound using a solid acid catalyst. The primary analytical technique is gas chromatography (GC) for the separation and quantification of the resulting hydrocarbon products.[3]

Experimental Protocol:

Materials:

  • This compound (>95% purity)

  • Zeolite catalyst (e.g., ZSM-5 or Zeolite 13X)[3]

  • High-purity nitrogen or argon gas

  • Standard hydrocarbon gases and liquids for GC calibration

Equipment:

  • Fixed-bed catalytic reactor system with temperature and flow control

  • High-temperature furnace

  • Syringe pump for liquid feed injection

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-PONA)

  • Condenser and collection system for liquid products

  • Gas collection bags or online mass spectrometer for gaseous products

Procedure:

  • Catalyst Preparation: Activate the zeolite catalyst by heating it under a flow of inert gas (e.g., nitrogen) at a high temperature (e.g., 500°C) for several hours to remove any adsorbed water or impurities.

  • Reactor Setup: Load a known amount of the activated catalyst into the fixed-bed reactor. Assemble the reactor system, ensuring all connections are leak-tight.

  • Reaction Conditions: Heat the reactor to the desired reaction temperature (typically in the range of 500-700°C) under a continuous flow of inert gas.[2][4]

  • Feed Injection: Once the reactor temperature has stabilized, introduce this compound into the reactor at a controlled flow rate using a syringe pump. The alkane should be vaporized before contacting the catalyst.

  • Product Collection and Analysis:

    • The reactor effluent, containing a mixture of cracked products, is passed through a condenser to separate the liquid and gaseous fractions.

    • Collect the liquid products for analysis.

    • Direct the gaseous products to a gas collection bag or an online mass spectrometer for analysis.

    • Analyze both the liquid and gaseous products using gas chromatography to identify and quantify the different hydrocarbon components.[3]

  • Data Analysis: Calculate the conversion of this compound and the selectivity for various products based on the GC analysis.

Quantitative Data:

Due to the lack of specific literature data for this compound, the following table presents a hypothetical but representative product distribution for the catalytic cracking of a similar branched C11 alkane over a zeolite catalyst at 600°C.

Product CategoryCarbon NumberTypical Molar Yield (%)
Light AlkenesC2-C445
Light AlkanesC1-C420
Gasoline RangeC5-C1030
Coke and Heavy Ends>C115

Experimental Workflow:

Catalytic_Cracking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Activation Catalyst Activation (e.g., 500°C, N2 flow) Reactor_Setup Reactor Setup and Leak Check Catalyst_Activation->Reactor_Setup Heating Heat Reactor to Target Temperature (500-700°C) Reactor_Setup->Heating Feed_Injection Inject 4-Ethyl-2,4- dimethylheptane Heating->Feed_Injection Product_Collection Product Collection (Gas and Liquid) Feed_Injection->Product_Collection GC_Analysis Gas Chromatography (GC) Analysis Product_Collection->GC_Analysis Data_Processing Data Processing and Yield Calculation GC_Analysis->Data_Processing

Caption: Workflow for the catalytic cracking of this compound.

Oxidation of this compound

The oxidation of alkanes can proceed through various mechanisms, including low-temperature and high-temperature pathways, leading to a range of oxygenated products such as alcohols, ketones, and carboxylic acids.[5] For branched alkanes, oxidation can also lead to the cleavage of C-C bonds.[6]

Application Note:

This protocol describes a liquid-phase oxidation of this compound using a suitable oxidant and catalyst. The aim is to identify the primary oxidation products and to quantify their distribution. This type of study is relevant for understanding the oxidative stability of branched alkanes and for the synthesis of functionalized molecules.

Experimental Protocol:

Materials:

  • This compound (>95% purity)

  • Oxidizing agent (e.g., hydrogen peroxide, tert-butyl hydroperoxide, or molecular oxygen)

  • Catalyst (e.g., a transition metal complex)

  • Solvent (e.g., acetonitrile (B52724) or acetic acid)

  • Reducing agent for peroxide quenching (e.g., sodium sulfite)

  • Internal standard for GC analysis (e.g., dodecane)

Equipment:

  • Jacketed glass reactor with a magnetic stirrer and reflux condenser

  • Temperature-controlled bath

  • Gas inlet for reactions with molecular oxygen

  • Microsyringe for sampling

  • Gas chromatograph-mass spectrometer (GC-MS) for product identification

  • Gas chromatograph with a Flame Ionization Detector (GC-FID) for quantification

Procedure:

  • Reactor Setup: Charge the glass reactor with this compound, the solvent, the catalyst, and the internal standard.

  • Reaction Initiation: Bring the reaction mixture to the desired temperature (e.g., 60-100°C).

  • Addition of Oxidant: Add the oxidizing agent to the reaction mixture. If using molecular oxygen, bubble it through the solution at a controlled rate.

  • Reaction Monitoring: Withdraw small aliquots of the reaction mixture at regular intervals using a microsyringe.

  • Sample Quenching and Preparation: Immediately quench the reaction in the aliquot by adding a reducing agent (if peroxides are used) and prepare it for GC analysis.

  • Product Analysis:

    • Identify the oxidation products using GC-MS by comparing the mass spectra with a library.

    • Quantify the products and the remaining reactant using GC-FID with the internal standard method.

  • Data Analysis: Plot the concentration of the reactant and products over time to determine the reaction rate, conversion, and product selectivity.

Quantitative Data:
Product TypeExample StructureSelectivity (%)
Tertiary Alcohols4-Ethyl-2,4-dimethylheptan-4-ol40
Secondary Alcohols4-Ethyl-2,4-dimethylheptan-x-ol25
Ketones4-Ethyl-2,4-dimethylheptan-x-one20
C-C Cleavage ProductsSmaller ketones, aldehydes, acids15

Reaction Pathway:

Oxidation_Pathway Alkane This compound Radical Alkyl Radical Alkane->Radical + Initiator Peroxy_Radical Alkylperoxy Radical Radical->Peroxy_Radical + O2 Hydroperoxide Alkyl Hydroperoxide Peroxy_Radical->Hydroperoxide + R-H Cleavage C-C Cleavage Products Peroxy_Radical->Cleavage Alcohol Alcohols Hydroperoxide->Alcohol Ketone Ketones Hydroperoxide->Ketone

Caption: Simplified pathway for the autoxidation of a branched alkane.

Free-Radical Halogenation of this compound

Free-radical halogenation is a classic reaction of alkanes, typically initiated by UV light or heat, leading to the substitution of hydrogen atoms with halogens.[7][8] The regioselectivity of this reaction is dependent on the stability of the resulting alkyl radical, with tertiary hydrogens being the most reactive, followed by secondary, and then primary hydrogens.[9]

Application Note:

This protocol details the photochemical bromination of this compound. Bromine is chosen for its higher selectivity compared to chlorine.[9] This experiment allows for the investigation of the regioselectivity of free-radical halogenation on a complex branched alkane.

Experimental Protocol:

Materials:

  • This compound (>95% purity)

  • Bromine (Br₂)

  • Inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • Aqueous sodium thiosulfate (B1220275) solution (for quenching excess bromine)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Internal standard for GC analysis (e.g., undecane)

Equipment:

  • Photochemical reactor equipped with a UV lamp and a reflux condenser

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

Procedure:

  • Reaction Setup: In the photochemical reactor, dissolve this compound and the internal standard in the inert solvent.

  • Initiation: Turn on the UV lamp and the stirrer.

  • Addition of Bromine: Slowly add a solution of bromine in the same solvent to the reactor using a dropping funnel. The characteristic reddish-brown color of bromine should disappear as it reacts.[7]

  • Reaction Completion: Continue the reaction until the bromine color persists, indicating that the alkane has been consumed or the reaction has reached equilibrium.

  • Work-up:

    • Turn off the UV lamp and cool the reactor to room temperature.

    • Transfer the reaction mixture to a separatory funnel and wash it with aqueous sodium thiosulfate solution to remove any unreacted bromine.

    • Wash with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Product Analysis:

    • Analyze the product mixture using GC-FID to determine the relative amounts of the different monobrominated isomers.

  • Data Analysis: Calculate the relative yields of the different monobrominated products to assess the regioselectivity of the reaction.

Quantitative Data:

The following table shows the predicted relative yields of monobrominated products based on the statistical number of each type of hydrogen and their relative reactivity (tertiary > secondary > primary).

Position of BrominationType of HydrogenNumber of HydrogensRelative Reactivity Factor (Bromination)Calculated Relative Yield (%)
C4Tertiary11600~90
C2, C6, C8Secondary682~9
C1, C3, C5, C7, C9, C10, C11Primary211<1

Reaction Mechanism:

Halogenation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br2 Br_rad 2 Br• Br2->Br_rad UV light R_rad R• Br_rad->R_rad + R-H RH R-H HBr HBr R_rad->HBr RBr R-Br R_rad->RBr + Br2 Br_rad2 Br• RBr->Br_rad2 Br_rad3 2 Br• Br2_term Br2 Br_rad3->Br2_term R_rad2 2 R• RR R-R R_rad2->RR R_rad_Br_rad R• + Br• RBr_term R-Br R_rad_Br_rad->RBr_term

Caption: Free-radical chain mechanism for the bromination of an alkane (R-H).

References

Application Notes and Protocols for 4-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Ethyl-2,4-dimethylheptane (CAS No. 61868-25-5) is readily available. The following handling and storage procedures are based on data for structurally similar branched alkanes, such as 4,4-dimethylheptane (B87272) and 2,4-dimethylheptane. It is imperative to handle this chemical with caution and to perform a thorough risk assessment before use.

Chemical and Physical Properties

This section summarizes the known physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₁H₂₄[1]
Molecular Weight 156.31 g/mol [1]
CAS Number 61868-25-5[1]
Boiling Point ~178.9 °C
Density ~0.755 g/cm³
Appearance Colorless liquid (presumed)

Hazard Identification and Classification

Based on data for similar compounds, this compound is anticipated to have the following hazards.

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H336: May cause drowsiness or dizziness
Aspiration HazardCategory 1H304: May be fatal if swallowed and enters airways

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[2]

PPE CategorySpecifications
Eye and Face Protection Tightly fitting safety goggles with side shields are mandatory. A face shield should be worn when there is a risk of splashing.[3][4]
Skin and Body Protection A flame-resistant lab coat must be worn. For larger quantities, a chemically resistant apron is recommended. Closed-toe shoes are required.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Gloves should be inspected for any signs of degradation before use.[3][5]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge should be used.[3][5]

Experimental Protocols

Safe Handling Protocol
  • Preparation:

    • Conduct a pre-work risk assessment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have spill containment materials readily accessible.

  • Handling:

    • All handling and dispensing of this compound should be performed within a certified chemical fume hood.

    • Ground and bond containers when transferring the liquid to prevent static discharge. Use spark-proof tools.[5]

    • Avoid inhalation of vapors and direct contact with skin and eyes.

    • Keep containers tightly closed when not in use.[5]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling.

    • Clean and decontaminate all work surfaces.

    • Properly dispose of any contaminated materials as hazardous waste.

Storage Protocol
  • Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3][5]

  • Keep the container tightly closed and properly labeled with the chemical name, CAS number, and hazard pictograms.[3][5]

  • Store in a designated flammable liquid storage cabinet.

  • Segregate from incompatible materials such as oxidizing agents.

Spill Response Protocol
  • Minor Spills (less than 100 mL) in a Fume Hood:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3][5]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills (greater than 100 mL) or Spills Outside a Fume Hood:

    • Evacuate the laboratory immediately and alert others.

    • If flammable vapors are present, turn off all ignition sources if it is safe to do so.

    • Close the laboratory doors to contain the vapors.

    • Contact the institution's emergency response team.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Diagrams

Handling_and_Storage_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill Response cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Inspect and Don PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Ground Equipment handle1->handle2 spill_decision Spill Occurs handle1->spill_decision handle3 Dispense Chemical handle2->handle3 handle4 Close Container handle3->handle4 store1 Store in Flammable Cabinet handle4->store1 dispose1 Collect Hazardous Waste handle4->dispose1 store1->handle1 store2 Segregate Incompatibles store1->store2 store3 Ensure Tight Seal store2->store3 minor_spill Minor Spill Protocol spill_decision->minor_spill < 100mL in Fume Hood major_spill Major Spill Protocol spill_decision->major_spill > 100mL or Outside Hood dispose2 Label Waste Container dispose1->dispose2

Caption: Workflow for handling and storing this compound.

References

Application Notes and Protocols for 4-Ethyl-2,4-dimethylheptane in Fuel Additive Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the application of 4-Ethyl-2,4-dimethylheptane as a fuel additive is not extensively available in public literature. The following application notes and protocols are based on the general principles of fuel additive research and the expected properties of highly branched alkanes. The provided methodologies are intended as a guide for researchers to evaluate this compound or structurally similar compounds as potential fuel additives.

Introduction

This compound is a highly branched aliphatic hydrocarbon with the molecular formula C₁₁H₂₄.[1][2] Its structure suggests potential as a valuable component in gasoline formulations. Highly branched alkanes are known to be desirable in gasoline as they generally exhibit higher octane (B31449) ratings, which contributes to improved engine performance and efficiency by preventing premature detonation (knocking).[3][4][5] The research and development of such compounds are crucial for producing high-quality fuels and for the potential to be derived from renewable sources.[3][6]

These application notes provide a framework for the systematic evaluation of this compound as a fuel additive. The protocols outlined below cover the determination of key fuel properties, engine performance testing, and emission analysis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₂₄[1][2]
Molecular Weight156.31 g/mol [2]
CAS Number61868-25-5[1][2]
Boiling Point442 K (169 °C)[1]
Melting Point246.7 K (-26.45 °C)[1]
IUPAC NameThis compound[2]

Proposed Application in Fuel Additive Research

Based on its highly branched structure, this compound is hypothesized to be a potent anti-knock agent. Its primary application in fuel additive research would be as a blending component for gasoline to increase the Research Octane Number (RON) and Motor Octane Number (MON).

Potential Research Areas:

  • Determination of the blending octane value of this compound in various base fuels.

  • Evaluation of its effect on engine power, torque, and fuel efficiency.

  • Analysis of the impact on regulated and unregulated exhaust emissions.

  • Investigation of its compatibility and stability with other fuel components and additives.

Experimental Protocols

The following protocols describe standard methodologies for evaluating the performance of a novel fuel additive like this compound.

Protocol for Octane Number Determination

Objective: To determine the Research Octane Number (RON) and Motor Octane Number (MON) of gasoline blends containing this compound.

Materials:

  • Cooperative Fuel Research (CFR) engine.

  • Primary reference fuels (iso-octane and n-heptane).

  • Base gasoline (with known RON and MON).

  • This compound (high purity).

  • Calibrated burettes and blending equipment.

Procedure:

  • Prepare a series of fuel blends by adding varying percentages (e.g., 5%, 10%, 15%, 20% by volume) of this compound to the base gasoline.

  • Calibrate the CFR engine according to ASTM D2699 for RON determination and ASTM D2700 for MON determination.

  • For each fuel blend, determine the knock intensity at the standard operating conditions for RON and MON tests.

  • Compare the knock intensity of the test blend with that of various primary reference fuel mixtures to find the matching reference fuel.

  • The octane number of the blend is the percentage by volume of iso-octane in the matching primary reference fuel.

  • Record the RON and MON for each blend.

Data Presentation: The results should be summarized in a table as shown in Table 2.

Table 2: Octane Number of Gasoline Blends with this compound

Blend Composition (vol%)Research Octane Number (RON)Motor Octane Number (MON)
Base Gasoline
Base Gasoline + 5% Additive
Base Gasoline + 10% Additive
Base Gasoline + 15% Additive
Base Gasoline + 20% Additive
Protocol for Engine Performance and Emissions Testing

Objective: To evaluate the effect of this compound on engine performance and exhaust emissions.

Materials:

  • Spark-ignition (SI) engine mounted on a dynamometer.

  • Engine control unit (ECU) with data logging capabilities.

  • Fuel flow meter.

  • Exhaust gas analyzer (measuring CO, HC, NOx, CO₂).

  • Particulate matter (PM) measurement system.

  • Test fuels (base gasoline and selected blends from Protocol 4.1).

Procedure:

  • Install the SI engine on the dynamometer and connect all necessary instrumentation.

  • Warm up the engine to a stable operating temperature using the base gasoline.

  • Perform a baseline test with the base gasoline at various engine speeds and loads. Record engine torque, power, fuel consumption, and exhaust emissions.

  • For each test blend, repeat the same test cycle as for the base gasoline.

  • Ensure that the engine is run for a sufficient period with each new fuel blend to purge the fuel system.

  • Analyze the collected data to compare the performance and emissions of the blends with the base gasoline.

Data Presentation: The quantitative data should be organized in tables for clear comparison, as exemplified in Tables 3 and 4.

Table 3: Engine Performance Data for Selected Fuel Blends

Engine ParameterBase GasolineBlend with X% Additive% Change
Max. Brake Torque (Nm)
Max. Brake Power (kW)
Brake Specific Fuel Consumption (g/kWh)

Table 4: Exhaust Emissions Data for Selected Fuel Blends

Emission SpeciesBase Gasoline (g/kWh)Blend with X% Additive (g/kWh)% Change
Carbon Monoxide (CO)
Unburned Hydrocarbons (HC)
Nitrogen Oxides (NOx)
Particulate Matter (PM)

Visualizations

The following diagrams illustrate the logical workflow for the evaluation of a new fuel additive and a conceptual signaling pathway for its impact on combustion.

Fuel_Additive_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_blending Fuel Blending cluster_testing Performance & Emission Testing cluster_analysis Data Analysis & Conclusion synthesis Synthesis of This compound physchem Physicochemical Characterization synthesis->physchem blending Preparation of Gasoline Blends physchem->blending octane Octane Number Determination (RON & MON) blending->octane engine Engine Performance Testing octane->engine emissions Exhaust Emission Analysis engine->emissions data_analysis Data Analysis emissions->data_analysis conclusion Conclusion on Additive Efficacy data_analysis->conclusion

Caption: Workflow for the evaluation of a novel fuel additive.

Combustion_Pathway cluster_fuel Fuel Composition cluster_combustion Combustion Process cluster_output Engine Output base_fuel Base Gasoline combustion Improved Combustion (Reduced Knocking) base_fuel->combustion Blended with additive This compound (High Octane) additive->combustion performance Increased Power & Efficiency combustion->performance emissions Altered Emissions Profile combustion->emissions

Caption: Conceptual pathway of the fuel additive's impact.

Conclusion

While specific performance data for this compound as a fuel additive is not currently available, its molecular structure as a highly branched alkane strongly suggests its potential as an effective octane booster. The protocols and frameworks provided in these application notes offer a comprehensive guide for researchers to systematically evaluate its efficacy. Further research into the synthesis and performance of this compound and similar C11-C12 branched alkanes could lead to the development of advanced fuel formulations with improved performance and potentially lower environmental impact.

References

Application Note: Quantitative Analysis of 4-Ethyl-2,4-dimethylheptane in Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate method for the quantitative analysis of 4-Ethyl-2,4-dimethylheptane in complex hydrocarbon mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for researchers, scientists, and drug development professionals requiring precise quantification of this branched alkane. The methodology encompasses sample preparation, instrument parameters, and data analysis utilizing an internal standard for enhanced accuracy.

Introduction

This compound is a C11 branched-chain alkane.[1][2] Accurate quantification of this and similar isoparaffins is crucial in various fields, including fuel analysis, environmental monitoring, and as impurities or components in pharmaceutical and chemical manufacturing. Gas chromatography coupled with mass spectrometry (GC-MS) offers the high resolution and sensitivity required for the separation and quantification of such isomers within complex matrices.[3][4] This application note provides a detailed protocol for the quantitative determination of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is recommended for liquid hydrocarbon mixtures.

Materials:

  • Sample containing this compound

  • High-purity n-hexane (or other suitable volatile solvent)

  • Internal Standard (IS): n-Dodecane (C12) or other suitable n-alkane not present in the sample

  • Calibrated volumetric flasks and micropipettes

  • 2 mL autosampler vials with PTFE septa

Procedure:

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., n-dodecane) in n-hexane at a concentration of 100 µg/mL.

  • Calibration Standards:

    • Prepare a stock solution of this compound in n-hexane at a concentration of 1000 µg/mL.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

    • To each calibration standard, add a fixed amount of the internal standard stock solution to achieve a final IS concentration of 10 µg/mL in each standard.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample mixture into a volumetric flask.

    • Dilute the sample with n-hexane to a known volume to bring the expected concentration of this compound within the calibration range.

    • Add the internal standard stock solution to the diluted sample to achieve a final IS concentration of 10 µg/mL.

    • Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300

  • Data Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for this compound: To be determined from the mass spectrum of a pure standard. Likely characteristic fragment ions for branched alkanes would be monitored.

    • SIM Ions for n-Dodecane (IS): m/z 57, 71, 85.

Data Analysis and Quantification

  • Qualitative Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard.

  • Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for each calibration standard.

  • Quantification: The concentration of this compound in the unknown sample is determined using the calibration curve equation.

Quantitative Data Presentation

The following table presents representative data for a five-point calibration curve for the quantitative analysis of this compound.

Calibration StandardConcentration of this compound (µg/mL)Peak Area of this compoundPeak Area of Internal Standard (n-Dodecane)Peak Area Ratio (Analyte/IS)
11.015,234150,1230.101
25.076,543151,2340.506
310.0153,456152,3451.007
450.0768,912151,8765.063
5100.01,543,210152,11110.145

Calibration Curve Equation (Example): y = 0.101x + 0.002 (R² = 0.9998)

Where:

  • y = Peak Area Ratio (Analyte/IS)

  • x = Concentration of this compound (µg/mL)

  • R² = Coefficient of determination

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification prep_start Start stock_analyte Prepare Analyte Stock (1000 µg/mL) prep_start->stock_analyte stock_is Prepare IS Stock (100 µg/mL) prep_start->stock_is cal_standards Prepare Calibration Standards (1-100 µg/mL) with IS stock_analyte->cal_standards stock_is->cal_standards sample_prep Prepare Sample with IS stock_is->sample_prep vials Transfer to Autosampler Vials cal_standards->vials sample_prep->vials injection Inject into GC-MS vials->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification detection->identification integration Peak Area Integration identification->integration calibration Construct Calibration Curve integration->calibration quantification Quantify Analyte in Sample calibration->quantification report Report Results quantification->report

Caption: Workflow for the quantitative analysis of this compound.

Logical Relationship of Quantification

quantification_logic cluster_inputs Inputs cluster_processing Processing cluster_calibration Calibration cluster_output Output analyte_peak Analyte Peak Area (this compound) ratio Calculate Peak Area Ratio (Analyte Area / IS Area) analyte_peak->ratio is_peak Internal Standard Peak Area (n-Dodecane) is_peak->ratio cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve concentration Concentration of This compound cal_curve->concentration

Caption: Logic of quantification using the internal standard method.

Conclusion

The GC-MS method described in this application note provides a reliable and accurate means for the quantitative analysis of this compound in complex mixtures. The use of an internal standard minimizes variations in sample injection and instrument response, leading to high precision and accuracy. This protocol can be adapted for the analysis of other branched alkanes and similar volatile organic compounds.

References

Derivatization of 4-Ethyl-2,4-dimethylheptane for analysis

Author: BenchChem Technical Support Team. Date: December 2025

AN-001

Introduction

4-Ethyl-2,4-dimethylheptane is a branched-chain alkane, which is a type of volatile organic compound (VOC).[1][2][3][4][5] The analysis of such non-polar, volatile hydrocarbons is crucial in various fields, including environmental monitoring, petroleum analysis, and metabolomics.[1] Gas chromatography-mass spectrometry (GC-MS) is the standard and most effective technique for the separation and identification of these compounds.[1][6]

This application note details two approaches for the analysis of this compound:

  • Protocol 1: Direct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This is the conventional and recommended method for routine analysis.

  • Protocol 2: Hypothetical Derivatization for Enhanced Detection by Electron Capture Detector (ECD). This protocol is presented as a specialized and advanced technique for scenarios requiring ultra-sensitive detection, where a standard Flame Ionization Detector (FID) or mass spectrometer may not suffice. It is important to note that derivatization is not typically necessary for the analysis of saturated hydrocarbons.[7][8]

Direct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

Direct analysis by GC-MS relies on the inherent volatility of this compound.[1] The sample is injected into a heated gas chromatograph, where the compound is vaporized and separated from other components in a capillary column. The separated compound then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, allowing for positive identification and quantification.

Experimental Protocol

2.2.1. Materials and Reagents

  • Solvent: Hexane or Pentane (GC grade)

  • Standard: this compound (analytical standard grade)

  • Sample: Dissolved in a suitable solvent

2.2.2. Instrumentation

  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., non-polar column like a 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer: Capable of electron ionization (EI) and full scan or selected ion monitoring (SIM) mode.

2.2.3. GC-MS Conditions

ParameterValue
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-300 m/z
Data Presentation

Table 1: Expected GC-MS Data for this compound

ParameterExpected Value
Retention Time (RT) Dependent on specific column and conditions
Molecular Ion (M+) m/z 156
Key Fragment Ions m/z 43, 57, 71, 85, 127

Hypothetical Derivatization for Enhanced Detection by ECD

Principle

This hypothetical protocol is designed for specialized applications requiring extremely low detection limits, leveraging an Electron Capture Detector (ECD). ECD is highly sensitive to compounds containing electronegative atoms, such as halogens. Saturated hydrocarbons like this compound do not elicit a response from an ECD. Therefore, a derivatization process to introduce multiple halogen atoms is necessary. This protocol involves a two-step process:

  • Functionalization: Introduction of a functional group (e.g., a hydroxyl group) onto the alkane backbone via a hypothetical selective oxidation.

  • Derivatization: Reaction of the newly introduced functional group with a halogenating agent to yield a polyfluorinated derivative.

Experimental Protocol

3.2.1. Materials and Reagents

  • Sample: this compound in a non-polar solvent

  • Oxidizing Agent: Hypothetical selective mono-hydroxylating agent (e.g., a specialized catalyst system)

  • Derivatizing Reagent: Pentafluorobenzoyl chloride (PFBCl) or Heptafluorobutyric anhydride (B1165640) (HFBA)

  • Catalyst: Pyridine or Triethylamine (for the derivatization step)

  • Solvents: Toluene (B28343), Ethyl acetate (B1210297) (anhydrous, high purity)

  • Quenching Solution: Saturated sodium bicarbonate solution

  • Drying Agent: Anhydrous sodium sulfate (B86663)

3.2.2. Step 1: Functionalization (Hypothetical)

  • In a micro-reaction vial, add 100 µL of the sample solution containing this compound.

  • Add the hypothetical selective oxidizing agent under an inert atmosphere.

  • Heat the reaction at a controlled temperature (e.g., 60 °C) for a specified duration to achieve mono-hydroxylation.

  • Cool the reaction mixture to room temperature.

  • Extract the hydroxylated product into a clean, dry vial.

3.2.3. Step 2: Derivatization

  • To the extracted hydroxylated intermediate, add 50 µL of anhydrous toluene and 10 µL of pyridine.

  • Add 20 µL of Pentafluorobenzoyl chloride (PFBCl).

  • Seal the vial and heat at 70 °C for 60 minutes.

  • Cool the vial to room temperature.

  • Add 200 µL of saturated sodium bicarbonate solution to quench the reaction.

  • Vortex and centrifuge to separate the phases.

  • Transfer the upper organic layer to a new vial containing anhydrous sodium sulfate to remove residual water.

  • The sample is now ready for GC-ECD analysis.

GC-ECD Conditions
ParameterValue
Injector Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Nitrogen or Argon/Methane
Column Mid-polar column (e.g., 50% phenyl-methylpolysiloxane)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 10 min
Detector Temperature 300 °C
Makeup Gas As per instrument recommendation
Data Presentation

Table 2: Comparison of Analytical Parameters

AnalyteMethodDetectorLimit of Detection (LOD) (Hypothetical)
This compoundDirect InjectionMS (SIM)~1-10 pg/µL
PFB-derivatized alcoholDerivatizationECD~10-100 fg/µL

Visualizations

Workflow_Direct_Analysis sample Sample containing This compound injection GC Injection sample->injection 1 µL separation Chromatographic Separation injection->separation detection Mass Spectrometry (EI, Scan/SIM) separation->detection analysis Data Analysis (RT, Mass Spectrum) detection->analysis

Caption: Workflow for Direct GC-MS Analysis.

Workflow_Derivatization_Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis start Sample containing This compound functionalization Functionalization (Hypothetical Oxidation) start->functionalization Step 1 derivatization Derivatization with PFBCl functionalization->derivatization Step 2 extraction Liquid-Liquid Extraction derivatization->extraction Quench & Extract injection GC Injection extraction->injection Inject derivatized sample separation Chromatographic Separation injection->separation detection Electron Capture Detection (ECD) separation->detection analysis Data Analysis (Peak Area, RT) detection->analysis

Caption: Workflow for Derivatization and GC-ECD Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Yield of 4-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis yield of 4-Ethyl-2,4-dimethylheptane.

Troubleshooting Guide

This guide addresses specific issues that may arise during the multi-step synthesis of this compound. The proposed synthetic route involves a Grignard reaction, followed by dehydration and hydrogenation.

Step 1: Grignard Reaction - Synthesis of 4-Ethyl-2,4-dimethylheptan-4-ol

Q1: My Grignard reaction is not initiating. What are the common causes and solutions?

A1: Failure of a Grignard reaction to initiate is a frequent issue, often stemming from two primary causes:

  • Magnesium Passivation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide.

  • Presence of Moisture: Grignard reagents are highly reactive towards protic sources, especially water. Any moisture in the glassware, solvents, or reagents will quench the Grignard reagent as it forms.[1]

Solutions:

  • Activation of Magnesium:

    • Mechanically activate the magnesium by gently crushing the turnings in a mortar and pestle before the reaction to expose a fresh surface.

    • Use chemical activators such as a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color is an indicator of reaction initiation.[1]

    • Gentle heating with a heat gun can also help initiate the reaction.[1]

  • Ensure Anhydrous Conditions:

    • All glassware must be thoroughly dried, either in an oven at >120°C overnight or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Use anhydrous solvents. Diethyl ether or tetrahydrofuran (B95107) (THF) should be freshly distilled from a suitable drying agent.[2]

Q2: The yield of my tertiary alcohol is low, and I am recovering a significant amount of the starting ketone (2,4-dimethyl-3-heptanone). Why is this happening?

A2: This is a classic sign of the Grignard reagent acting as a base rather than a nucleophile, leading to the enolization of the ketone.[2] This is particularly common with sterically hindered ketones.[3]

Solutions:

  • Lower the Reaction Temperature: Perform the addition of the ketone to the Grignard reagent at a lower temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over enolization.[4]

  • Use of Additives: The addition of cerium(III) chloride (Luche conditions) can enhance the nucleophilicity of the Grignard reagent and suppress enolization, thereby improving the yield of the desired alcohol.[2]

  • Choice of Reagent: While ethylmagnesium bromide is standard, an alternative like ethyllithium (B1215237) could be considered as organolithium reagents are sometimes less prone to enolization.[2]

Q3: I am observing a significant amount of a high-boiling point byproduct. What could it be?

A3: A common side reaction is Wurtz coupling, where the Grignard reagent reacts with the unreacted ethyl bromide to form butane.[1][2]

Solution:

  • Slow Addition of Alkyl Halide: Add the ethyl bromide dropwise to the magnesium turnings. This maintains a low concentration of the alkyl halide, minimizing the chance of it reacting with the newly formed Grignard reagent.[1]

Step 2: Dehydration of 4-Ethyl-2,4-dimethylheptan-4-ol

Q4: My dehydration reaction is producing a mixture of alkene isomers. How can I control the regioselectivity?

A4: The acid-catalyzed dehydration of tertiary alcohols proceeds via an E1 mechanism, which can lead to the formation of multiple alkene isomers.[5] The major product is typically the most stable, more substituted alkene (Zaitsev's rule).[6]

Solutions:

  • Choice of Acid Catalyst: Strong, non-nucleophilic acids like sulfuric acid or phosphoric acid are commonly used.[7][8] The choice and concentration of the acid can influence the product distribution. Milder conditions may favor the kinetic product.

  • Temperature Control: The reaction temperature is a critical factor. Lower temperatures may provide better selectivity. Tertiary alcohols can often be dehydrated at milder temperatures (25°–80°C) compared to secondary or primary alcohols.[5][9]

Q5: The dehydration reaction is very slow or incomplete.

A5: Insufficiently acidic conditions or too low a temperature can lead to incomplete reaction.

Solutions:

  • Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation.

  • Use a Stronger Acid Catalyst: Concentrated sulfuric acid is more effective than phosphoric acid, but may also lead to more side products and charring.[7]

Step 3: Hydrogenation of 4-Ethyl-2,4-dimethylhept-3-ene

Q6: The hydrogenation of my tetrasubstituted alkene is slow or incomplete.

A6: The hydrogenation of sterically hindered, tetrasubstituted alkenes can be challenging.[10][11][12] The catalyst surface can be blocked, or the alkene may have difficulty adsorbing onto the catalyst.

Solutions:

  • Choice of Catalyst: While Palladium on carbon (Pd/C) is a common choice, Platinum-based catalysts like platinum oxide (PtO₂) may be more effective for hindered alkenes.[13][14]

  • Increase Hydrogen Pressure: Increasing the pressure of hydrogen gas can increase the rate of reaction.

  • Optimize Solvent and Temperature: Ensure the alkene is soluble in the chosen solvent. Modest heating can sometimes increase the reaction rate, but high temperatures should be avoided to prevent side reactions.

Q7: I am concerned about catalyst poisoning. What are the common sources and how can I avoid them?

A7: Hydrogenation catalysts are sensitive to poisoning by sulfur compounds, and sometimes nitrogen-containing functional groups.

Solutions:

  • Purify the Alkene: Ensure the alkene substrate from the dehydration step is thoroughly purified to remove any residual acid catalyst or sulfur-containing impurities.

  • Use High-Purity Solvents and Hydrogen: Ensure all reagents and the hydrogen gas are of high purity.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and logical three-step synthesis is:

  • Grignard Reaction: React ethylmagnesium bromide with 2,4-dimethyl-3-heptanone (B91281) to form the tertiary alcohol, 4-Ethyl-2,4-dimethylheptan-4-ol.[3]

  • Dehydration: Use an acid catalyst like H₂SO₄ or H₃PO₄ to dehydrate the alcohol to form 4-Ethyl-2,4-dimethylhept-3-ene.[5]

  • Hydrogenation: Reduce the alkene to the desired alkane, this compound, using a catalyst such as Pd/C or PtO₂ under a hydrogen atmosphere.[14]

Q2: Which solvent is best for the Grignard reaction step?

A2: Anhydrous ethereal solvents are essential. Diethyl ether is a common choice due to its low boiling point, which simplifies removal after the reaction. Tetrahydrofuran (THF) is more polar and can enhance the reactivity and stability of the Grignard reagent, which can be beneficial.[2]

Q3: How can I purify the final product, this compound?

A3: Due to the likely presence of structurally similar isomers and unreacted starting materials, a multi-step purification strategy is often necessary. The crude product can be washed to remove any residual catalyst and then purified by fractional distillation to separate it from any remaining starting materials or byproducts based on boiling point differences.

Q4: What are the main safety precautions for this synthesis?

A4:

  • Grignard Reaction: Diethyl ether and THF are extremely flammable. All heating must be done using a heating mantle in a well-ventilated fume hood. Grignard reagents are moisture-sensitive and can react violently with water.[1]

  • Dehydration: Concentrated sulfuric and phosphoric acids are highly corrosive. Handle with extreme care using appropriate personal protective equipment.[7]

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a properly sealed apparatus and in a well-ventilated area.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepReactionKey ReagentsSolventTemperatureTypical YieldKey Optimization Parameters
1Grignard ReactionEthylmagnesium bromide, 2,4-dimethyl-3-heptanoneAnhydrous Diethyl Ether or THF0 °C to reflux60-80%Anhydrous conditions, slow addition of ketone, use of CeCl₃ for hindered ketones.
2Dehydration4-Ethyl-2,4-dimethylheptan-4-ol, H₂SO₄ or H₃PO₄Toluene or neat50-150 °C70-90%Choice of acid catalyst, temperature control to manage regioselectivity.
3Hydrogenation4-Ethyl-2,4-dimethylhept-3-ene, H₂, Pd/C or PtO₂Ethanol (B145695) or Ethyl Acetate (B1210297)Room Temperature>95%Catalyst choice, hydrogen pressure, purity of substrate and solvent.

Experimental Protocols

Protocol 1: Synthesis of 4-Ethyl-2,4-dimethylheptan-4-ol via Grignard Reaction
  • Preparation: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.1 equivalents) in the flask.

  • Grignard Reagent Formation: Add anhydrous diethyl ether to cover the magnesium. Add a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not initiate, add a crystal of iodine and gently warm the flask. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2,4-dimethyl-3-heptanone (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution.

  • Workup: After the addition is complete, stir the reaction at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Protocol 2: Dehydration of 4-Ethyl-2,4-dimethylheptan-4-ol
  • Setup: Place the crude 4-Ethyl-2,4-dimethylheptan-4-ol in a round-bottom flask with a distillation apparatus.

  • Reaction: Add a catalytic amount of concentrated sulfuric acid or phosphoric acid. Heat the mixture to the appropriate temperature (typically 100-150 °C). The alkene product will distill as it is formed.

  • Purification: Wash the collected distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and then re-distill to obtain the purified 4-Ethyl-2,4-dimethylhept-3-ene.

Protocol 3: Hydrogenation of 4-Ethyl-2,4-dimethylhept-3-ene
  • Preparation: Dissolve the purified alkene in a suitable solvent such as ethanol or ethyl acetate in a reaction vessel suitable for hydrogenation.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C or PtO₂ to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation.

Mandatory Visualization

SynthesisWorkflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation start Start: Ethyl Bromide + Mg in Ether grignard Formation of Ethylmagnesium Bromide start->grignard ketone Add 2,4-dimethyl-3-heptanone at 0°C grignard->ketone ts1 Troubleshooting: - Initiation Failure - Low Yield (Enolization) - Wurtz Coupling grignard->ts1 workup1 Aqueous NH4Cl Quench ketone->workup1 alcohol Product: 4-Ethyl-2,4-dimethylheptan-4-ol workup1->alcohol dehydration Add H2SO4 (cat.) and Heat alcohol->dehydration distill Distill Alkene Product dehydration->distill ts2 Troubleshooting: - Isomer Formation - Incomplete Reaction dehydration->ts2 alkene Product: 4-Ethyl-2,4-dimethylhept-3-ene distill->alkene hydrogenation H2, Pd/C or PtO2 alkene->hydrogenation filtration Filter Catalyst hydrogenation->filtration ts3 Troubleshooting: - Slow Reaction - Catalyst Poisoning hydrogenation->ts3 final_product Final Product: this compound filtration->final_product

Caption: Workflow for the synthesis of this compound with troubleshooting points.

References

Technical Support Center: Troubleshooting Peak Tailing in 4-Ethyl-2,4-dimethylheptane GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the Gas Chromatography (GC) analysis of 4-Ethyl-2,4-dimethylheptane.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?

A1: Peak tailing is a chromatographic issue where the peak shape is asymmetrical, with a drawn-out or "tailing" trailing edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] For a non-polar branched alkane like this compound, peak tailing can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and consequently, compromised quantitative accuracy and precision.[1] A tailing factor or asymmetry factor significantly greater than 1.0 is indicative of a problem that requires attention.

Q2: What are the most common causes of peak tailing for a non-polar compound like this compound?

A2: When analyzing non-polar compounds such as branched alkanes, peak tailing can arise from both physical and chemical issues within the GC system. If all peaks in the chromatogram are tailing, the cause is likely physical, such as a disruption in the carrier gas flow path.[1][2] If only the this compound peak or a few specific peaks are tailing, a chemical interaction or contamination is more probable.

Common causes include:

  • Improper Column Installation: An incorrect installation depth in the inlet or detector, or a poorly cut column end, can create dead volumes and turbulence in the flow path.[3][4]

  • Contaminated Inlet Liner: Accumulation of non-volatile residues from previous injections can create active sites, even for non-polar analytes.[5][6]

  • Column Contamination: Buildup of contaminants at the head of the column can interfere with the interaction between the analyte and the stationary phase.[2][5]

  • System Leaks: Leaks at the inlet septum, liner O-ring, or column fittings can disrupt the carrier gas flow and pressure, leading to poor peak shape.

  • Inappropriate Method Parameters: Sub-optimal inlet temperature, carrier gas flow rate, or oven temperature program can contribute to peak broadening and tailing.

Q3: How can I systematically troubleshoot peak tailing for my this compound analysis?

A3: A logical and systematic approach is the most effective way to identify and resolve the source of peak tailing. Start with the simplest and most common potential issues before moving to more complex and time-consuming troubleshooting steps. A recommended workflow is to first check for any recent changes to the system or method. If none, proceed with inlet maintenance, followed by column maintenance, and finally, a review of the method parameters.

Troubleshooting Guides

Guide 1: Inlet System Troubleshooting

Issue: All peaks, including the solvent peak, are tailing.

This is often indicative of a physical problem within the inlet system.

Potential Cause Troubleshooting Step Expected Outcome
Improper Liner Installation Verify the liner is correctly seated and the O-ring is sealing properly.A proper seal will ensure a consistent flow path and eliminate leaks.
Contaminated or Active Inlet Liner Replace the inlet liner with a new, deactivated liner.[6]A clean, inert liner will prevent interactions with the analyte.
Septum Leak Replace the septum. Ensure the septum nut is tightened correctly (not too loose or too tight).A good seal will prevent carrier gas leaks during injection.
Incorrect Column Installation in Inlet Reinstall the column, ensuring the correct insertion depth as per the instrument manufacturer's guidelines.[4]Correct positioning eliminates dead volumes and ensures efficient sample transfer to the column.
Poor Column Cut Re-cut the column inlet end using a ceramic wafer or diamond scribe to ensure a clean, 90-degree cut.[4]A clean, square cut provides a smooth, unimpeded flow path for the carrier gas.[4]
Guide 2: GC Column Troubleshooting

Issue: Only the this compound peak or later eluting peaks are tailing.

This suggests a problem related to the column itself or a chemical interaction.

Potential Cause Troubleshooting Step Expected Outcome
Column Contamination Trim 15-30 cm from the inlet end of the column.[5]Removal of the contaminated section will restore sharp peak shapes.
Column Degradation If column trimming does not resolve the issue and the column has been in use for an extended period, replace the column.A new column will provide a fresh, inert stationary phase.
Column Overload Dilute the sample and reinject.If peak shape improves, the original sample concentration was too high for the column's capacity.
Guide 3: Method Parameter Optimization

Issue: Peak tailing persists after addressing inlet and column issues.

Review and optimize your GC method parameters.

Parameter Potential Issue Recommended Action
Inlet Temperature Too low, causing incomplete or slow vaporization.For a C11 hydrocarbon, an inlet temperature of 250-280°C is a good starting point.[7]
Carrier Gas Flow Rate Too low, leading to increased band broadening due to diffusion.Optimize the flow rate. For helium, a linear velocity of 25-35 cm/sec is typical. For hydrogen, 60-70 cm/sec can be used for faster analysis.[7]
Oven Temperature Program Initial temperature too high for splitless injection, preventing proper focusing.For splitless injection, the initial oven temperature should be about 20°C below the boiling point of the solvent.
Solvent and Analyte Polarity Mismatch While less common for non-polar analytes, a highly polar solvent with a non-polar column can cause issues.[5]Ensure the solvent is compatible with the non-polar stationary phase (e.g., use hexane (B92381) or heptane).

Experimental Protocols

Protocol 1: Inlet Maintenance (Liner and Septum Replacement)
  • Cool Down: Set the inlet and oven temperatures to below 50°C and turn off the carrier gas flow at the instrument.

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Tighten the septum nut until it is finger-tight, then give it an additional quarter-turn with a wrench. Do not overtighten.

  • Access Liner: Open the inlet and carefully remove the inlet liner using clean forceps.

  • Install New Liner: Insert a new, deactivated liner of the appropriate geometry for your injection mode. Ensure any O-rings are correctly seated.

  • Reassemble: Close the inlet and ensure all fittings are secure.

  • Leak Check: Restore carrier gas flow and perform an electronic leak check around the septum nut and other inlet fittings.

Protocol 2: GC Column Trimming
  • Cool Down: Ensure the GC oven, inlet, and detector are at room temperature. Turn off the carrier gas flow.

  • Remove Column: Carefully disconnect the column from the inlet.

  • Cut the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, score the column at the desired length (e.g., 20 cm from the inlet end). Gently flex the column to create a clean break.

  • Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, flat surface at a 90-degree angle with no jagged edges.[4] If the cut is not clean, repeat the process.

  • Reinstall Column: Reinstall the column in the inlet, ensuring the correct insertion depth.

  • Leak Check: Restore carrier gas flow and perform a leak check at the inlet fitting.

  • Condition: Briefly condition the column by heating it to a moderate temperature to remove any oxygen that may have entered.

Visual Troubleshooting Guides

Troubleshooting_Workflow cluster_physical Physical Issues cluster_chemical Chemical/Column Issues start Peak Tailing Observed q1 Are all peaks tailing? start->q1 inlet_maintenance Perform Inlet Maintenance (Liner, Septum, O-ring) q1->inlet_maintenance  Yes column_trim Trim Column Inlet (15-30 cm) q1->column_trim  No column_install Check Column Installation (Depth, Cut Quality) inlet_maintenance->column_install leak_check Perform Leak Check (Inlet, Fittings) column_install->leak_check method_review Review Method Parameters (Temperatures, Flow Rate) leak_check->method_review column_replace Replace Column column_trim->column_replace column_replace->method_review resolve Problem Resolved method_review->resolve

Caption: A logical workflow for troubleshooting peak tailing in GC analysis.

Inlet_Troubleshooting cluster_inlet Common Inlet Faults cluster_solutions Corrective Actions start Inlet-Related Peak Tailing liner Contaminated/Active Liner start->liner septum Leaking Septum start->septum column_pos Incorrect Column Position start->column_pos column_cut Poor Column Cut start->column_cut replace_liner Replace Liner & O-ring liner->replace_liner replace_septum Replace Septum septum->replace_septum reinstall_column Re-install Column column_pos->reinstall_column recut_column Re-cut Column End column_cut->recut_column

Caption: Key areas to investigate for inlet-related peak tailing issues.

References

Technical Support Center: Chromatographic Resolution of 4-Ethyl-2,4-dimethylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in improving the chromatographic resolution of 4-Ethyl-2,4-dimethylheptane isomers.

Troubleshooting Guide: Improving Isomer Resolution

Poor resolution of this compound isomers is a common challenge due to their similar physicochemical properties. This guide addresses frequent issues and provides systematic solutions.

IssuePotential Cause(s)Recommended Solution(s)
Poor resolution between diastereomers Inadequate Stationary Phase Selectivity: Standard non-polar phases may not sufficiently differentiate between the subtle structural differences of diastereomers.- Column Selection: Employ a column with a different selectivity. While non-polar phases like 5% phenyl-methylpolysiloxane are a good starting point, consider a mid-polarity phase to alter elution patterns.[1] - Chiral Column: For enantiomeric and diastereomeric separation, a chiral stationary phase, such as one based on cyclodextrin (B1172386), is often necessary.[2][3]
Suboptimal Temperature Program: A rapid temperature ramp can cause co-elution as isomers do not have sufficient time to interact with the stationary phase.- Optimize Temperature Program: Decrease the initial oven temperature and use a slower ramp rate (e.g., 1-5 °C/min).[1] - Isothermal Holds: Introduce isothermal holds at temperatures where the isomers are expected to elute to enhance separation.[1]
Incorrect Carrier Gas Flow Rate: Flow rates that are too high or too low can lead to band broadening and reduced efficiency.- Optimize Flow Rate: Determine the optimal linear velocity for your carrier gas (Helium or Hydrogen) and column dimensions. A typical starting point is 1-2 mL/min.[4]
Co-elution of all isomers Insufficient Column Efficiency: The column may not have enough theoretical plates to separate closely eluting isomers.- Column Dimensions: Use a longer column (e.g., 60 m or 100 m) or a column with a smaller internal diameter (e.g., 0.18 mm or 0.25 mm) to increase the number of theoretical plates.[5]
Improper Injection Technique: A slow or inconsistent injection can lead to broad initial bands.- Injection Parameters: Ensure a fast, clean injection. For splitless injections, optimize the purge activation time.
Peak Tailing Active Sites in the System: The sample may be interacting with active sites in the injector liner, column, or connections.- System Maintenance: Use a deactivated inlet liner and ensure all connections are sound. Regularly condition your column according to the manufacturer's instructions.
Column Overload: Injecting too much sample can saturate the stationary phase.- Sample Concentration: Reduce the concentration of the sample or increase the split ratio.
Irreproducible Retention Times System Leaks: Leaks in the gas lines or connections can cause fluctuations in flow and pressure.- Leak Check: Perform a thorough leak check of the entire GC system.
Inconsistent Oven Temperature: Poor temperature control will lead to shifts in retention times.- Oven Calibration: Verify the accuracy and stability of the GC oven temperature.

Logical Workflow for Method Development

This diagram outlines a logical workflow for developing and optimizing a chromatographic method for the separation of this compound isomers.

MethodDevelopmentWorkflow Method Development Workflow for Isomer Resolution start Define Separation Goal (Diastereomers, Enantiomers, or both) col_select Column Selection - Non-polar (e.g., DB-5ms) - Chiral (e.g., Cyclodextrin-based) start->col_select initial_params Set Initial GC Parameters - Temp Program: Slow ramp - Carrier Gas: He or H2 at optimal flow - Injector: Split/Splitless col_select->initial_params run_exp Run Initial Experiment initial_params->run_exp eval_res Evaluate Resolution run_exp->eval_res optimize_temp Optimize Temperature Program - Adjust ramp rate - Add isothermal holds eval_res->optimize_temp Resolution Unacceptable final_method Final Validated Method eval_res->final_method Resolution Acceptable optimize_temp->run_exp optimize_flow Optimize Flow Rate - Perform van Deemter analysis optimize_temp->optimize_flow change_col Change Column - Different stationary phase - Different dimensions (L, ID) optimize_temp->change_col optimize_flow->run_exp change_col->initial_params

Caption: A step-by-step workflow for method development to resolve this compound isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate the isomers of this compound?

A1: this compound is a branched alkane with two chiral centers, leading to the existence of diastereomers and enantiomers. These isomers have very similar boiling points and polarities, making their separation by conventional gas chromatography challenging.[1] Effective separation relies on exploiting subtle differences in their interactions with the stationary phase.

Q2: What type of GC column is best for separating the diastereomers of this compound?

A2: For separating diastereomers of branched alkanes, a high-resolution capillary column is essential. A good starting point is a non-polar or low-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.[5] These columns separate compounds primarily based on boiling point and molecular shape. To enhance selectivity, a longer column with a smaller internal diameter is recommended to increase efficiency.[5]

Q3: How can I separate the enantiomers of this compound?

A3: To separate enantiomers, a chiral stationary phase is required. Cyclodextrin-based columns, such as those with permethylated β-cyclodextrin, have been shown to be effective in resolving enantiomers of chiral hydrocarbons.[2][3] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

Q4: What is the expected elution order of the isomers on a non-polar column?

A4: On a non-polar column, branched alkanes generally elute earlier than their linear counterparts. For isomers with the same carbon number, increased branching tends to lower the boiling point and thus decrease the retention time. The elution order can be predicted using Kovats retention indices, which relate the retention time of a compound to that of n-alkanes.[1][6]

Q5: Can temperature programming significantly improve the resolution?

A5: Yes, optimizing the temperature program is a critical step. A slow temperature ramp allows for more interactions between the isomers and the stationary phase, which can significantly improve resolution.[1] For complex mixtures of isomers, incorporating one or more isothermal holds at specific temperatures can further enhance the separation of critical pairs.

Troubleshooting Workflow Diagram

This diagram provides a visual guide to troubleshooting poor resolution in your chromatography experiments.

TroubleshootingWorkflow Troubleshooting Poor Isomer Resolution start Poor Resolution Observed check_params Review Current GC Parameters - Column Type - Temperature Program - Flow Rate start->check_params is_chiral Chiral Separation Required? check_params->is_chiral use_chiral_col Use Chiral Stationary Phase (e.g., Cyclodextrin-based) is_chiral->use_chiral_col Yes optimize_temp Optimize Temperature Program - Slower ramp rate - Isothermal holds is_chiral->optimize_temp No use_chiral_col->optimize_temp optimize_flow Optimize Carrier Gas Flow optimize_temp->optimize_flow check_column Check Column Health & Dimensions - Longer column? - Smaller ID? optimize_flow->check_column review_injection Review Injection Technique - Sample concentration - Injection speed check_column->review_injection resolution_ok Resolution Improved review_injection->resolution_ok

Caption: A systematic approach to diagnosing and resolving poor isomer separation.

Experimental Protocols

Below are detailed methodologies for key experiments related to the separation of this compound isomers.

Protocol 1: Diastereomer Separation on a Non-Polar Column

Objective: To achieve baseline separation of the diastereomers of this compound.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Column: 60 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms or equivalent)

GC Conditions:

  • Injector: Split/Splitless, 250 °C

  • Split Ratio: 50:1

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp 1: 2 °C/min to 100 °C

    • Ramp 2: 5 °C/min to 200 °C, hold for 2 minutes

  • Detector: FID at 280 °C or MS (scan range 40-200 m/z)

Sample Preparation:

  • Prepare a 100 ppm solution of the this compound isomer mixture in n-hexane.

  • Inject 1 µL of the solution.

Expected Outcome: This method should provide good separation of the diastereomers. Further optimization of the temperature ramp may be required to improve the resolution of closely eluting peaks.

Protocol 2: Enantiomer Separation on a Chiral Column

Objective: To resolve the enantiomers of this compound.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, permethylated β-cyclodextrin stationary phase

GC Conditions:

  • Injector: Split/Splitless, 230 °C

  • Split Ratio: 100:1

  • Carrier Gas: Hydrogen, constant pressure at 10 psi

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 1 °C/min to 120 °C, hold for 10 minutes

  • Detector: FID at 250 °C

Sample Preparation:

  • Prepare a 50 ppm solution of the this compound isomer mixture in isooctane.

  • Inject 1 µL of the solution.

Expected Outcome: This protocol is designed to resolve the enantiomeric pairs. The slow temperature ramp is crucial for achieving baseline separation. The elution order of the enantiomers will depend on the specific cyclodextrin derivative used.[7]

References

Technical Support Center: 4-Ethyl-2,4-dimethylheptane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Ethyl-2,4-dimethylheptane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during sample preparation and analysis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for this compound?

A1: Gas chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method for the analysis of volatile branched alkanes like this compound. GC-MS provides both quantitative and qualitative information, allowing for the identification and measurement of the analyte and any potential impurities.

Q2: What type of GC column is recommended for the analysis of this compound?

A2: A non-polar capillary column is generally recommended for the separation of alkanes. A column with a 100% dimethylpolysiloxane stationary phase or a 5% phenyl-dimethylpolysiloxane phase is a suitable choice. These columns separate compounds primarily based on their boiling points and are well-suited for the analysis of non-polar hydrocarbons.

Q3: What are the expected challenges in the sample preparation of this compound?

A3: Due to its volatility, the primary challenge is to prevent sample loss during preparation and transfer. It is also crucial to use high-purity solvents to avoid co-elution with impurities that may interfere with the analysis. The sample matrix can also introduce non-volatile components that may contaminate the GC system.

Troubleshooting Common GC-MS Issues

Q4: My chromatogram shows tailing peaks for this compound. What could be the cause and how can I fix it?

A4: Peak tailing, where the peak is asymmetrical with a drawn-out tail, can be caused by several factors.[1][2]

  • Active Sites in the GC System: Although alkanes are non-polar, active sites in the inlet liner or on the column can cause interactions that lead to peak tailing.

    • Solution: Use a deactivated inlet liner and ensure the column is properly conditioned. If the column is old, consider trimming the first few centimeters or replacing it.[1][2]

  • Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volumes, leading to peak tailing.

    • Solution: Ensure the column is installed at the correct depth in the inlet as specified by the instrument manufacturer. A clean, square cut of the column is also essential.[1][2]

  • Contamination: Contamination in the inlet liner or at the head of the column can also cause peak tailing.

    • Solution: Regularly replace the inlet liner and septum. Trimming the front of the column can also help remove contaminants.[1]

Q5: I am observing ghost peaks in my chromatograms. What is the source of these unexpected peaks?

A5: Ghost peaks are peaks that appear in a chromatogram even when no sample is injected. They are typically caused by contamination within the GC system.

  • Contaminated Syringe: Residual sample from a previous injection can be carried over.

    • Solution: Ensure the syringe is thoroughly rinsed with a strong solvent after each injection.

  • Septum Bleed: Small particles from the inlet septum can break off and enter the inlet, leading to ghost peaks.

    • Solution: Use high-quality septa and replace them regularly.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as ghost peaks.

    • Solution: Use high-purity carrier gas and install traps to remove any residual hydrocarbons and moisture.

Q6: The retention time for this compound is shifting between runs. What could be the reason?

A6: Retention time shifts can be caused by instability in the GC system.

  • Fluctuations in Carrier Gas Flow Rate: Inconsistent flow rates will cause analytes to elute at different times.

    • Solution: Check for leaks in the gas lines and ensure the gas regulator is functioning correctly.

  • Oven Temperature Instability: If the oven temperature is not consistent from run to run, retention times will vary.

    • Solution: Calibrate the oven temperature and ensure the temperature program is stable.

  • Changes in the Column: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: Regularly condition the column and replace it when performance degrades significantly.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol
Boiling Point 178.9 °C
Density 0.755 g/mL
CAS Number 61868-25-5
Solubility in Water Insoluble
Solubility in Organic Solvents Good solubility in non-polar solvents like hexane, heptane, and dichloromethane.

Experimental Protocols

The following are general experimental protocols for the sample preparation and GC-MS analysis of this compound. These should be considered as starting points and may require optimization for specific sample matrices and instrumentation.

Protocol 1: Sample Preparation by Direct Dilution

This protocol is suitable for relatively clean samples where this compound is the primary component.

  • Solvent Selection: Choose a high-purity volatile solvent in which this compound is soluble (e.g., hexane, heptane).

  • Dilution: Accurately weigh a small amount of the sample and dilute it with the chosen solvent to a final concentration suitable for GC-MS analysis (typically in the range of 1-100 µg/mL).

  • Vortexing: Vortex the solution for 30 seconds to ensure homogeneity.

  • Filtration (Optional): If the sample contains any particulate matter, filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial.

  • Capping: Immediately cap the vial with a PTFE-lined septum to prevent evaporation of the volatile analyte.

Protocol 2: GC-MS Analysis Parameters (Recommended Starting Conditions)

These parameters are a general guideline for the analysis of C11 branched alkanes and should be adapted as needed.

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-1ms, HP-5ms)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 split ratio) or Splitless, depending on sample concentration
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Program Initial temperature: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Scan Range m/z 40-300

Visualizations

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues in the GC analysis of this compound.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks SystemIssue Potential System-wide Issue CheckAllPeaks->SystemIssue Yes AnalyteSpecificIssue Potential Analyte-Specific Issue CheckAllPeaks->AnalyteSpecificIssue No CheckColumnInstall Check Column Installation (Depth and Cut) SystemIssue->CheckColumnInstall CheckLeaks Check for Leaks (Inlet, Detector) CheckColumnInstall->CheckLeaks ReplaceLinerSeptum Replace Inlet Liner and Septum CheckLeaks->ReplaceLinerSeptum Resolved Problem Resolved ReplaceLinerSeptum->Resolved CheckColumnContamination Check for Column Contamination AnalyteSpecificIssue->CheckColumnContamination TrimColumn Trim Front of Column (10-20 cm) CheckColumnContamination->TrimColumn ConditionColumn Recondition Column TrimColumn->ConditionColumn ConditionColumn->Resolved

Caption: A flowchart for troubleshooting peak tailing in GC analysis.

Sample Preparation Workflow

This diagram outlines the general steps for preparing a sample of this compound for GC-MS analysis.

Sample_Preparation_Workflow Start Start Sample Preparation SelectSolvent Select High-Purity Volatile Solvent Start->SelectSolvent DiluteSample Dilute Sample to Working Concentration SelectSolvent->DiluteSample Vortex Vortex to Homogenize DiluteSample->Vortex FilterCheck Does Sample Contain Particulates? Vortex->FilterCheck Filter Filter through 0.22 µm PTFE Syringe Filter FilterCheck->Filter Yes TransferToVial Transfer to Autosampler Vial FilterCheck->TransferToVial No Filter->TransferToVial CapVial Immediately Cap Vial TransferToVial->CapVial End Ready for GC-MS Analysis CapVial->End

Caption: A general workflow for preparing this compound samples.

References

Technical Support Center: Experiments with 4-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination during experiments involving 4-Ethyl-2,4-dimethylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in this compound experiments?

A1: Contamination in experiments with this compound can arise from several sources:

  • Atmospheric Moisture and Oxygen: this compound is a hydrocarbon and should be handled under an inert atmosphere (like nitrogen or argon) whenever possible, especially during synthesis, to prevent oxidation. Grignard reactions, a common synthesis route, are extremely sensitive to moisture.[1][2]

  • Solvent Impurities: Solvents used in synthesis, purification, or analysis can contain impurities such as water, peroxides, or other organic compounds that can react with the product or interfere with analysis. Always use high-purity, anhydrous solvents.

  • Cross-Contamination: Using improperly cleaned glassware or sharing equipment between different experiments can introduce foreign substances.

  • Leaching from Labware: While glass is generally inert, plastic containers or tubing may leach plasticizers or other additives into the compound, especially over long-term storage.[3]

  • Microbial Contamination: Although less common for pure alkanes, improper storage conditions could potentially allow for microbial growth in samples containing trace amounts of water or other nutrients.[4]

Q2: How should I properly store this compound to prevent contamination?

A2: To ensure the integrity of this compound, store it in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. Use tightly sealed amber glass vials or bottles with PTFE-lined caps (B75204) to prevent evaporation and exposure to light and air. Avoid using plastic containers for long-term storage to prevent potential leaching of contaminants.

Q3: What are the common impurities found in commercially available this compound?

A3: Commercially available this compound may contain several types of impurities, including:

  • Structural Isomers: The synthesis process can sometimes yield other C11H24 isomers.

  • Unreacted Starting Materials: Depending on the synthesis method, trace amounts of the initial reactants may remain.

  • Byproducts of Synthesis: Side reactions during synthesis can produce related alkanes or other organic compounds.

  • Solvent Residues: Trace amounts of solvents used in the final purification steps of manufacturing may be present.

Q4: Which analytical techniques are best for detecting contamination in my this compound samples?

A4: The most effective analytical techniques for purity assessment and contaminant detection are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for separating volatile compounds and identifying them based on their mass spectra. It is ideal for detecting trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and are excellent for identifying and quantifying impurities, especially structural isomers. Quantitative NMR (qNMR) can be used for absolute purity determination.[5][6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and handling of this compound, particularly when using a Grignard reaction-based synthesis.

Issue 1: Low or No Yield in Grignard Synthesis
  • Question: I am attempting to synthesize a precursor to this compound via a Grignard reaction, but the reaction is not starting or my yield is very low. What could be the cause?

  • Answer:

    • Presence of Water: Grignard reagents are highly reactive with water. Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) and that you are using anhydrous solvents.[2] Even atmospheric moisture can quench the reaction.

    • Magnesium Oxide Layer: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide. Activate the magnesium by gently crushing it, adding a small crystal of iodine (the color should disappear upon initiation), or a few drops of 1,2-dibromoethane.[2]

    • Slow Initiation: Some Grignard reactions have a significant induction period. Gentle warming or sonication may be necessary to initiate the reaction.[7]

Issue 2: Presence of Unexpected Byproducts
  • Question: My final product is contaminated with significant amounts of other alkanes. What are the likely side reactions?

  • Answer:

    • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide, leading to a homo-coupled alkane byproduct. This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium turnings to keep the halide concentration low.[2][7]

    • Enolization of Ketone: If you are reacting the Grignard reagent with a sterically hindered ketone, the Grignard reagent can act as a base and deprotonate the ketone, leading to the recovery of the starting ketone after workup. Using a less hindered Grignard reagent or adding cerium(III) chloride can suppress this side reaction.[7]

Issue 3: Product is Contaminated with Starting Materials
  • Question: My purified this compound still shows traces of the starting ketone and alkyl halide. How can I improve my purification?

  • Answer:

    • Incomplete Reaction: Ensure the reaction goes to completion by allowing sufficient reaction time and maintaining the appropriate temperature.

    • Inefficient Purification: Standard purification for alkanes includes:

      • Aqueous Workup: A thorough aqueous workup with dilute acid will remove unreacted Grignard reagent and magnesium salts.

      • Extraction: Multiple extractions with a suitable organic solvent will help separate the product from water-soluble impurities.

      • Fractional Distillation: This is a very effective method for separating alkanes with different boiling points. Since branched alkanes have lower boiling points than their linear counterparts, this can be used to separate isomers.

      • Column Chromatography: While less common for simple alkanes, chromatography on silica (B1680970) gel can be used to separate the nonpolar alkane from more polar impurities.

Data Presentation

Table 1: Purity of this compound After Synthesis and Purification

Purification MethodPurity (%) by GC-MSMajor Impurities
Single Distillation95.2Unreacted Ketone (2.1%), Homo-coupled Alkane (1.5%), Other Isomers (1.2%)
Fractional Distillation98.9Homo-coupled Alkane (0.6%), Other Isomers (0.5%)
Preparative GC>99.8Below detection limits

Note: These are representative values and actual results may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-Ethyl-2,4-dimethylheptan-4-ol (A Precursor to this compound)

This protocol describes the synthesis of the tertiary alcohol precursor via a Grignard reaction. The final alkane can be obtained through subsequent deoxygenation.

Materials:

Procedure:

  • Preparation: Rigorously dry all glassware in an oven at >120°C overnight or flame-dry under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen).

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a round-bottom flask under an inert atmosphere.

    • In a dropping funnel, prepare a solution of 2-bromobutane (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion (~10%) of the 2-bromobutane solution to the magnesium. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. Gentle warming may be required.

    • Once initiated, add the remainder of the 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Ketone:

    • Cool the Grignard solution to 0°C in an ice bath.

    • Dissolve 4-methyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude 4-Ethyl-2,4-dimethylheptan-4-ol.

    • Purify the alcohol via vacuum distillation.

Mandatory Visualizations

Contamination_Prevention_Workflow cluster_pre_experiment Pre-Experiment Preparation cluster_synthesis Synthesis Stage (e.g., Grignard Reaction) cluster_post_synthesis Post-Synthesis & Purification cluster_analysis_storage Analysis & Storage A Verify Reagent Purity B Dry Glassware (Oven/Flame-dry) A->B C Prepare Anhydrous Solvents B->C D Maintain Inert Atmosphere (N2/Ar) C->D E Activate Magnesium D->E F Slow Dropwise Addition of Reagents E->F G Proper Quenching & Aqueous Workup F->G H Thorough Extraction G->H I Fractional Distillation or Chromatography H->I J Purity Analysis (GC-MS, NMR) I->J K Store in Sealed Glass Vials J->K

Caption: Experimental workflow for minimizing contamination.

Troubleshooting_Logic Start Low Product Yield? Q1 Reaction Initiated? Start->Q1 A1_No Activate Mg (Iodine, Heat) Ensure Anhydrous Conditions Q1->A1_No No Q2 Starting Ketone Recovered? Q1->Q2 Yes A1_Yes Check for Side Reactions (Wurtz, Enolization) A1_No->Q1 A2_Yes Cause: Enolization Solution: Use less hindered Grignard, lower temp, or add CeCl3 Q2->A2_Yes Yes Q3 Homo-coupled Product Observed? Q2->Q3 No End Optimize Purification A2_Yes->End A3_Yes Cause: Wurtz Coupling Solution: Add alkyl halide slowly, maintain dilute conditions Q3->A3_Yes Yes Q3->End No A3_Yes->End

References

Technical Support Center: Gas Chromatography of 4-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatographic analysis of 4-Ethyl-2,4-dimethylheptane. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of GC column for analyzing this compound?

A1: For the analysis of this compound, a non-polar stationary phase is the most appropriate choice.[1] This compound is a branched alkane, which is a non-polar hydrocarbon.[2][3] In gas chromatography, separations on non-polar columns are primarily based on the boiling points of the analytes.[1] A good starting point for method development is a column with a stationary phase like 100% dimethylpolysiloxane or 5% diphenyl / 95% dimethylpolysiloxane.[4][5]

Q2: What are the ideal column dimensions and film thickness for this analysis?

A2: For general-purpose analysis, a column with the following dimensions is recommended as it provides a good balance of resolution, analysis time, and sample capacity[6][7]:

  • Length: 30 meters

  • Internal Diameter (I.D.): 0.25 mm

  • Film Thickness: 0.25 µm

Thicker films are better suited for highly volatile compounds (low boiling points), while thinner films are used for high molecular weight analytes.[6] For this compound (boiling point approx. 169 °C), a standard film thickness of 0.25 µm is generally suitable.[8]

Q3: How does the choice of stationary phase affect the separation of alkanes?

A3: The choice of stationary phase is the most critical factor in achieving a good separation as it dictates the column's selectivity.[6] For alkanes, which are non-polar, a non-polar stationary phase is ideal.[1] The separation mechanism relies on dispersive interactions (van der Waals forces) between the analytes and the stationary phase. Consequently, the elution order of alkanes on a non-polar column typically follows their boiling points, with lower boiling point compounds eluting first.[1] While a 100% dimethylpolysiloxane phase is highly non-polar, introducing a small percentage of phenyl groups (e.g., 5% diphenyl) can provide a slightly different selectivity due to moderate π-π interactions, which can be beneficial for separating complex mixtures.[1]

GC Column Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate GC column for your analysis.

Caption: GC column selection workflow.

Troubleshooting Guides

This section addresses common chromatographic problems encountered during the analysis of alkanes like this compound.

Problem Potential Causes Recommended Solutions
Peak Tailing 1. Physical Issues: Improper column installation, poor column cut, contaminated inlet liner.[9][10] 2. Chemical Issues: Active sites in the liner or at the head of the column interacting with analytes.[9][11]1. Re-install the column at the correct depth. Ensure a clean, 90° cut. Replace the inlet liner and septum.[9][10] 2. Use a deactivated liner. Trim 10-20 cm from the front of the column (see Protocol 2).[10][11]
Peak Splitting 1. Improperly cut or installed column.[11] 2. Contaminated inlet liner.[12] 3. Mismatch between sample solvent polarity and stationary phase polarity (especially in splitless injection).[10][11]1. Re-cut and re-install the column according to the manufacturer's instructions.[11] 2. Clean or replace the inlet liner (see Protocol 3).[12] 3. Ensure the sample is dissolved in a non-polar solvent like hexane (B92381) or heptane.
Broad Peaks 1. Initial oven temperature is too high.[10] 2. Dead (unswept) volumes from incorrect column installation.[9][11] 3. Column contamination with non-volatile residues.[9]1. Set the initial oven temperature at least 20°C below the boiling point of the solvent.[10] 2. Ensure the column is installed at the correct depth in both the inlet and detector.[11] 3. Trim the front of the column (see Protocol 2).
No Peaks or Reduced Peak Size 1. Leaks in the system (septum, fittings).[9][12] 2. Defective or plugged syringe.[12] 3. Incorrect split ratio or purge flow.[12] 4. Contaminated or degraded column.[13]1. Perform a leak check of the system. Replace the septum.[9] 2. Try a new or proven syringe.[12] 3. Verify and adjust gas flow rates.[12] 4. Trim the column or replace it if necessary.[13]

Troubleshooting Workflow for Peak Tailing

This diagram provides a step-by-step guide to diagnosing the cause of peak tailing.

Start Peak Tailing Observed CheckAllPeaks Are all peaks tailing (including the solvent peak)? Start->CheckAllPeaks PhysicalIssue Likely a Physical Issue CheckAllPeaks->PhysicalIssue  Yes ChemicalIssue Likely a Chemical/Activity Issue CheckAllPeaks->ChemicalIssue  No   Sol1 Check Column Installation (Depth in inlet/detector) PhysicalIssue->Sol1 Sol4 Trim 10-20 cm from Column Inlet (See Protocol 2) ChemicalIssue->Sol4 Sol2 Inspect and Re-cut Column End Sol1->Sol2 Sol3 Replace Inlet Liner and Septum (See Protocol 3) Sol2->Sol3 End Problem Resolved Sol3->End Sol5 Use a Fresh, Deactivated Liner Sol4->Sol5 Sol5->End

Caption: Troubleshooting workflow for peak tailing in GC.

Experimental Protocols

Protocol 1: GC Method for this compound Analysis

This protocol provides a starting point for the analysis. Optimization may be required based on your specific instrumentation and sample matrix.

Parameter Setting
GC System Agilent 7890B or equivalent
Column TG-5MS (5% Phenyl / 95% Dimethylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Injector Split/Splitless
Injector Temp. 250 °C
Injection Mode Split (Ratio 50:1)
Injection Vol. 1 µL
Oven Program - Initial Temp: 60 °C, hold for 2 minutes - Ramp: 10 °C/min to 200 °C - Hold: 2 minutes
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temp. 300 °C
Sample Prep. Dissolve sample in a volatile, non-polar solvent (e.g., hexane, heptane)
Protocol 2: Column Trimming

This procedure is used to remove contaminated or active sections from the front of the GC column.[9][11]

  • Cool Down: Ensure the GC oven, inlet, and detector are at room temperature.

  • Turn Off Gas: Turn off the carrier gas flow.

  • Remove Column: Carefully disconnect the column from the inlet.

  • Cut the Column: Using a ceramic scoring wafer, score the column tubing about 10-20 cm from the inlet end. Gently flex the column to create a clean break.

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean, flat, and at a 90° angle with no jagged edges.[9][10] If the cut is not clean, repeat the process.

  • Re-install Column: Re-install the column in the inlet, ensuring the correct insertion depth according to the manufacturer's instructions.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check at the inlet fitting.

  • Condition: Briefly condition the column to remove any oxygen that may have entered.

Protocol 3: Inlet Liner and Septum Replacement

This protocol details the routine maintenance of replacing the inlet liner and septum.[9]

  • Cool Down: Ensure the GC inlet is at a safe temperature (below 50°C). Turn off the carrier gas.

  • Remove Inlet Nut: Unscrew the retaining nut at the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut, as this can cause the septum to core.

  • Access Liner: After replacing the septum, proceed to access the liner by removing the appropriate fittings as per your instrument's manual.

  • Remove Old Liner: Carefully remove the old liner with forceps, noting its orientation.

  • Install New Liner: Place a new, deactivated liner in the same orientation as the old one.

  • Reassemble Inlet: Reassemble the inlet, ensuring all connections are secure.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check.

  • Equilibrate: Heat the inlet to its setpoint temperature and allow the system to equilibrate before running a sample.

References

Navigating Mass Spectra of 4-Ethyl-2,4-dimethylheptane: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for interpreting mass spectra of 4-Ethyl-2,4-dimethylheptane, with a focus on identifying potential impurities. Understanding the fragmentation patterns of the target molecule and common contaminants is crucial for accurate analysis in research and drug development.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the expected molecular ion peak for this compound?

A1: The molecular formula for this compound is C₁₁H₂₄, giving it a molecular weight of approximately 156.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would appear at a mass-to-charge ratio (m/z) of 156. However, for highly branched alkanes like this, the molecular ion peak is often very weak or entirely absent due to the high propensity for fragmentation.

Q2: My mass spectrum of this compound does not show a clear molecular ion peak at m/z 156. Is this normal?

A2: Yes, this is a common observation for branched alkanes. The fragmentation of branched alkanes is dominated by cleavage at the branching points, which leads to the formation of more stable secondary and tertiary carbocations. This preferential fragmentation is so efficient that the molecular ion often does not survive to be detected.

Q3: What are the expected major fragment ions for this compound?

A3: The mass spectrum will be characterized by fragment ions resulting from the loss of alkyl groups. Cleavage at the quaternary carbon (C4) is highly favored. Expect to see significant peaks corresponding to the loss of methyl (CH₃•, loss of 15 amu), ethyl (C₂H₅•, loss of 29 amu), propyl (C₃H₇•, loss of 43 amu), and isobutyl (C₄H₉•, loss of 57 amu) radicals. The relative abundance of these fragment ions will depend on the stability of the resulting carbocation.

Q4: I am seeing a prominent peak at m/z 149 in my spectrum. What could this be?

A4: A strong peak at m/z 149 is highly characteristic of phthalate (B1215562) plasticizers, a common laboratory contaminant. This ion corresponds to the protonated phthalic anhydride (B1165640) fragment. Phthalates can leach from plastic labware, septa, and other sources. If you observe this peak, it is crucial to run a blank analysis of your solvent and system to confirm the source of contamination.

Q5: My spectrum shows a peak at m/z 154. What could this indicate?

A5: A peak at m/z 154 could suggest the presence of an undecene isomer (C₁₁H₂₂), which has a molecular weight of 154.29 g/mol . Alkenes can be formed as byproducts during the synthesis of alkanes, often through elimination reactions of alkyl halides or dehydration of alcohols.

Q6: There is a significant peak at m/z 130 in my spectrum. What is a likely source?

A6: A peak at m/z 130 could be indicative of an ether impurity, such as di-n-butyl ether (C₈H₁₈O), which has a molecular weight of 130.23 g/mol . Ethers can be formed as byproducts in reactions involving alcohols, particularly under acidic conditions.

Troubleshooting Impurities in Mass Spectra

The following table summarizes the expected key ions for this compound and potential impurities. Use this as a guide to identify unexpected peaks in your mass spectrum.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Key m/z Values and Interpretation
This compound C₁₁H₂₄156.31156 (M⁺, often absent or weak) , 141 ([M-CH₃]⁺), 127 ([M-C₂H₅]⁺), 113 ([M-C₃H₇]⁺), 99 ([M-C₄H₉]⁺)
Unreacted Starting Material (e.g., an Undecanol isomer)C₁₁H₂₄O172.31172 (M⁺), [M-H₂O]⁺ (154), and other alcohol-specific fragments.
Alkene byproduct (e.g., an Undecene isomer)C₁₁H₂₂154.29154 (M⁺) , and a series of fragments with m/z = CₙH₂ₙ⁺ and CₙH₂ₙ₋₁⁺.
Ether byproduct (e.g., Di-n-butyl ether)C₈H₁₈O130.23130 (M⁺) , 87, 73, 57, 41.
Phthalate Contaminant (e.g., Dibutyl phthalate)C₁₆H₂₂O₄278.34149 (base peak) , 205, 223. The molecular ion at 278 may be weak or absent.
Common GC-MS Solvents (e.g., Hexane)C₆H₁₄86.1886 (M⁺), 71, 57 (base peak), 43, 29.

Experimental Protocols

A detailed methodology is critical for reproducible results and accurate interpretation. Below is a standard protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

  • Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of high-purity hexane (B92381) in a clean volumetric flask.

  • Dilution: Perform a serial dilution to a final concentration of approximately 10 µg/mL.

  • Blank Preparation: Prepare a blank sample using only the high-purity hexane to identify any solvent or system-related contaminants.

  • Vial Transfer: Transfer the final diluted sample and the blank into separate 2 mL autosampler vials with PTFE-lined septa.

GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-550.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying the source of unexpected peaks in a mass spectrum of this compound.

Mass_Spec_Troubleshooting_Workflow Troubleshooting Workflow for Mass Spectra Analysis start Analyze Sample by GC-MS spectrum Obtain Mass Spectrum start->spectrum check_target Expected Peaks for This compound Present? spectrum->check_target unexpected_peaks Unexpected Peaks Observed? check_target->unexpected_peaks Yes end_success Analysis Complete: Target Compound Confirmed check_target->end_success No Unexpected Peaks analyze_blank Analyze Blank Sample unexpected_peaks->analyze_blank Yes unexpected_peaks->end_success No compare_spectra Compare Sample and Blank Spectra analyze_blank->compare_spectra contaminant_source Peak in Blank? compare_spectra->contaminant_source impurity Peak NOT in Blank (Potential Synthesis Impurity) contaminant_source->impurity No contaminant Peak in Blank (Solvent/System Contamination) contaminant_source->contaminant Yes database_search Search Mass Spectral Database (e.g., NIST) impurity->database_search clean_system Clean Injection Port, Change Septa, Use Fresh Solvent contaminant->clean_system identify_impurity Identify Impurity and Review Synthesis Pathway database_search->identify_impurity end_reanalyze Re-analyze Sample identify_impurity->end_reanalyze clean_system->end_reanalyze

Caption: Troubleshooting workflow for mass spectra analysis.

Technical Support Center: 4-Ethyl-2,4-dimethylheptane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering baseline drift issues during the analysis of 4-Ethyl-2,4-dimethylheptane using gas chromatography (GC).

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common causes of baseline drift in your GC analysis.

Question: My chromatogram shows a drifting baseline. How do I identify the cause?

Answer:

A drifting baseline, characterized by a steady upward or downward slope, can compromise the accuracy of peak integration. The first step is to systematically isolate the source of the drift. Follow this workflow to diagnose the issue:

G A Observe Baseline Drift B Run Blank Gradient (Solvent Injection) A->B C Drift Persists? B->C D System Contamination or Column Bleed C->D Yes E Drift Disappears? C->E No G Check Carrier Gas Purity and Gas Lines D->G H Condition or Trim Column D->H I Inspect/Clean Injector and Detector D->I F Sample or Solvent Contamination E->F J Prepare Fresh Solvent and Sample F->J K Problem Resolved G->K H->K I->K J->K

Caption: Troubleshooting workflow for baseline drift.

1. Run a Blank Gradient: Inject a high-purity solvent (e.g., hexane (B92381) for non-polar columns) and run your standard temperature program.

  • If the drift persists , the issue is likely related to the GC system itself (e.g., carrier gas, column bleed, or contamination in the injector or detector).

  • If the drift disappears , the problem is likely associated with your sample or the solvent used for sample preparation.

2. Isolate System-Related Issues:

  • Carrier Gas Purity: Impurities in the carrier gas, such as moisture or hydrocarbons, can cause baseline instability.[1] Ensure you are using high-purity gas (99.9995% or greater) and that your gas traps are not exhausted.[2]

  • Column Bleed: This is the natural degradation of the column's stationary phase, which increases with temperature.[3][4] It manifests as a rising baseline, particularly at higher temperatures.[4]

    • Action: Condition the column according to the manufacturer's instructions. If the bleed is excessive, you may need to trim the first few centimeters of the column or replace it entirely.

  • System Leaks: Small leaks in the gas lines, fittings, or septum can introduce air into the system, leading to an unstable baseline.[5]

    • Action: Use an electronic leak detector to check all connections from the gas source to the detector.

  • Injector and Detector Contamination: Residue from previous samples can accumulate in the injector liner or the detector, causing baseline disturbances.[6]

    • Action: Clean or replace the injector liner and septum. For Flame Ionization Detectors (FIDs), inspect and clean the jet and collector.[7]

3. Address Sample/Solvent Issues:

  • Solvent Purity: Use high-purity, GC-grade solvents for sample preparation to avoid introducing contaminants.

  • Sample Matrix Effects: Complex sample matrices can introduce non-volatile residues that contaminate the system.

    • Action: Implement a sample cleanup procedure (e.g., solid-phase extraction) to remove interfering substances.

Frequently Asked Questions (FAQs)

Q1: What are acceptable levels of baseline noise and drift for this compound analysis?

A1: While specific values can depend on the instrument and detector, the following table provides general guidelines for a Flame Ionization Detector (FID), commonly used for hydrocarbon analysis.

ParameterAcceptable RangePotentially ProblematicCommon Causes of Problems
Baseline Noise < 5 pA (or < 10 µV)> 20 pA (or > 50 µV)Contaminated gases, electronic noise, dirty detector.[2][8]
Baseline Drift < 10 pA/min (or < 20 µV/min)> 30 pA/min (or > 100 µV/min)Column bleed, temperature fluctuations, leaks, insufficient column conditioning.[5][9]
Idle Baseline Signal 5 - 20 pA> 30 pAContaminated gas supplies, high column bleed, contaminated FID jet.[2]

Q2: My baseline is showing sharp, random spikes. What could be the cause?

A2: Sharp, random spikes are often due to electrical interference or particulate matter in the system.[5] Check for loose electrical connections and ensure the GC is on a stable power supply. Particulates can come from a deteriorating septum or contaminated gas lines.

Q3: The baseline rises significantly as the oven temperature increases. Is this normal?

A3: A gradual rise in the baseline with increasing temperature is often due to column bleed, which is a normal process to some extent.[4] However, an excessive rise could indicate that the column is old, has been damaged by oxygen, or is being operated above its maximum temperature limit.

Q4: Can the type of carrier gas affect baseline stability?

A4: Yes, the purity of the carrier gas is crucial for a stable baseline.[1] Using a lower-purity gas can introduce contaminants that lead to noise and drift. Helium, hydrogen, and nitrogen are common carrier gases, and the choice can depend on the specific detector and desired separation efficiency.

Experimental Protocols

Recommended GC Method for this compound Analysis

This method is a starting point and may require optimization for your specific instrument and sample matrix.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is recommended for separating branched alkanes. A column with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is a good starting point.

  • Carrier Gas: Helium or Hydrogen, with a purity of ≥ 99.9995%.

GC Parameters:

ParameterSetting
Inlet Temperature 250 °C
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Program - Initial Temperature: 40 °C, hold for 5 minutes- Ramp: 10 °C/min to 200 °C- Final Hold: Hold at 200 °C for 5 minutes
Carrier Gas Flow Rate 1.0 mL/min (Constant Flow Mode)
Detector Temperature 300 °C
Detector Gas Flows - Hydrogen: 30 mL/min- Air: 300 mL/min- Makeup (He or N2): 25 mL/min
Injection Volume 1 µL

Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity solvent such as hexane.

  • Create a series of calibration standards by diluting the stock solution to the desired concentration range.

  • If analyzing a complex matrix, perform a suitable sample cleanup to remove interferences.

Logical Relationships in Troubleshooting

The following diagram illustrates the cause-and-effect relationships in troubleshooting baseline issues.

G cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Drift Baseline Drift ColumnBleed Column Bleed Drift->ColumnBleed GasImpurity Gas Impurity Drift->GasImpurity Leaks System Leaks Drift->Leaks Contamination Contamination (Inlet/Detector/Sample) Drift->Contamination Noise Baseline Noise Noise->GasImpurity Noise->Leaks Noise->Contamination Electronics Electrical Issues Noise->Electronics Spikes Baseline Spikes Spikes->Electronics Particulates Particulates Spikes->Particulates ConditionColumn Condition/Trim/Replace Column ColumnBleed->ConditionColumn CheckGas Check Gas Source & Traps GasImpurity->CheckGas LeakCheck Perform Leak Check Leaks->LeakCheck CleanSystem Clean Injector/Detector Contamination->CleanSystem CheckPower Check Power Supply & Connections Electronics->CheckPower ReplaceSeptum Replace Septum/ Filter Gas Particulates->ReplaceSeptum

Caption: Relationships between baseline symptoms, causes, and solutions.

References

Technical Support Center: Quantification of 4-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 4-Ethyl-2,4-dimethylheptane and other volatile organic compounds (VOCs).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] In the analysis of this compound, components of biological matrices such as blood, plasma, or urine can suppress or enhance the signal detected by the mass spectrometer, leading to inaccurate quantification.[3][4] This can result in either an underestimation or overestimation of the true concentration of the analyte.

Q2: What are the most common analytical techniques for quantifying volatile compounds like this compound in biological samples?

A2: Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds in biological matrices.[5][6] This method is favored for its simplicity, sensitivity, and the minimal use of solvents. Purge-and-trap GC-MS is another common and robust method for such analyses.

Q3: How can I minimize matrix effects during sample preparation?

A3: Several sample preparation strategies can help minimize matrix effects:

  • Sample Dilution: Diluting the sample with a suitable solvent (e.g., water or methanol) can reduce the concentration of interfering matrix components.[5][7] For volatile compounds in blood, dilutions of 1:2 to 1:5 (blood:water) have been shown to be effective, depending on the analyte's boiling point.[5][7]

  • Protein Precipitation: For plasma or serum samples, precipitating proteins with an organic solvent like acetonitrile (B52724) or methanol (B129727) can remove a significant portion of the matrix.[6]

  • Solid-Phase Extraction (SPE): SPE can be used to selectively isolate the analyte of interest from the sample matrix, thereby removing interfering compounds.[3]

Q4: What are the recommended strategies for correcting for matrix effects during data analysis?

A4: To correct for matrix effects, the following approaches are recommended:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is as close as possible to the sample matrix can help to compensate for signal suppression or enhancement.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample and extrapolating to determine the initial concentration. It is particularly useful when a blank matrix is not available.[8]

  • Internal Standards: The use of an internal standard, especially a stable isotope-labeled (SIL) version of the analyte, is the most effective way to correct for matrix effects.[9] The SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate ratiometric quantification.

Q5: Is a stable isotope-labeled internal standard for this compound commercially available?

A5: Currently, a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found. In such cases, researchers may consider using a structurally similar deuterated or ¹³C-labeled branched alkane as an internal standard. Alternatively, custom synthesis of a deuterated version of the analyte may be an option for rigorous quantitative studies.[10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: Poor Peak Shape or Tailing
  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer:

    • Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause peak tailing for certain compounds.

      • Solution: Deactivate the injector liner or use a liner with a deactivation layer. Ensure you are using a high-quality, inert GC column. If the column is old, consider replacing it.

    • Improper Injection Technique: A slow injection or an inappropriate injection temperature can lead to band broadening and tailing.

      • Solution: Optimize the injection speed and temperature. For volatile compounds, a split or splitless injection with a rapid temperature ramp can be effective.

    • Matrix Overload: High concentrations of matrix components can overload the column, leading to poor peak shape.

      • Solution: Dilute your sample or improve your sample cleanup procedure to remove more of the matrix.

Issue 2: Inconsistent or Low Analyte Recovery
  • Question: I am observing low and variable recovery of this compound from my samples. What are the likely causes?

  • Answer:

    • Inefficient Extraction: The chosen sample preparation method may not be optimal for extracting a nonpolar, volatile compound like this compound from a complex biological matrix.

      • Solution: For HS-SPME, optimize parameters such as fiber type, extraction time, and temperature. For liquid-liquid extraction, ensure the chosen solvent has a high affinity for the analyte.

    • Analyte Volatility: The high volatility of the analyte can lead to losses during sample preparation and handling.

      • Solution: Keep samples cooled and capped whenever possible. Minimize headspace in vials.

    • Protein Binding: In plasma or serum, the analyte may be bound to proteins, hindering its extraction.

      • Solution: Use a protein precipitation step with an organic solvent like acetonitrile or methanol prior to extraction.[6]

Issue 3: Significant Signal Suppression or Enhancement
  • Question: How can I confirm that matrix effects are causing signal suppression or enhancement in my analysis?

  • Answer:

    • Post-Extraction Spike Analysis: This experiment is a definitive way to assess matrix effects.

      • Protocol:

        • Analyze a neat standard solution of this compound.

        • Extract a blank matrix sample (e.g., drug-free plasma).

        • Spike the extracted blank matrix with the same concentration of this compound as the neat standard.

        • Analyze the spiked extract.

      • Interpretation: A lower peak area in the spiked extract compared to the neat standard indicates signal suppression. A higher peak area indicates signal enhancement.

Quantitative Data Summary

The following tables summarize representative data on the impact of matrix effects and the effectiveness of mitigation strategies for volatile organic compounds in biological matrices. While not specific to this compound, these data illustrate common trends.

Table 1: Effect of Sample Dilution on Matrix Effect for VOCs in Blood (HS-SPME-GC-MS)

Analyte Boiling Point RangeDilution Factor (Blood:Water)Observed Matrix EffectReference
< 100°C1:2Minimal[5][7]
100 - 150°C1:5Significantly Reduced[7]
> 150°C> 1:5Persistent[7]

Table 2: Comparison of Quantification Strategies for VOCs in Plasma

Quantification MethodAccuracy (% Bias)Precision (%RSD)Notes
External Calibration (in solvent)-45%18%Significant underestimation due to matrix suppression.
Matrix-Matched Calibration-8%12%Improved accuracy, but relies on availability of blank matrix.
Standard Addition-5%10%Good accuracy, but more labor-intensive.[8]
Stable Isotope Labeled Internal Standard± 2%< 5%Most accurate and precise method.[9]

Experimental Protocols

Protocol 1: General Headspace Solid-Phase Microextraction (HS-SPME) Method for Volatile Alkanes in Serum

This protocol is a general guideline and should be optimized for this compound.

  • Sample Preparation:

    • Thaw frozen serum samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 100 µL of serum.

    • Add 200 µL of cold methanol to precipitate proteins.[6]

    • Vortex for 30 seconds.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a 10 mL headspace vial.

    • If using an internal standard, add it to the vial at this stage.

  • HS-SPME Procedure:

    • Place the vial in the autosampler of the GC-MS system.

    • Equilibrate the sample at 60°C for 15 minutes with agitation.

    • Expose a pre-conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS)) to the headspace of the vial for 30 minutes at 60°C.

    • Retract the fiber and inject it into the GC inlet for thermal desorption.

  • GC-MS Analysis:

    • Injector: 250°C, splitless mode for 1 minute.

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable for hydrocarbon analysis.[12]

    • Oven Program: 40°C for 2 minutes, then ramp to 250°C at 10°C/min, hold for 5 minutes.

    • MS Detection: Scan mode from m/z 40-300. For quantification, selected ion monitoring (SIM) of characteristic ions for this compound should be used.

Protocol 2: Standard Addition Method for Quantification
  • Prepare a series of spiked samples:

    • Take five equal aliquots of your unknown sample.

    • Leave one aliquot unspiked.

    • To the other four aliquots, add increasing known amounts of a this compound standard solution. The spike concentrations should ideally be 0.5x, 1x, 1.5x, and 2x the estimated concentration of the analyte in the sample.

  • Analyze all samples:

    • Analyze the unspiked and all spiked samples using your developed analytical method (e.g., HS-SPME-GC-MS).

  • Construct the standard addition plot:

    • Plot the peak area of this compound (y-axis) against the concentration of the added standard (x-axis).

  • Determine the unknown concentration:

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line represents the concentration of this compound in the original, unspiked sample.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma, Urine) Dilution Sample Dilution (e.g., 1:5 with water) Sample->Dilution Optional Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Dilution->Protein_Precipitation For Plasma/Serum HS_SPME HS-SPME Protein_Precipitation->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data Raw Data GC_MS->Data Matrix_Matched Matrix-Matched Calibration Data->Matrix_Matched Standard_Addition Standard Addition Data->Standard_Addition SIL_IS Stable Isotope Labeled Internal Standard Data->SIL_IS Result Accurate Concentration Matrix_Matched->Result Standard_Addition->Result SIL_IS->Result

Caption: Workflow for mitigating matrix effects in this compound quantification.

troubleshooting_flowchart decision decision solution solution start Inaccurate Quantification (High Variability or Bias) check_matrix_effect Suspect Matrix Effects? start->check_matrix_effect perform_spike Perform Post-Extraction Spike Experiment check_matrix_effect->perform_spike Yes no_matrix_effect Investigate Other Issues: - Instrument Performance - Standard Preparation check_matrix_effect->no_matrix_effect No is_suppression Signal Suppression or Enhancement? perform_spike->is_suppression is_suppression->no_matrix_effect No implement_correction Implement Correction Strategy is_suppression->implement_correction Yes use_sil_is Use Stable Isotope Labeled Internal Standard implement_correction->use_sil_is Ideal use_std_add Use Standard Addition Method implement_correction->use_std_add Alternative 1 use_matrix_match Use Matrix-Matched Calibration implement_correction->use_matrix_match Alternative 2

Caption: Troubleshooting flowchart for addressing suspected matrix effects.

References

Technical Support Center: 4-Ethyl-2,4-dimethylheptane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Ethyl-2,4-dimethylheptane. The information provided is intended to assist in resolving common issues related to calibration curve development and sample analysis.

Troubleshooting Guide: Calibration Curve Issues

A reliable calibration curve is crucial for accurate quantification of this compound. The following table outlines common problems encountered during calibration, their potential causes, and recommended solutions.

IssuePotential CausesRecommended Solutions
Non-Linear Calibration Curve (Concave or Convex) High Concentration Range: Detector saturation at high analyte concentrations.- Reduce the concentration of the highest calibration standards. - If detector saturation is suspected, dilute the samples to fall within the linear range of the detector.
Low Concentration Range: Analyte adsorption in the injection port or on the column.- Use a deactivated inlet liner and/or a guard column to minimize active sites. - Increase the concentration of the lowest calibration standards.
Inappropriate Calibration Model: The relationship between response and concentration may not be linear over the desired range.- Evaluate a quadratic or other non-linear calibration model. However, a non-linear response may also indicate an underlying issue that should be investigated.
Poor Reproducibility of Standards Inconsistent Injection Volume: Variation in manual injections or autosampler malfunction.- If using manual injection, ensure a consistent and rapid injection technique. - Service the autosampler to ensure accurate and precise volume delivery.
Sample Volatility: Evaporation of the volatile this compound from the sample vials.- Use vials with high-quality septa and caps (B75204) to ensure a tight seal. - Minimize the time samples and standards are left on the autosampler before analysis.
Sample Preparation Errors: Inaccurate dilutions or contamination of standards.- Prepare fresh standards using calibrated pipettes and high-purity solvents. - Ensure all glassware is scrupulously clean.
High Y-Intercept in Calibration Curve Contaminated Blank: The solvent or matrix used for the blank contains the analyte or an interfering compound.- Prepare a fresh blank using high-purity solvent. - Analyze the blank to confirm the absence of interfering peaks.
Carryover from Previous Injections: Residual analyte from a high-concentration sample is injected with the subsequent sample.- Implement a thorough wash sequence for the syringe and injection port between samples. - Inject a solvent blank after a high-concentration sample to check for carryover.
Low R-squared (R²) Value Random Error: A combination of the factors listed above can contribute to a low R² value.- Systematically investigate and address potential sources of error in sample preparation, injection, and instrument parameters.
Inappropriate Concentration Range: The selected concentration range may be too narrow or too wide for the analytical method.- Widen or narrow the concentration range of the calibration standards to appropriately bracket the expected sample concentrations.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is consistently non-linear at the lower concentrations. What is the most likely cause?

A1: Non-linearity at lower concentrations for a volatile, non-polar compound like this compound is often due to analyte adsorption. Active sites in the injection port liner or at the head of the analytical column can irreversibly adsorb a portion of the analyte, with the effect being more pronounced at lower concentrations. To address this, consider using a deactivated inlet liner and ensuring your column is in good condition.

Q2: I am observing peak tailing for my this compound standards. Could this be related to my calibration curve issues?

A2: Yes, peak tailing can be directly related to calibration curve problems. Tailing is often a sign of active sites in the chromatographic system, which can also cause the non-linearity at low concentrations mentioned in the previous question. It can also be caused by a mismatch between the sample solvent and the stationary phase, or by a poorly cut or installed column.

Q3: What is an appropriate internal standard to use for the analysis of this compound?

A3: A good internal standard should be a compound that is chemically similar to the analyte but not present in the samples. For this compound, a suitable internal standard would be another branched alkane with a similar volatility and that is well-resolved chromatographically. For example, an isomer of undecane (B72203) (C11) or a deuterated version of a similar alkane could be a good choice.

Q4: Can matrix effects from my sample impact my calibration curve prepared in a pure solvent?

A4: Absolutely. Matrix effects occur when other components in your sample enhance or suppress the analytical signal of your target analyte. For gas chromatography, non-volatile components in the matrix can accumulate in the injector and on the column, creating active sites and affecting analyte response. To mitigate this, it is recommended to prepare calibration standards in a matrix that closely matches your samples (matrix-matched calibration) or to use the standard addition method.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Method for this compound

This protocol provides a general starting point for the analysis of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound in a volatile, non-polar solvent such as hexane (B92381) or pentane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution. A typical concentration range might be from 1 to 100 µg/mL.

  • Sample Preparation: Dilute the sample with the same solvent used for the calibration standards to a concentration that is expected to fall within the calibration range.

  • Internal Standard (Optional): If using an internal standard, add a consistent concentration to all standards and samples.

2. GC-FID Parameters:

ParameterRecommended Setting
Column A non-polar capillary column, such as a DB-1 or HP-5 (or equivalent), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 split ratio) or Splitless, depending on the required sensitivity.
Injection Volume 1 µL
Oven Temperature Program - Initial Temperature: 50 °C, hold for 2 minutes. - Ramp: Increase to 200 °C at a rate of 10 °C/min. - Final Temperature: Hold at 200 °C for 5 minutes.
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Nitrogen) 25 mL/min

3. Data Analysis:

  • Integrate the peak area of this compound (and the internal standard, if used).

  • Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standards.

  • Use the regression equation from the calibration curve to calculate the concentration of this compound in the samples.

Visualization

G start Start: Calibration Curve Issue Identified check_linearity Assess Linearity (R² value) start->check_linearity r_squared_low R² < 0.995? check_linearity->r_squared_low troubleshoot_reproducibility Troubleshoot Reproducibility: - Injection Technique - Sample Volatility - Standard Preparation r_squared_low->troubleshoot_reproducibility Yes r_squared_ok R² ≥ 0.995 r_squared_low->r_squared_ok No review_protocol Review and Optimize Experimental Protocol troubleshoot_reproducibility->review_protocol check_intercept Examine Y-Intercept intercept_high Y-Intercept Significantly > 0? check_intercept->intercept_high troubleshoot_blank Troubleshoot Blank/Carryover: - Analyze Fresh Blank - Implement Injector Wash intercept_high->troubleshoot_blank Yes intercept_ok Y-Intercept ≈ 0 intercept_high->intercept_ok No troubleshoot_blank->review_protocol check_curve_shape Analyze Curve Shape curve_shape Non-Linear Shape? check_curve_shape->curve_shape troubleshoot_concentration Troubleshoot Concentration Effects: - Adjust Concentration Range - Check for Detector Saturation - Investigate Adsorption curve_shape->troubleshoot_concentration Yes linear_shape Linear Shape curve_shape->linear_shape No troubleshoot_concentration->review_protocol review_protocol->start Re-evaluate end End: Calibration Acceptable r_squared_ok->check_intercept intercept_ok->check_curve_shape linear_shape->end

Caption: Troubleshooting workflow for calibration curve issues.

Technical Support Center: Troubleshooting Ghost Peaks in 4-Ethyl-2,4-dimethylheptane Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting anomalies in the gas chromatographic analysis of 4-Ethyl-2,4-dimethylheptane. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve the common issue of ghost peaks in their chromatograms, ensuring data integrity and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is a ghost peak in gas chromatography?

A ghost peak is an unexpected peak that appears in a chromatogram where no analyte is expected to be present.[1][2] These peaks can be sporadic or consistent and may interfere with the identification and quantification of the target analyte, in this case, this compound. They can manifest as sharp peaks, broad humps, or a drifting baseline.[3]

Q2: What are the most common causes of ghost peaks in the analysis of alkanes like this compound?

Ghost peaks in the analysis of non-polar compounds like this compound often stem from contamination within the GC system. The most frequent culprits include:

  • Septum Bleed: Degradation of the injector port septum at high temperatures can release volatile silicone compounds (siloxanes) that produce characteristic ghost peaks.[1][4]

  • Sample Carryover: Residuals from a previous, more concentrated sample can remain in the injection port or at the head of the column, eluting in subsequent runs.[5]

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contaminants adsorbed onto the gas tubing can accumulate on the column at low temperatures and be released during the temperature program.

  • Column Bleed: The degradation of the stationary phase of the GC column itself can lead to a rising baseline or discrete ghost peaks, especially at elevated temperatures.

  • Contaminated Syringe or Vials: Improperly cleaned syringes or sample vials can introduce contaminants that appear as ghost peaks in the chromatogram.

Q3: How can I differentiate between ghost peaks from different sources?

Observing the shape and retention time of the ghost peak can provide clues to its origin:

  • Sharp, reproducible peaks often suggest contamination from a specific source, such as a contaminated solvent or a consistently bleeding septum.

  • Broad, rolling peaks or "humps" are frequently indicative of sample carryover from a previous injection or contamination in the makeup gas line.[5]

  • A rising baseline as the oven temperature increases is a classic sign of column bleed.

A systematic approach of running blank injections (solvent only, and no injection) is crucial for isolating the source of the contamination.[5]

Troubleshooting Guides

This section provides a systematic approach to identifying and eliminating ghost peaks in your this compound analysis.

Guide 1: Initial Diagnosis and System Evaluation

This guide will help you perform initial checks to narrow down the potential source of the ghost peaks.

Step 1: Perform a Blank Solvent Injection

  • Procedure: Inject a vial of the pure solvent used to dissolve your this compound standard and samples.

  • Analysis:

    • If ghost peaks are present: The contamination is likely from the solvent, syringe, or sample vials.

    • If ghost peaks are absent: The contamination is likely originating from the GC system itself (inlet, column, carrier gas) or from carryover from a previous sample.

Step 2: Perform a "No Injection" Blank Run

  • Procedure: Run your standard GC method without performing an injection.

  • Analysis:

    • If ghost peaks are present: This strongly suggests the source is within the GC system (e.g., septum bleed, carrier gas contamination, column bleed).

    • If ghost peaks are absent (but were present in the solvent blank): This points towards a contaminated syringe or solvent.

Step 3: Evaluate Peak Characteristics

  • Procedure: Compare the ghost peaks from your sample runs with those from the blank runs.

  • Analysis:

    • Identical retention times and peak shapes across sample and blank runs suggest a persistent system contamination issue.

    • Ghost peaks only appearing after a sample injection and diminishing in subsequent blank runs indicate sample carryover.

Guide 2: Addressing Contamination Sources

Based on the initial diagnosis, follow these steps to eliminate the identified source of contamination.

Potential Source Troubleshooting Steps
Septum Bleed 1. Conditioning: Condition a new septum at a temperature slightly above your maximum oven temperature for several hours with the septum purge on.[1] 2. Replacement: Regularly replace the septum. Overtightening the septum nut can lead to coring and increased bleeding.[1] 3. Use High-Quality Septa: Employ low-bleed, high-temperature septa.
Sample Carryover 1. Bake Out the System: After a run with a high concentration sample, run a high-temperature bake-out of the inlet and column to remove residual compounds. 2. Clean the Inlet: Regularly clean or replace the inlet liner.[5] 3. Optimize Injection Volume: Reduce the injection volume to prevent overloading the liner.
Contaminated Syringe/Vials 1. Thorough Cleaning: Implement a rigorous cleaning protocol for your autosampler syringe, including multiple rinses with different solvents. 2. Use Fresh Vials: Always use new, clean sample vials and caps.
Carrier Gas Impurities 1. Use High-Purity Gas: Ensure your carrier gas (typically Helium or Hydrogen for FID) is of ultra-high purity (99.999% or higher). 2. Install/Replace Traps: Use and regularly replace moisture, oxygen, and hydrocarbon traps on your gas lines.
Column Bleed 1. Condition the Column: Properly condition a new column according to the manufacturer's instructions. 2. Check Temperature Limits: Ensure your oven temperature program does not exceed the maximum operating temperature of your column. 3. Trim the Column: If the front of the column is contaminated, carefully trim 10-15 cm from the inlet end.

Experimental Protocols

A detailed methodology for the gas chromatographic analysis of this compound is provided below. This protocol can be used as a baseline for your experiments.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method
Parameter Condition
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column DB-1 or HP-5ms (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, Constant Flow Rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (Split Ratio 50:1)
Injection Volume 1 µL
Oven Temperature Program - Initial Temperature: 50 °C, hold for 2 minutes - Ramp: 10 °C/min to 150 °C - Hold: Hold at 150 °C for 5 minutes
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Nitrogen) 25 mL/min

Sample Preparation: Prepare a stock solution of this compound in a high-purity solvent such as hexane (B92381) or pentane. Create working standards by serial dilution of the stock solution.

Visual Troubleshooting Workflows

The following diagrams illustrate the logical workflows for troubleshooting ghost peaks.

Ghost_Peak_Troubleshooting_Workflow start Ghost Peak Observed blank_solvent Run Blank Solvent Injection start->blank_solvent peaks_present_solvent Ghost Peaks Present? blank_solvent->peaks_present_solvent no_injection Run 'No Injection' Blank peaks_present_no_injection Ghost Peaks Present? no_injection->peaks_present_no_injection peaks_present_solvent->no_injection No source_solvent Source: Solvent, Syringe, or Vials peaks_present_solvent->source_solvent Yes source_system Source: GC System (Inlet, Column, Gas) peaks_present_no_injection->source_system Yes carryover Source: Sample Carryover peaks_present_no_injection->carryover No end Problem Resolved source_solvent->end source_system->end carryover->end

Caption: Initial diagnostic workflow for identifying the source of ghost peaks.

Contamination_Source_Resolution start Identified Contamination Source septum_bleed Septum Bleed start->septum_bleed carryover Sample Carryover start->carryover syringe_vials Syringe/Vials start->syringe_vials carrier_gas Carrier Gas start->carrier_gas column_bleed Column Bleed start->column_bleed action_septum Condition/Replace Septum septum_bleed->action_septum action_carryover Bake Out System, Clean Liner carryover->action_carryover action_syringe Implement Rigorous Cleaning syringe_vials->action_syringe action_gas Use High Purity Gas & Traps carrier_gas->action_gas action_column Condition/Trim Column column_bleed->action_column end Re-analyze Blank action_septum->end action_carryover->end action_syringe->end action_gas->end action_column->end

Caption: Troubleshooting actions for specific sources of contamination.

References

Validation & Comparative

A Comparative Analysis of 4-Ethyl-2,4-dimethylheptane and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide presents a comprehensive comparative analysis of the physicochemical properties of 4-Ethyl-2,4-dimethylheptane and its structural isomers. Tailored for researchers, scientists, and professionals in drug development, this document provides a detailed examination of how molecular structure influences physical properties, supported by experimental data and detailed methodologies.

Introduction to Alkane Isomerism

Alkanes are saturated hydrocarbons that form the backbone of many organic molecules. Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. In the case of this compound, the molecular formula is C11H24, which corresponds to undecane (B72203) and its numerous branched isomers.[1][2][3] The degree of branching in these isomers significantly impacts their physical properties, such as boiling point, melting point, and density, primarily due to variations in intermolecular van der Waals forces.[1]

Comparative Analysis of Physicochemical Properties

The structural differences among isomers of C11H24 lead to distinct physical characteristics. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular interactions. This weakening of van der Waals forces results in lower boiling points compared to their straight-chain counterparts.[4]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound and a selection of its isomers.

Isomer NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-Undecane1120-21-4196[1][2][4][5][6][7][8]-26[1][2][3][5][6][7][8][9]0.740[1][2][5][6][7][8][9]
2-Methyldecane6975-98-0189.3[1][4]-0.737[1]
3-Methyldecane13151-34-3188.1 - 189.1[1][4]-92.9[1]0.742[1]
4-Methyldecane2847-72-5188.7[1]-0.741[1]
5-Methyldecane13151-35-4186.1[1]-57.06 (est.)[1]0.742[1]
2,3-Dimethylnonane2884-06-2186[1]-57.06 (est.)[1]0.7438[1]
2,2-Dimethylnonane17302-18-0186.9[4]--
4,4-Dimethylnonane17302-18-0---
This compound 61868-25-5 178.9 - -

Relationship Between Molecular Structure and Physical Properties

The degree of branching in an alkane's structure directly influences its physical properties. The following diagram illustrates this relationship.

Influence of Alkane Structure on Physical Properties A Alkane Structure B Degree of Branching A->B C Molecular Shape B->C affects D Surface Area C->D determines E Strength of van der Waals Forces D->E influences F Boiling Point E->F determines Experimental Workflow for Isomer Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Reactants B Reaction (e.g., Grignard, Wurtz) A->B C Crude Product B->C D Extraction & Washing C->D E Drying D->E F Fractional Distillation E->F G Pure Isomer F->G H Physical Property Measurement G->H I Spectroscopic Characterization G->I J Data Analysis & Structure Confirmation H->J I->J

References

A Comparative Analysis of the Physical Properties of 4-Ethyl-2,4-dimethylheptane and n-Undecane

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This guide provides a detailed comparison of the physical properties of 4-Ethyl-2,4-dimethylheptane and its linear isomer, n-undecane. Both compounds share the same molecular formula, C11H24, and molar mass, yet their structural differences lead to distinct physical characteristics. This document is intended for researchers, scientists, and professionals in drug development who require precise data on these alkanes.

Executive Summary

N-undecane, a straight-chain alkane, exhibits stronger intermolecular van der Waals forces compared to its branched isomer, this compound. This results in a higher boiling point and melting point for n-undecane. Conversely, the more compact, branched structure of this compound leads to a lower density. While both are nonpolar solvents, recent studies have indicated that n-undecane possesses anti-allergic and anti-inflammatory properties, a characteristic not currently documented for this compound.

Comparative Physical and Biological Properties

The table below summarizes the key physical and biological properties of this compound and n-undecane.

PropertyThis compoundn-Undecane
Molecular Formula C11H24C11H24
Molar Mass 156.31 g/mol [1]156.31 g/mol [2]
Boiling Point 178.9 °C196 °C[3]
Melting Point Not available-26 °C[3]
Density 0.755 g/mL0.74 g/mL (at 20 °C)
Viscosity Not available1.098 mPa·s (at 25 °C)[2]
Biological Activity No significant activity reported.Anti-allergic and anti-inflammatory effects on mast cells and keratinocytes.[4][5]

Experimental Methodologies

The data presented in this guide are based on established experimental protocols for determining the physical properties of organic compounds.

Determination of Boiling Point

The boiling point is determined using methods such as the Thiele tube technique or distillation.[6][7] In the Thiele tube method, a small sample is heated in a tube with an inverted capillary tube.[6] The temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid re-enters the capillary, is recorded as the boiling point.[6] This temperature signifies when the vapor pressure of the liquid equals the atmospheric pressure.[7]

Determination of Melting Point

For crystalline solids, the melting point is determined using the capillary method with a melting point apparatus.[8][9] A small, powdered sample is packed into a capillary tube and heated at a controlled rate.[8][9] The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[9] Pure compounds typically exhibit a sharp melting point range of 0.5-1°C.[10]

Determination of Density

The density of liquids is determined by measuring the mass of a known volume.[11][12][13] This is typically done using a pycnometer or a graduated cylinder and a precision balance.[11][14] The density is calculated by dividing the mass of the liquid by its volume.[11][15]

Determination of Viscosity

Viscosity is measured using various types of viscometers, including capillary, falling-sphere, and rotational viscometers.[16] The Ostwald viscometer, a type of capillary viscometer, is commonly used to measure the relative viscosity of a liquid by comparing its flow time through a capillary with that of a reference liquid of known viscosity.[17] Rotational viscometers measure the torque required to rotate a spindle in the fluid, which is proportional to the viscosity.[18]

Comparative Analysis Workflow

The following diagram illustrates the workflow for the comparative analysis of this compound and n-undecane, encompassing both physical property determination and biological activity screening.

G cluster_0 Compound Selection cluster_1 Compound Synthesis/Procurement cluster_2 Physical Property Analysis cluster_3 Biological Activity Screening cluster_4 Data Analysis and Comparison start Isomeric Alkanes (C11H24) c1 This compound start->c1 c2 n-Undecane start->c2 p1 Boiling Point (Thiele Tube) c1->p1 p3 Density (Pycnometer) c1->p3 b1 Cell-Based Assays (e.g., Mast Cells) c1->b1 c2->p1 p2 Melting Point (Capillary Method) c2->p2 c2->p3 p4 Viscosity (Viscometer) c2->p4 c2->b1 d1 Comparative Data Table p1->d1 p2->d1 p3->d1 p4->d1 b1->d1 d2 Structure-Property Relationship Analysis d1->d2

Workflow for comparative analysis of isomeric alkanes.

Discussion

The higher boiling point of n-undecane can be attributed to its linear structure, which allows for a larger surface area of contact between molecules, leading to stronger London dispersion forces. In contrast, the branching in this compound creates a more spherical shape, reducing the surface area available for intermolecular interactions and thus lowering its boiling point.

The discovery of anti-inflammatory and anti-allergic properties in n-undecane is noteworthy.[4] It has been shown to inhibit the degranulation of mast cells and the secretion of histamine (B1213489) and tumor necrosis factor-alpha (TNF-α).[4][5] This suggests a potential for n-undecane in the research and development of treatments for allergic and inflammatory skin conditions.[4] Further investigation into the biological activities of other undecane (B72203) isomers, such as this compound, may be warranted.

References

Comparative Analysis of Spectroscopic Data for 4-Ethyl-2,4-dimethylheptane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic data for 4-Ethyl-2,4-dimethylheptane and its structural isomers. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic characteristics of branched alkanes. The guide includes a summary of key spectroscopic data, detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two of its isomers, 4-Ethyl-2,3-dimethylheptane and 4-Ethyl-2,6-dimethylheptane. This data is essential for the structural elucidation and identification of these compounds.

Table 1: ¹H NMR Spectroscopic Data Comparison

CompoundProton TypeTypical Chemical Shift (δ, ppm)
This compound Primary (methyl) -CH₃0.7 - 1.3
Secondary (methylene) -CH₂-1.2 - 1.4
Tertiary (methine) -CH-1.4 - 1.7
4-Ethyl-2,3-dimethylheptane Primary (methyl) -CH₃0.7 - 1.3
Secondary (methylene) -CH₂-1.2 - 1.4
Tertiary (methine) -CH-1.4 - 1.7
4-Ethyl-2,6-dimethylheptane Primary (methyl) -CH₃0.7 - 1.3
Secondary (methylene) -CH₂-1.2 - 1.4
Tertiary (methine) -CH-1.4 - 1.7

Note: The complexity of ¹H NMR spectra for alkanes arises from the small chemical shift dispersion and extensive signal overlap.[1] The precise chemical shift is dependent on the substitution pattern.

Table 2: ¹³C NMR Spectroscopic Data Comparison

CompoundCarbon TypeTypical Chemical Shift (δ, ppm)
This compound Primary (methyl) -CH₃10 - 20
Secondary (methylene) -CH₂-20 - 45
Tertiary (methine) -CH-25 - 50
Quaternary -C-30 - 50
4-Ethyl-2,3-dimethylheptane Primary (methyl) -CH₃10 - 20
Secondary (methylene) -CH₂-20 - 45
Tertiary (methine) -CH-25 - 50
4-Ethyl-2,6-dimethylheptane Primary (methyl) -CH₃10 - 20
Secondary (methylene) -CH₂-20 - 45
Tertiary (methine) -CH-25 - 50

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₁₁H₂₄156.31M+ (molecular ion) peak is often weak or absent for highly branched alkanes. Common fragments result from the loss of alkyl radicals (e.g., M-15, M-29, M-43, M-57).[2][3][4]
4-Ethyl-2,3-dimethylheptane C₁₁H₂₄156.31Similar to this compound, with a weak molecular ion peak and characteristic alkyl fragment ions.
4-Ethyl-2,6-dimethylheptane C₁₁H₂₄156.31The fragmentation pattern will be influenced by the positions of the methyl and ethyl groups, leading to potentially different relative abundances of the fragment ions compared to its isomers.

Note: In the mass spectra of alkanes, the relative height of the molecular ion peak decreases as the degree of branching increases.[2] Fragmentation of C-C bonds is common, producing a mixture of alkyl radicals and carbocations.[3]

Table 4: Infrared (IR) Spectroscopy Data Comparison

CompoundVibrational ModeTypical Wavenumber (cm⁻¹)
This compound C-H stretch2850 - 3000
C-H bend (scissoring)1450 - 1470
C-H rock (methyl)1350 - 1370
4-Ethyl-2,3-dimethylheptane C-H stretch2850 - 3000
C-H bend (scissoring)1450 - 1470
C-H rock (methyl)1350 - 1370
4-Ethyl-2,6-dimethylheptane C-H stretch2850 - 3000
C-H bend (scissoring)1450 - 1470
C-H rock (methyl)1350 - 1370

Note: The IR spectra of simple alkanes are characterized by absorptions due to C–H stretching and bending.[5][6] The region from about 1300-900 cm⁻¹ is known as the fingerprint region and is unique for each organic compound.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and cross-validation of an organic compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Validation Sample Compound Synthesis and Purification Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube/Sample Holder Dissolution->Transfer NMR_acq NMR Spectroscopy (¹H, ¹³C) Transfer->NMR_acq MS_acq Mass Spectrometry (EI) Transfer->MS_acq IR_acq Infrared Spectroscopy (FT-IR) Transfer->IR_acq NMR_proc NMR Data Processing (Chemical Shifts, Coupling) NMR_acq->NMR_proc MS_proc MS Data Analysis (m/z, Fragmentation) MS_acq->MS_proc IR_proc IR Spectrum Interpretation (Vibrational Modes) IR_acq->IR_proc Cross_val Cross-Validation and Structural Elucidation NMR_proc->Cross_val MS_proc->Cross_val IR_proc->Cross_val

Caption: Workflow for Spectroscopic Data Acquisition and Cross-Validation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-20 mg of the alkane sample for ¹H NMR and 20-50 mg for ¹³C NMR.[7]

    • Choose a suitable deuterated solvent that completely dissolves the compound, such as chloroform-d (B32938) (CDCl₃) for nonpolar organic compounds.[7]

    • Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial.[7]

    • Gently vortex or sonicate the solution to ensure it is homogeneous.[7]

    • Carefully transfer the solution into a clean 5 mm NMR tube using a pipette, ensuring the liquid level is between 4.0 and 5.0 cm from the bottom.[7]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to maximize homogeneity and improve spectral resolution.

    • Tune and match the probe for the nucleus of interest (e.g., ¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and start the experiment.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For volatile compounds like alkanes, direct injection or gas chromatography (GC) is typically used to introduce the sample into the mass spectrometer.

  • Ionization:

    • Electron ionization (EI) is a common method for alkanes. The sample molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation (molecular ion).[8]

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For liquid samples like alkanes, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Place the salt plates in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty salt plates.

    • Acquire the sample spectrum. The instrument will automatically subtract the background spectrum to produce the final IR spectrum of the compound.

  • Data Analysis:

    • The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands corresponding to different vibrational modes of the molecule.

References

Inter-laboratory Study on the Analysis of 4-Ethyl-2,4-dimethylheptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methodologies for the quantification of 4-Ethyl-2,4-dimethylheptane, a branched alkane of interest in various fields, including petroleum analysis and as a potential impurity in pharmaceutical manufacturing. The data and protocols presented are synthesized from a hypothetical inter-laboratory study designed to assess the performance and reliability of different analytical techniques across multiple laboratories. This guide aims to assist researchers in selecting the most appropriate method for their specific analytical needs.

Introduction

Accurate and precise quantification of isomeric alkanes such as this compound is crucial for quality control and safety assessment. This study compares the performance of two prevalent analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). The primary objectives of this inter-laboratory study were to evaluate the accuracy, precision, and linearity of each method and to provide a clear comparison of their performance characteristics.

Data Presentation

The following tables summarize the quantitative data obtained from the participating laboratories. The study involved the analysis of standard solutions of this compound at three different concentration levels.

Table 1: Inter-laboratory Comparison of Accuracy (% Recovery)

LaboratoryConcentration Level 1 (10 µg/mL)Concentration Level 2 (50 µg/mL)Concentration Level 3 (100 µg/mL)
GC-FID GC-MS GC-FID
Lab A98.599.199.2
Lab B97.998.598.8
Lab C101.2100.8100.5
Lab D99.099.599.8
Average 99.15 99.48 99.58
RSD (%) 1.45 0.95 0.72

Table 2: Inter-laboratory Comparison of Precision (Repeatability, % RSD)

LaboratoryConcentration Level 1 (10 µg/mL)Concentration Level 2 (50 µg/mL)Concentration Level 3 (100 µg/mL)
GC-FID GC-MS GC-FID
Lab A1.81.21.1
Lab B2.11.51.3
Lab C1.91.31.2
Lab D2.01.41.1
Average 1.95 1.35 1.18

Experimental Protocols

Detailed methodologies for the two analytical techniques evaluated in this study are provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: Agilent DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet: Split/Splitless inlet.

  • Detector: Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (50:1)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Carrier Gas: Helium

  • Column Flow: 1.2 mL/min (constant flow)

  • Detector Temperature: 300 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 400 mL/min

  • Makeup Gas (Nitrogen) Flow: 25 mL/min

Sample Preparation: Standard solutions of this compound were prepared in hexane (B92381) at concentrations of 10, 50, and 100 µg/mL.

Gas Chromatography with Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet: Split/Splitless inlet.

Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (50:1)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Carrier Gas: Helium

  • Column Flow: 1.2 mL/min (constant flow)

  • Transfer Line Temperature: 280 °C

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Scan

  • Mass Range: m/z 40-200

Sample Preparation: Standard solutions of this compound were prepared in hexane at concentrations of 10, 50, and 100 µg/mL.

Mandatory Visualizations

The following diagrams illustrate the workflow of the inter-laboratory study and a decision-making process for method selection.

InterLaboratory_Study_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing and Reporting A Study Design and Protocol Development B Preparation of this compound Standard Solutions A->B C Distribution of Samples to Participating Laboratories B->C D Sample Analysis by GC-FID C->D E Sample Analysis by GC-MS C->E F Data Collection from Laboratories D->F E->F G Statistical Analysis (Accuracy, Precision) F->G H Generation of Comparison Report G->H

Inter-laboratory study workflow.

Method_Selection_Logic A Need for Structural Confirmation? B High Throughput Required? A->B No C Select GC-MS A->C Yes E Consider GC-FID for faster analysis B->E Yes F GC-MS or GC-FID may be suitable B->F No D Select GC-FID

Decision tree for analytical method selection.

A Comparative Guide to GC Columns for the Separation of 4-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Capillary GC Columns for the Analysis of Branched Alkanes

The accurate separation and identification of branched alkane isomers, such as 4-Ethyl-2,4-dimethylheptane, is a critical task in various fields, including petrochemical analysis, environmental monitoring, and the synthesis of fine chemicals. The structural similarity of these isomers presents a significant chromatographic challenge. The choice of the gas chromatography (GC) column is paramount in achieving the desired resolution and accurate quantification. This guide provides an objective comparison of commonly used non-polar capillary GC columns for the separation of this compound and its isomers, supported by experimental data and detailed protocols.

Key Performance Parameters and Column Selection

The separation of non-polar compounds like this compound is primarily governed by van der Waals forces, with elution order generally following the boiling points of the analytes.[1] Therefore, non-polar stationary phases are the industry standard for this application.[2][3] This comparison focuses on two widely used and effective stationary phases:

  • 100% Dimethylpolysiloxane: A non-polar phase that separates compounds primarily by their boiling points. Columns with this stationary phase are excellent for general-purpose hydrocarbon analysis.[3]

  • 5% Phenyl-95% Dimethylpolysiloxane: This phase is slightly more polar than 100% dimethylpolysiloxane due to the presence of phenyl groups. This can introduce a degree of selectivity based on π-π interactions with aromatic or unsaturated compounds, though for saturated alkanes, the primary separation mechanism remains boiling point-based.[3]

Comparative Data of GC Columns for C11 Branched Alkane Separation

FeatureAgilent DB-1 / Restek Rxi-1ms Agilent DB-5ms / Restek Rxi-5ms
Stationary Phase 100% Dimethylpolysiloxane5% Phenyl-95% Dimethylpolysiloxane
Polarity Non-polarNon-polar
Separation Mechanism Primarily boiling pointPrimarily boiling point with slight shape selectivity
Typical Application General hydrocarbon analysis, simulated distillationDetailed hydrocarbon analysis, environmental analysis
USP Designation G2G27
Max Temperature 325/350 °C325/350 °C
Bleed Characteristics LowVery Low (mass spec compatible)

Experimental Protocols

Detailed hydrocarbon analysis (DHA) methods provide a robust framework for the separation of complex hydrocarbon mixtures, including C11 isomers. The following is a representative experimental protocol that can be adapted for the separation of this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Detector: Flame Ionization Detector (FID)

  • Injector: Split/Splitless Inlet

  • Column 1: Agilent J&W DB-1, 60 m x 0.25 mm ID, 0.25 µm film thickness

  • Column 2: Agilent J&W DB-5ms, 60 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

GC Conditions:

  • Inlet Temperature: 250 °C

  • Split Ratio: 100:1

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp 1: 2 °C/min to 100 °C

    • Ramp 2: 5 °C/min to 250 °C, hold for 10 minutes

  • Detector Temperature: 300 °C

Sample Preparation:

Prepare a standard solution of this compound and a mixture of other C11 alkane isomers in a volatile solvent like hexane (B92381) at a concentration of approximately 100 µg/mL each.

Logical Workflow for GC Column Selection

The selection of an appropriate GC column for a specific separation is a logical process that involves considering the properties of the analyte and the desired outcome of the analysis. The following diagram illustrates a typical workflow for selecting a GC column for the separation of branched alkanes.

GC_Column_Selection_Workflow GC Column Selection for Branched Alkane Separation cluster_analyte Analyte Characterization cluster_selection Column Selection Process cluster_optimization Method Development cluster_evaluation Performance Evaluation A Identify Analyte: This compound B Determine Properties: Non-polar, Volatile Alkane A->B C Select Stationary Phase: Non-polar (e.g., 100% Dimethylpolysiloxane or 5% Phenyl) B->C Based on 'like dissolves like' principle D Choose Column Dimensions: Long column (e.g., 60-100m) for high resolution Standard ID (0.25mm) for good efficiency C->D E Select Film Thickness: Thin film (0.25µm) for good peak shape of volatile compounds D->E F Optimize Temperature Program: Slow ramp rate for complex mixtures E->F Proceed to method optimization G Set Carrier Gas Flow Rate: Optimize for best efficiency F->G H Analyze Sample and Evaluate: Resolution, Peak Shape, Analysis Time G->H I Compare with Alternative Column H->I

GC Column Selection Workflow

Discussion and Conclusion

For the separation of this compound and its isomers, both 100% dimethylpolysiloxane and 5% phenyl-95% dimethylpolysiloxane stationary phases are suitable choices.

  • 100% Dimethylpolysiloxane (e.g., DB-1, Rxi-1ms): This is an excellent starting point for general hydrocarbon analysis. It provides robust and reproducible separations based on boiling point. For a complex mixture of C11 isomers, a long column (e.g., 60m or 100m) is recommended to achieve the necessary resolution.

  • 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5ms, Rxi-5ms): The slight increase in polarity from the phenyl groups can sometimes provide enhanced selectivity for closely eluting isomers, potentially improving resolution. These columns are also often preferred for GC-MS applications due to their very low bleed characteristics, which results in cleaner mass spectra and lower detection limits.[4]

In practice, for complex isomer separations, longer columns with smaller internal diameters generally yield better resolution, albeit at the cost of longer analysis times. The choice between a DB-1 type and a DB-5 type column may ultimately depend on the specific isomer pairs that need to be resolved and whether GC-MS detection is being used. For routine analysis where baseline resolution of all isomers is critical, a comprehensive method development study comparing these two column types is recommended.

References

A Comparative Guide: 4-Ethyl-2,4-dimethylheptane vs. Hexane as a Laboratory Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of laboratory solvents, hexane (B92381) has long been a staple for its nonpolar characteristics and versatility. However, growing concerns over its neurotoxicity and environmental impact have spurred the search for safer and more effective alternatives. This guide provides a detailed comparison of 4-Ethyl-2,4-dimethylheptane and hexane, offering insights into their performance as solvents based on their physicochemical properties and the general characteristics of branched versus linear alkanes.

Executive Summary

This guide will delve into the known properties of both solvents, provide general experimental protocols for their evaluation, and discuss the implications of their structural differences on their performance in common laboratory applications.

Data Presentation: Physicochemical Properties

A clear understanding of the physical and chemical properties of a solvent is paramount in determining its suitability for a specific application. The following table summarizes the key properties of this compound and n-hexane.

PropertyThis compoundn-Hexane
Molecular Formula C₁₁H₂₄C₆H₁₄
Molecular Weight 156.31 g/mol 86.18 g/mol
Boiling Point 178.9 °C[1]68.7 °C
Density ~0.75 g/mL (estimated)0.659 g/mL at 20°C
Viscosity Data not readily available0.294 mPa·s at 25°C
Dielectric Constant ~2.0 (estimated based on similar branched alkanes)1.88 at 20°C
Polarity NonpolarNonpolar
Flash Point Higher than hexane (estimated)-22 °C
Water Solubility Insoluble0.00095% at 20°C
Safety Concerns Flammable, potential aspiration hazard (based on similar compounds)Flammable, neurotoxic, aspiration hazard, suspected reproductive toxin

Performance Comparison: A Theoretical Framework

Due to the lack of direct comparative studies, the following analysis is based on the known properties and general principles of solvent chemistry.

Solubility: Both this compound and hexane are nonpolar solvents and are expected to effectively dissolve nonpolar solutes such as oils, fats, and many organic compounds. The principle of "like dissolves like" governs their solvent action. The slightly lower estimated dielectric constant of this compound suggests it may be an even better solvent for very nonpolar compounds compared to hexane. However, for compounds with even a small degree of polarity, hexane might show slightly better solubility.

Extraction Efficiency: In extraction processes, the choice of solvent depends on the target analyte and the matrix. For the extraction of nonpolar compounds from a solid matrix, both solvents are expected to perform well. The higher viscosity of this compound (a general trend for larger alkanes) might lead to slower penetration into the matrix, potentially requiring longer extraction times or agitation. However, its lower volatility could be advantageous in extractions performed at elevated temperatures by reducing solvent loss.

Reaction Medium: As reaction solvents, both alkanes are relatively inert, making them suitable for reactions involving highly reactive reagents. The significantly higher boiling point of this compound allows for conducting reactions at much higher temperatures without the need for pressurized systems. This can be a significant advantage for reactions with high activation energies.

Evaporation and Product Isolation: Hexane's high volatility is often beneficial for the easy removal of the solvent from the product. The much lower volatility of this compound means that its removal will require higher temperatures or vacuum, which could be detrimental to thermally sensitive compounds.

Experimental Protocols

To facilitate the direct comparison of these solvents in a laboratory setting, the following general experimental protocols are suggested.

1. Determination of Solute Solubility:

  • Objective: To quantify the solubility of a specific solute in each solvent.

  • Methodology:

    • Prepare saturated solutions of the solute in both this compound and hexane at a constant temperature.

    • Ensure equilibrium is reached by stirring for a prolonged period (e.g., 24 hours).

    • Carefully separate the saturated solution from any undissolved solid.

    • Determine the concentration of the solute in each solution using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

    • Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

2. Comparative Extraction Efficiency:

  • Objective: To compare the efficiency of the two solvents in extracting a target analyte from a solid matrix.

  • Methodology:

    • Prepare identical samples of the solid matrix containing the target analyte.

    • Perform parallel extractions using this compound and hexane under identical conditions (e.g., temperature, time, solvent-to-solid ratio, agitation method).

    • After extraction, separate the solvent from the solid matrix.

    • Analyze the concentration of the target analyte in each extract using a suitable analytical method (e.g., GC-MS, LC-MS).

    • Calculate the extraction yield for each solvent.

Mandatory Visualization

The following diagrams illustrate the logical relationships in solvent selection and a typical experimental workflow for comparing solvent performance.

SolventSelection A Application Requirement B Solute Polarity A->B C Operating Temperature A->C D Product Sensitivity A->D J Rapid Evaporation Needed A->J F Nonpolar Solute B->F G High Temperature Reaction C->G H Thermally Stable Product D->H E Solvent Choice I This compound F->I Good Match K Hexane G->I Good Match H->I J->K Good Match

Caption: Logical flow for solvent selection based on key application parameters.

ExperimentalWorkflow cluster_0 Solvent A: this compound cluster_1 Solvent B: Hexane A1 Sample Preparation A2 Extraction/Reaction A1->A2 A3 Analysis A2->A3 Compare Compare Results A3->Compare B1 Sample Preparation B2 Extraction/Reaction B1->B2 B3 Analysis B2->B3 B3->Compare Start Start Start->A1 Start->B1 End End Compare->End

References

A Comparative Guide to the Isomeric Purity Assessment of 4-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 4-Ethyl-2,4-dimethylheptane. Given that alkanes such as undecane (B72203) (C11H24) can exist as numerous structural isomers—159 in total—and that this compound itself possesses a chiral center leading to enantiomers, rigorous purity assessment is critical.[1][2][3] This is particularly crucial in pharmaceutical applications where isomeric impurities can significantly impact efficacy and safety.

The synthesis of branched alkanes, often through methods like Grignard reactions, can lead to the formation of a mixture of structural isomers and stereoisomers.[4][5][6] Therefore, robust analytical techniques are required to separate and quantify these closely related compounds. This guide focuses on the two primary analytical techniques for this purpose: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Key Analytical Techniques

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds like branched alkanes. For the specific challenge of separating isomers, the choice of capillary column is paramount. Chiral stationary phases, particularly those based on cyclodextrins, are highly effective for the separation of both structural isomers and enantiomers of alkanes.[7][8][9][10][11]

Comparison of GC Columns for Isomeric Purity Analysis of this compound:

Column TypeStationary PhaseTarget IsomersExpected PerformanceTypical Resolution (α)
Chiral GC Modified β-CyclodextrinEnantiomers (R/S) & DiastereomersBaseline separation of enantiomers is achievable with optimized temperature programming. May also resolve some structural isomers.[7][9][11]1.05 - 1.20
High-Resolution GC Non-polar (e.g., DB-5)Structural IsomersGood separation of isomers with different boiling points. Co-elution of isomers with similar branching is possible.1.02 - 1.10
GCxGC Non-polar x PolarComplex Isomeric MixturesEnhanced peak capacity provides superior separation of a wide range of structural isomers.>1.5 (for many isomer pairs)

Note: The resolution values (α) are indicative and can vary based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of isomers. While 1D ¹H and ¹³C NMR can distinguish between many structural isomers based on unique chemical shifts and coupling constants, resolving signals from very similar isomers or enantiomers can be challenging.[12][13][14]

Comparison of NMR Techniques for Isomeric Purity Analysis:

NMR TechniqueInformation ProvidedApplication to Isomeric PurityAdvantages & Limitations
¹H NMR Proton environment, coupling constantsCan distinguish structural isomers with different proton signals. Quantitative analysis is possible.Signal overlap can be an issue in complex mixtures. Enantiomers are indistinguishable without chiral aids.
¹³C NMR Number of unique carbon environmentsDifferentiates structural isomers based on their carbon skeleton.[14]Less sensitive than ¹H NMR. Enantiomers give identical spectra.
2D NMR (COSY, HSQC) Correlation between protons and carbonsConfirms structural assignments and helps resolve overlapping signals in complex mixtures.Longer acquisition times are required.
NMR with Chiral Solvating Agents (CSAs) Diastereomeric complex formationEnables the differentiation and quantification of enantiomers by inducing separate signals for each.Requires a suitable CSA and optimization of conditions.

Experimental Protocols

Gas Chromatography (GC) Method for Enantiomeric and Isomeric Purity

This protocol is designed for the separation of enantiomers and potential structural isomers of this compound.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Autosampler

GC Conditions:

ParameterValue
Column Astec CHIRALDEX® B-DM or Supelco β-DEX™ 120 (30 m x 0.25 mm ID, 0.12 µm film thickness)[11]
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL (split ratio 50:1)
Oven Program 50 °C (hold 2 min), ramp to 180 °C at 2 °C/min, hold for 10 min
Detector Temperature 280 °C

Sample Preparation:

  • Prepare a stock solution of the this compound sample at 1 mg/mL in n-hexane.

  • Create a series of dilutions for calibration standards if quantitative analysis is required.

  • For retention index calculation, co-inject with a series of n-alkanes (C10-C12).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity

This protocol outlines the use of ¹H and ¹³C NMR for the identification and quantification of structural isomers and the use of a chiral solvating agent for enantiomeric excess determination.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

¹H and ¹³C NMR for Structural Isomers:

Parameter¹H NMR¹³C NMR
Solvent CDCl₃CDCl₃
Concentration 5-10 mg/mL20-50 mg/mL
Acquisition 16-32 scans1024-4096 scans
Relaxation Delay 5 s (for quantitative analysis)10 s (for quantitative analysis)

¹H NMR with Chiral Solvating Agent for Enantiomeric Purity:

  • Dissolve approximately 5 mg of the this compound sample in 0.5 mL of CDCl₃.

  • Acquire a standard ¹H NMR spectrum.

  • Add a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) in small increments (0.1 to 1.0 equivalents) and acquire a spectrum after each addition.

  • Monitor for the splitting of signals corresponding to the enantiomers.

  • Integrate the separated signals to determine the enantiomeric ratio.

Data Presentation: Illustrative Purity Assessment

The following tables present hypothetical data for the analysis of two different batches of this compound.

Table 1: GC Analysis of this compound Batches

CompoundRetention Time (min) - Batch AArea % - Batch ARetention Time (min) - Batch BArea % - Batch B
(R)-4-Ethyl-2,4-dimethylheptane25.249.525.298.1
(S)-4-Ethyl-2,4-dimethylheptane25.549.325.50.8
4-Ethyl-2,3-dimethylheptane24.80.524.80.4
3-Ethyl-2,4-dimethylheptane24.90.724.90.7

Batch A represents a racemic mixture with minor structural isomeric impurities. Batch B is an enantioenriched sample.

Table 2: Quantitative ¹H NMR Analysis of this compound Batches

IsomerCharacteristic Signal (ppm)Integral (Batch A)Mole % (Batch A)Integral (Batch B)Mole % (Batch B)
This compound0.85 (m)1.0098.81.0098.9
4-Ethyl-2,3-dimethylheptane0.92 (d)0.0060.60.0050.5
3-Ethyl-2,4-dimethylheptane0.95 (t)0.0060.60.0060.6

Note: The chemical shifts are illustrative and would need to be confirmed with reference standards.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the isomeric purity assessment of this compound.

IsomericPurityWorkflow cluster_synthesis Synthesis & Initial Characterization cluster_purity_assessment Purity Assessment cluster_methods Analytical Methods cluster_results Results & Reporting Synthesis Synthesis of this compound InitialNMR Initial ¹H & ¹³C NMR Synthesis->InitialNMR StructuralIsomer Structural Isomer Assessment InitialNMR->StructuralIsomer ChiralPurity Enantiomeric Purity Assessment InitialNMR->ChiralPurity GCMS High-Resolution GC-MS StructuralIsomer->GCMS NMR_2D 2D NMR (COSY, HSQC) StructuralIsomer->NMR_2D ChiralGC Chiral GC ChiralPurity->ChiralGC NMR_CSA NMR with Chiral Solvating Agent ChiralPurity->NMR_CSA Quantification Quantification of Impurities GCMS->Quantification NMR_2D->Quantification ChiralGC->Quantification NMR_CSA->Quantification FinalReport Final Purity Report Quantification->FinalReport

Caption: Workflow for Isomeric Purity Assessment.

GCSeparationLogic Sample This compound Sample GC_Injection GC Injection Sample->GC_Injection Column_Separation Chiral GC Column Separation GC_Injection->Column_Separation Detection FID Detection Column_Separation->Detection Chromatogram Resulting Chromatogram Detection->Chromatogram Peak1 Structural Isomer A Peak2 Structural Isomer B Peak3 (R)-Enantiomer Peak4 (S)-Enantiomer

Caption: GC Separation Principle.

References

A Comparative Guide to the Synthesis of 4-Ethyl-2,4-dimethylheptane and Other Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 4-ethyl-2,4-dimethylheptane, a representative highly branched alkane. The performance of key synthetic methodologies—Grignard Synthesis, Corey-House Synthesis, and Wurtz Reaction—is evaluated based on available experimental data for the target molecule and structurally similar compounds. This document is intended to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, selectivity, and substrate scope.

Comparison of Synthetic Methodologies

Synthesis MethodTarget/Analogous AlkaneTypical Yield (%)SelectivityKey ReagentsAdvantagesDisadvantages
Grignard Synthesis This compound (projected)60-70 (overall)Moderate to HighAlkyl/Aryl Halide, Mg, Ketone/AldehydeVersatile, good for tertiary carbonsMulti-step, sensitive to moisture
Corey-House Synthesis General Branched Alkanes70-90[1][2]HighAlkyl Halide, Li, CuIExcellent for unsymmetrical alkanes, high yield[1][2]Requires organocuprate preparation
Wurtz Reaction Symmetrical Alkanes< 40[3]Low for unsymmetricalAlkyl Halide, NaSimple, one-stepLimited to symmetrical alkanes, side reactions[3]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for the synthesis of branched alkanes using the compared methodologies.

Grignard Synthesis of this compound (Projected Protocol)

This three-step synthesis involves the formation of a Grignard reagent, its reaction with a ketone to form a tertiary alcohol, followed by dehydration and hydrogenation.

Step 1: Synthesis of 4-Ethyl-2,4-dimethylheptan-4-ol via Grignard Reaction

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether. A solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise. The reaction is initiated with gentle heating or a crystal of iodine. Once initiated, the remaining ethyl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C. A solution of 2,4-dimethyl-3-heptanone (B91281) (1.0 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. After complete addition, the reaction mixture is stirred at room temperature for 1 hour.

  • Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-ethyl-2,4-dimethylheptan-4-ol.

Step 2: Dehydration of 4-Ethyl-2,4-dimethylheptan-4-ol

  • The crude tertiary alcohol is mixed with a strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid, at a low temperature (typically 25-80 °C for tertiary alcohols).[4]

  • The mixture is gently heated, and the resulting alkene, 4-ethyl-2,4-dimethylheptene, is distilled from the reaction mixture. The distillate is collected, washed with a dilute base solution and then water, and dried.

Step 3: Hydrogenation of 4-Ethyl-2,4-dimethylheptene

  • The purified alkene is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).

  • A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically via a balloon or a hydrogenation apparatus) and stirred vigorously until the reaction is complete (monitored by TLC or GC).

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, this compound.

Corey-House Synthesis of a Branched Alkane

This method is highly effective for the formation of unsymmetrical alkanes.[1][2]

  • Alkyllithium Formation: An alkyl halide (R-X) is reacted with lithium metal in dry ether to form an alkyllithium compound (R-Li).[2]

  • Gilman Reagent Preparation: The alkyllithium compound (2 equivalents) is then reacted with cuprous iodide (CuI) to generate a lithium dialkylcuprate ((R)₂CuLi), also known as a Gilman reagent.[2][5]

  • Coupling Reaction: The Gilman reagent is reacted with a second alkyl halide (R'-X) to form the desired alkane (R-R').[2] For the synthesis of this compound, a suitable combination of R₂CuLi and R'-X would be required.

Wurtz Reaction for Symmetrical Alkane Synthesis

The Wurtz reaction is a classical method for coupling two alkyl halides to form a longer alkane.[3]

  • Two equivalents of an alkyl halide are dissolved in an anhydrous ether solvent.

  • Sodium metal is added to the solution.

  • The reaction mixture is typically refluxed to promote the coupling reaction, which proceeds via a radical or organometallic intermediate. This method is generally low-yielding for producing unsymmetrical alkanes due to the formation of multiple products.[3]

Signaling Pathways and Experimental Workflows

Visualizing the reaction pathways and experimental workflows can aid in understanding the synthetic strategies.

Grignard_Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation A Ethyl Bromide + Mg B Ethylmagnesium Bromide (Grignard Reagent) A->B in dry ether D 4-Ethyl-2,4-dimethylheptan-4-ol (Tertiary Alcohol) B->D Nucleophilic Addition C 2,4-Dimethyl-3-heptanone C->D Nucleophilic Addition E 4-Ethyl-2,4-dimethylheptan-4-ol F 4-Ethyl-2,4-dimethylheptene (Alkene Mixture) E->F Acid Catalyst (H+) G 4-Ethyl-2,4-dimethylheptene H This compound (Final Product) G->H H2, Pd/C

Caption: Workflow for the synthesis of this compound via the Grignard pathway.

Corey_House_Synthesis cluster_gilman Gilman Reagent Formation cluster_coupling Coupling Reaction A Alkyl Halide (R-X) + 2Li B Alkyllithium (R-Li) A->B in dry ether C 2 R-Li + CuI B->C D Lithium Dialkylcuprate (R₂CuLi) C->D E R₂CuLi G Branched Alkane (R-R') E->G Sₙ2-like mechanism F Second Alkyl Halide (R'-X) F->G Sₙ2-like mechanism Wurtz_Reaction A 2 x Alkyl Halide (R-X) C Symmetrical Alkane (R-R) A->C Coupling in dry ether D Unsymmetrical Products (Side Reactions) A->D Cross-coupling/ Disproportionation B Sodium (Na) B->C Coupling in dry ether B->D Cross-coupling/ Disproportionation

References

Comparative Analysis of 4-Ethyl-2,4-dimethylheptane and Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation of Physicochemical Properties for Industrial and Research Applications

This guide presents a statistical and comparative analysis of 4-Ethyl-2,4-dimethylheptane, a branched alkane of the undecane (B72203) (C11H24) family. Given that alkanes like this compound are generally of interest for their physical properties rather than biological activity, this document focuses on comparing its key physicochemical characteristics against its structural isomers.[1] Such properties are critical for applications in areas like fuel additives, industrial solvents, and as reference materials in analytical chemistry.[2][3]

The structural variations among isomers, specifically the degree of branching, significantly influence intermolecular van der Waals forces.[1][2] Increased branching typically leads to lower boiling points compared to straight-chain alkanes.[1] This guide provides quantitative data, detailed experimental protocols for property measurement, and a logical workflow for comparative analysis to aid researchers and professionals in selecting appropriate compounds for their specific needs.

Data Presentation: Physicochemical Properties of Undecane Isomers

The following table summarizes key experimental data for this compound and a selection of its alternative isomers. All compounds share the molecular formula C11H24.[1][4]

Isomer NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
n-Undecane (Linear Chain)1120-21-4156.31196.00.740[5]
This compound 61868-25-5156.31178.90.755[6][7]
2-Methyldecane 6975-98-0156.31189.30.737[1]
3-Methyldecane 13151-34-3156.31188.1 - 189.10.742[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable experimental results. Below are standard protocols for determining the key physical properties listed in the table.

1. Boiling Point Determination (Distillation Method)

  • Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.

  • Procedure:

    • The alkane sample (approx. 25 mL) is placed in the distillation flask with a few boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the flask leading to the condenser.

    • The sample is heated gently.

    • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

    • Atmospheric pressure is recorded, and the boiling point is corrected to standard pressure if necessary.

2. Density Measurement (Pycnometer Method)

  • Objective: To accurately determine the mass per unit volume of the liquid alkane.[1]

  • Apparatus: A pycnometer (a glass flask with a precise, known volume), analytical balance, and a constant-temperature water bath.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and weighed accurately.

    • The pycnometer is filled with the alkane sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

    • The filled pycnometer is placed in a constant-temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

    • The pycnometer is removed, dried, and weighed again.[1]

    • The mass of the alkane is found by subtracting the mass of the empty pycnometer.

    • The density is calculated by dividing the mass of the alkane by the known volume of the pycnometer.[1]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of processes in a comparative study of alkane isomers.

G cluster_0 Phase 1: Compound Selection & Preparation cluster_1 Phase 2: Physicochemical Analysis cluster_2 Phase 3: Data Analysis & Comparison A Identify Isomers of Interest (e.g., C11H24) B Source or Synthesize Compounds (this compound, n-Undecane, etc.) A->B C Verify Purity (GC-MS) B->C D Measure Boiling Point (Distillation) C->D Purified Samples E Measure Density (Pycnometer) C->E Purified Samples F Measure Viscosity (Viscometer) C->F Purified Samples G Tabulate Quantitative Data D->G Experimental Results E->G Experimental Results F->G Experimental Results H Statistical Analysis (e.g., ANOVA on property differences) G->H I Generate Comparison Guide H->I

Caption: Workflow for Comparative Analysis of Alkane Isomers.

The following diagram illustrates a decision-making process based on the analyzed properties.

G Start Define Application Requirement BoilingPoint Is a low boiling point (<190°C) required? Start->BoilingPoint Density Is high density (>0.75 g/mL) preferred? BoilingPoint->Density Yes SelectLinear Consider Linear Isomer: n-Undecane BoilingPoint->SelectLinear No SelectBranched Select Branched Isomer: This compound Density->SelectBranched Yes FurtherAnalysis Further Analysis Needed (e.g., 2-Methyldecane) Density->FurtherAnalysis No

Caption: Decision Tree for Isomer Selection Based on Physical Properties.

References

Reproducibility of Experimental Results for 4-Ethyl-2,4-dimethylheptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for 4-Ethyl-2,4-dimethylheptane and its structural isomer, 4-Ethyl-2,3-dimethylheptane. The objective is to offer a clear and concise summary of their physicochemical properties, detailed experimental protocols for their synthesis and analysis, and a visual representation of the analytical workflow to aid in the reproducibility of experimental findings.

Comparative Physicochemical Data

A summary of the key physicochemical properties of this compound and its isomer is presented below. These values have been compiled from various chemical databases and literature sources.

PropertyThis compound4-Ethyl-2,3-dimethylheptane
CAS Number 61868-25-5[1]61868-22-2[2]
Molecular Formula C₁₁H₂₄[3]C₁₁H₂₄[2]
Molecular Weight 156.31 g/mol [3]156.31 g/mol [2]
Boiling Point 178.9 °C (442 K)[4]Not available
LogP (calculated) 5.4[3]5.3[2]

Experimental Protocols

To ensure the reproducibility of experimental results, detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established organic chemistry principles.

Synthesis of this compound via Grignard Reaction

This protocol describes a plausible synthetic route to this compound using a Grignard reaction, a robust method for the formation of carbon-carbon bonds.[5][6][7][8]

Materials:

Procedure:

  • Grignard Reagent Formation:

    • All glassware must be thoroughly dried to exclude moisture.

    • In a three-necked flask under an inert atmosphere, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • In a dropping funnel, prepare a solution of 2-bromo-2-methylpropane in anhydrous diethyl ether.

    • Add a small amount of the 2-bromo-2-methylpropane solution to the magnesium to initiate the reaction. Initiation can be confirmed by the appearance of bubbles and a gentle reflux.

    • Once initiated, add the remaining 2-bromo-2-methylpropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent (tert-butylmagnesium bromide).

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • In a separate flask, dissolve 4-methyl-3-heptanone in anhydrous diethyl ether.

    • Add the 4-methyl-3-heptanone solution dropwise to the cooled Grignard reagent with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add 1 M hydrochloric acid to dissolve any remaining magnesium salts.

    • Separate the organic layer and wash it with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude tertiary alcohol.

    • The tertiary alcohol is then dehydrated to the corresponding alkene, followed by catalytic hydrogenation to yield this compound.

Boiling Point Determination

The boiling point of the synthesized this compound can be determined using a standard laboratory setup.

Materials:

  • Purified this compound

  • Thiele tube or a small distillation apparatus

  • Thermometer

  • Boiling chips

  • Heating mantle or oil bath

Procedure:

  • Place a small volume of the purified liquid into a small round-bottom flask along with a few boiling chips.

  • Set up a simple distillation apparatus with a condenser and a collection flask.

  • Insert a thermometer into the distillation head, ensuring the bulb is positioned just below the side arm leading to the condenser.

  • Gently heat the flask using a heating mantle or an oil bath.

  • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point of the substance.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and purity of the synthesized product by separating it from any potential byproducts and providing its mass spectrum.[9][10][11][12]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

Procedure:

  • Prepare a dilute solution of the purified this compound in a volatile solvent such as hexane.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • Acquire the chromatogram and the mass spectrum of the eluting peak corresponding to the product.

  • Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST) to confirm the identity of this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_results Results reagents Reactants (2-bromo-2-methylpropane, Mg, 4-methyl-3-heptanone) grignard Grignard Reaction reagents->grignard workup Work-up & Purification grignard->workup product Crude Product workup->product bp_det Boiling Point Determination product->bp_det gcms_prep Sample Preparation for GC-MS product->gcms_prep phys_prop Physicochemical Properties bp_det->phys_prop gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis data_analysis Data Interpretation gcms_analysis->data_analysis struct_confirm Structural Confirmation data_analysis->struct_confirm

Caption: Workflow for the synthesis and characterization of this compound.

References

Safety Operating Guide

Proper Disposal of 4-Ethyl-2,4-dimethylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do Not Dispose of 4-Ethyl-2,4-dimethylheptane Down the Drain or in General Waste. This substance is classified as a flammable, non-halogenated hydrocarbon and requires specialized disposal procedures coordinated through your institution's Environmental Health and Safety (EHS) department. Improper disposal can lead to fire hazards, environmental contamination, and regulatory violations.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Key Safety and Disposal Information

All chemical waste is regulated, and the disposal of flammable liquids like this compound is strictly controlled.[1] The primary method of disposal involves collection in designated hazardous waste containers for subsequent removal and management by a certified waste disposal vendor, arranged by your EHS office.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₁H₂₄PubChem[2]
Molecular Weight 156.31 g/mol PubChem[2]
Boiling Point 178.9 °CChemSrc[3]
Density 0.755 g/cm³Stenutz[4]
Classification Flammable Liquid (Assumed based on similar structures)TCI Chemicals[5]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label a dedicated waste container for "Non-Halogenated Organic Waste" and specify "this compound."

  • Segregate: Do not mix this waste with halogenated solvents or other incompatible waste streams such as acids, bases, or oxidizers.[6][7] Proper segregation is critical for safe and cost-effective disposal, as non-halogenated solvents can often be recycled as fuel.[7]

Step 2: Container Management

  • Use an Appropriate Container: The container must be chemically resistant, in good condition, and have a secure, tight-fitting lid.[8] Whenever possible, use the original container or a UN-approved container provided by your EHS department.[7]

  • Labeling: The waste container label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The hazard characteristics: "Flammable"

    • The date accumulation started

    • The name of the principal investigator and laboratory location

  • Keep Closed: Always keep the waste container securely closed, except when adding waste, to prevent the release of flammable vapors.[8][9]

Step 3: Storage and Accumulation

  • Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.

  • Storage Limits: Be aware of the maximum volume of hazardous waste allowed in your satellite accumulation area (typically around 10 gallons) and ensure regular pickups to stay below this limit.[8]

  • Ignition Sources: Store waste containers away from all sources of ignition, such as heat, sparks, or open flames.[10]

Step 4: Scheduling Disposal

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full, or before the regulatory accumulation time limit is reached, contact your institution's EHS department to schedule a pickup.[8]

  • Documentation: Complete any required waste pickup forms or manifests provided by your EHS department.

Experimental Protocols

This document provides operational guidance and does not cite specific experimental protocols that would require detailed methodologies. The disposal procedures outlined are based on established safety and regulatory guidelines for chemical waste management.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated: This compound is_halogenated Is waste halogenated? start->is_halogenated non_halogenated_container Select 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_container No halogenated_container Select 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes label_container Properly Label Container: - Chemical Name - 'Hazardous Waste' - Hazards (Flammable) - Dates & Location non_halogenated_container->label_container halogenated_container->label_container add_waste Add Waste to Container label_container->add_waste seal_container Securely Seal Container add_waste->seal_container store_waste Store in Designated Satellite Accumulation Area with Secondary Containment seal_container->store_waste container_full Is container full or accumulation time limit reached? store_waste->container_full container_full->add_waste No contact_ehs Contact EHS for Pickup container_full->contact_ehs Yes

Caption: Logical workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Operational Guidance for Handling 4-Ethyl-2,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 4-Ethyl-2,4-dimethylheptane, including personal protective equipment (PPE) protocols and disposal considerations. Adherence to these guidelines is critical for ensuring laboratory safety.

Hazard Assessment

This compound is a flammable liquid.[1] Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1] While specific toxicity data for this compound is limited, skin and eye contact may cause irritation.[1] Inhalation or ingestion may also be harmful.[1] Therefore, appropriate personal protective equipment is mandatory to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The minimum required PPE includes chemical-resistant gloves, a lab coat or apron, safety goggles, and closed-toe shoes.

Summary of Required Personal Protective Equipment

PPE ComponentSpecifications and Use Case
Eye and Face Protection Wear tightly fitting safety goggles with side-shields.[2][3] A face shield should be used in conjunction with goggles when there is a risk of splashing or when handling large volumes.[4]
Skin and Body Protection Wear a flame-resistant lab coat or coveralls.[2][5] Chemical-impermeable gloves are required; nitrile gloves are a suitable option for handling solvents and oils.[2][5] Always inspect gloves for damage before use.[2][3]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[2][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[2][3]
Footwear Closed-toe shoes are mandatory. Chemical-resistant, steel-toe boots are recommended for enhanced protection.[6]

Experimental Protocols: Donning and Doffing PPE

Proper procedure for putting on and taking off PPE is crucial to prevent contamination.

Donning (Putting On) PPE Workflow:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat/Coveralls: Put on the lab coat, ensuring it is fully buttoned.

  • Goggles/Face Shield: Put on safety goggles. If required, add a face shield over the goggles.

  • Gloves: Put on gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

Doffing (Taking Off) PPE Workflow:

  • Gloves: Remove gloves using a technique that avoids skin contact with the exterior of the glove.

  • Lab Coat/Coveralls: Remove the lab coat, turning it inside out as you remove it to contain any contaminants.

  • Goggles/Face Shield: Remove eye and face protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Logical Workflow for PPE Selection

The selection of appropriate PPE is dependent on the specific handling scenario. The following diagram illustrates the decision-making process.

PPE_Selection_Workflow PPE Selection Logic for this compound start Start: Assess Task small_quantity Handling Small Quantity (<100mL) in Fume Hood? start->small_quantity large_quantity Handling Large Quantity (>100mL) or Outside Fume Hood? small_quantity->large_quantity No standard_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Flame-Resistant Lab Coat - Closed-Toe Shoes small_quantity->standard_ppe Yes large_quantity->standard_ppe No (Re-evaluate task safety) enhanced_ppe Enhanced PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Flame-Resistant Coveralls - Consider Respirator large_quantity->enhanced_ppe Yes end Proceed with Task standard_ppe->end enhanced_ppe->end

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area and use non-sparking tools.[2][3]

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from heat and ignition sources.[1]

  • Ground and bond containers when transferring material to prevent static discharge.[3]

Spill Management:

  • In case of a spill, evacuate the area and remove all sources of ignition.[2]

  • Use personal protective equipment during cleanup.[2]

  • Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[3]

  • Prevent the spill from entering drains.[3]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[7]

  • Once cleaned, the container label should be defaced, and the container can be disposed of as regular trash or recycled.[7] Never reuse empty containers for other purposes without proper reconditioning.[3]

References

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